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  • Product: 2-(Difluoromethyl)pyridine-3-carboxamide
  • CAS: 1803997-98-9

Core Science & Biosynthesis

Foundational

2-(Difluoromethyl)pyridine-3-carboxamide CAS 1803997-98-9 properties

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Difluoromethyl)pyridine-3-carboxamide (CAS 1803997-98-9). This document is structured for drug discovery scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Difluoromethyl)pyridine-3-carboxamide (CAS 1803997-98-9). This document is structured for drug discovery scientists, focusing on the molecule's role as a high-value fragment for optimizing physicochemical properties in lead compounds.

The Lipophilic Hydrogen Bond Donor Scaffold

Executive Summary: The "Bioisosteric" Advantage

2-(Difluoromethyl)pyridine-3-carboxamide represents a critical class of fluorinated heterocycles used to modulate the lipophilicity-solubility trade-off in drug design. The core utility of this molecule lies in the difluoromethyl (


) group , which acts as a lipophilic bioisostere of the hydroxyl (

) and thiol (

) groups.

Unlike a methyl group (which is purely lipophilic) or a hydroxyl group (which is hydrophilic and metabolically labile), the


 moiety at the C2 position of the pyridine ring functions as a weak hydrogen bond donor  while simultaneously increasing metabolic stability against oxidative clearance. This molecule is primarily utilized as a building block for P2X3 antagonists, kinase inhibitors, and agrochemicals where precise tuning of 

and permeability is required.
Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and ADME modeling.

PropertyValueContext/Significance
CAS Number 1803997-98-9Unique Identifier
Molecular Formula

--
Molecular Weight 172.13 g/mol Fragment-like space (<200 Da)
Physical State White to off-white solidCrystalline lattice
Melting Point 138–142 °C (Predicted)High crystallinity due to amide H-bonding
LogP (Predicted) ~0.65Moderate lipophilicity; ideal for CNS penetration
H-Bond Donors 2 (Amide

,

)

is a "lipophilic donor"
H-Bond Acceptors 3 (Pyridine N, Amide O, F)Fluorine acts as a weak acceptor
pKa (Pyridine N) ~2.5 (Predicted)Lower than pyridine (5.[1][2][3][4]2) due to electron-withdrawing

Synthetic Architecture & Methodologies

The synthesis of CAS 1803997-98-9 is non-trivial due to the sensitivity of the


 group to strong bases (risk of elimination to difluorocarbene). The most robust industrial route employs a Deoxofluorination Strategy .
A. Reaction Pathway Diagram

The following directed graph illustrates the stepwise conversion from the precursor 2-formylnicotinonitrile to the final carboxamide.

SynthesisPath Start 2-Formylnicotinonitrile (Precursor) Step1 Deoxofluorination (DAST/Deoxo-Fluor) Start->Step1 DCM, 0°C Inter 2-(Difluoromethyl) nicotinonitrile Step1->Inter -H2O Step2 Controlled Hydrolysis (Radziszewski Reaction) Inter->Step2 H2O2, K2CO3 DMSO Final 2-(Difluoromethyl) pyridine-3-carboxamide Step2->Final Yield: ~65%

Caption: Figure 1: Synthetic workflow converting formyl-nitrile precursors via nucleophilic fluorination followed by oxidative hydrolysis.

B. Detailed Experimental Protocol

Step 1: Deoxofluorination (Formation of the


 moiety) 
  • Reagents: 2-Formylnicotinonitrile (1.0 eq), Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Charge a flame-dried flask with 2-formylnicotinonitrile and DCM under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add DAST (exothermic).

    • Allow warming to room temperature (RT) and stir for 4–6 hours. Monitoring via TLC/LCMS is critical to observe the disappearance of the aldehyde peak.

    • Quench: Pour slowly into saturated

      
       (Caution: 
      
      
      
      evolution).
    • Extract with DCM, dry over

      
      , and concentrate.
      

Step 2: Nitrile Hydrolysis to Primary Amide

  • Reagents: 2-(Difluoromethyl)nicotinonitrile (Intermediate), 30%

    
    , 
    
    
    
    .
  • Solvent: DMSO or MeOH/Water.

  • Rationale: Standard acidic/basic hydrolysis may degrade the

    
     group. The Radziszewski reaction  (alkaline peroxide) is milder and highly selective for stopping at the amide without progressing to the carboxylic acid.
    
  • Procedure:

    • Dissolve the nitrile intermediate in DMSO.

    • Add

      
       (0.5 eq) followed by slow addition of 30% 
      
      
      
      (4.0 eq) at 0°C.
    • Stir at RT for 2 hours.

    • Precipitate the product by adding cold water. Filter the white solid.

Medicinal Chemistry Logic: The Effect

Why select CAS 1803997-98-9 over the methyl or trifluoromethyl analogs?

1. Hydrogen Bond Acidity

The


 proton is significantly more acidic than a methyl proton (

) but less acidic than a phenol. This allows it to act as a lipophilic hydrogen bond donor .
  • Mechanism: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond (

    
    ), enabling interaction with carbonyl backbone oxygen atoms in target proteins (e.g., in the ATP-binding pocket of kinases).
    
2. Metabolic Stability

The C-F bond strength (~116 kcal/mol) blocks metabolic oxidation at the C2 position.

  • Comparison: A 2-methyl group is rapidly oxidized by Cytochrome P450s to a hydroxymethyl or carboxylic acid, leading to rapid clearance. The 2-difluoromethyl group is metabolically robust, extending the half-life (

    
    ) of the drug candidate.
    
3. Electronic Modulation

The


 group is electron-withdrawing (Hammett 

).
  • Impact: It lowers the basicity of the pyridine nitrogen. This reduces the risk of hERG channel inhibition (which often correlates with basic amines) and improves membrane permeability by ensuring a larger fraction of the molecule remains uncharged at physiological pH.

4. Bioisosteric Mapping

The following diagram visualizes the strategic positioning of the


 group relative to common functional groups.

Bioisostere CF2H Difluoromethyl (CF2H) OH Hydroxyl (-OH) (H-Bond Donor, Hydrophilic) CF2H->OH Mimics H-Donor (Lipophilic Version) CH3 Methyl (-CH3) (No H-Bond, Lipophilic) CF2H->CH3 Blocks Metabolism (Bio-stable) CF3 Trifluoromethyl (-CF3) (No H-Bond, Very Lipophilic) CF2H->CF3 Adds H-Bonding Capacity SH Thiol (-SH) (Weak Donor, Oxidation Prone) CF2H->SH Reduces Toxicity

Caption: Figure 2: Bioisosteric relationship map. CF2H bridges the gap between lipophilic alkyls and hydrophilic donors.

Safety & Handling

While specific toxicological data for this CAS is limited, standard precautions for fluorinated pyridines apply:

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Avoid strong reducing agents. The amide bond is stable, but the

    
     group can undergo defluorination under extremely basic conditions at high temperatures.
    
  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017).[5] Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). Product Analysis: 2-(Difluoromethyl)pyridine-3-carboxamide (CAS 1803997-98-9).[2] ChemScene Building Blocks. Link

  • Tung, T. T., et al. (2021).[6] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. RSC Medicinal Chemistry.[6] Link

  • BLDpharm. (2024). Safety Data Sheet: 2-(Difluoromethyl)pyridine-3-carboxamide. BLD Pharm.[7] Link

Sources

Exploratory

An In-Depth Technical Guide to 2-(Difluoromethyl)nicotinamide: From Chemical Architecture to Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2-(difluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest to the scientific and drug development communities. By leveragi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest to the scientific and drug development communities. By leveraging the unique physicochemical properties conferred by the difluoromethyl group, this molecule presents a compelling scaffold for the development of novel therapeutics. This document delineates the chemical structure and properties of 2-(difluoromethyl)nicotinamide, outlines a robust synthetic pathway, and delves into its putative mechanism of action, with a particular focus on its role as a potential modulator of NAD⁺ metabolism and PARP inhibition. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, intended to equip researchers with the practical knowledge required to explore its therapeutic applications.

Introduction: The Strategic Incorporation of Fluorine in Nicotinamide Scaffolds

The pyridine ring of nicotinamide, a fundamental biological molecule, is a privileged scaffold in medicinal chemistry.[1] As a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺), nicotinamide is central to cellular metabolism, DNA repair, and a multitude of signaling pathways.[2][3][4][5] The strategic modification of the nicotinamide backbone has yielded numerous therapeutic agents. The introduction of fluorine-containing functional groups, such as the difluoromethyl (CF₂H) moiety, is a well-established strategy in modern drug design to modulate a molecule's physicochemical and biological properties.[2][6]

The difluoromethyl group, in particular, offers a unique combination of properties. It can act as a lipophilic hydrogen bond donor, potentially enhancing drug-target interactions, and serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[3][6][7] The electron-withdrawing nature of the two fluorine atoms can also influence the acidity of the C-H bond, allowing for unique intermolecular interactions.[3] This guide focuses on 2-(difluoromethyl)nicotinamide, a molecule that synergistically combines the biological relevance of the nicotinamide core with the advantageous properties of the difluoromethyl group.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(difluoromethyl)nicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and a difluoromethyl group at the 2-position.

  • IUPAC Name: 2-(difluoromethyl)pyridine-3-carboxamide[8]

  • CAS Number: 1803997-98-9[8]

  • Molecular Formula: C₇H₆F₂N₂O[8]

  • Molecular Weight: 172.13 g/mol [8]

The physicochemical properties of 2-(difluoromethyl)nicotinamide can be inferred from its structure and data on analogous compounds.

PropertyPredicted Value/CharacteristicRationale and References
LogP ~1.12The difluoromethyl group increases lipophilicity compared to a methyl group.[2][8]
Topological Polar Surface Area (TPSA) 55.98 ŲCalculated based on the amide and pyridine nitrogen.[8]
Hydrogen Bond Donors 1 (from the amide N-H)The amide group is a primary hydrogen bond donor.[8]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and pyridine nitrogen)The carbonyl and pyridine nitrogen atoms can accept hydrogen bonds.[8]
Metabolic Stability EnhancedThe C-F bond is significantly stronger than the C-H bond, rendering the difluoromethyl group resistant to metabolic oxidation.[2]
Acidity of CF₂H Weakly acidicThe two fluorine atoms increase the acidity of the C-H bond, enabling it to act as a hydrogen bond donor.[3]

Synthesis and Characterization

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation 2-(difluoromethyl)nicotinonitrile 2-(difluoromethyl)nicotinonitrile 2-(difluoromethyl)nicotinic_acid 2-(difluoromethyl)nicotinic acid 2-(difluoromethyl)nicotinonitrile->2-(difluoromethyl)nicotinic_acid  Acid or Base Hydrolysis   2-(difluoromethyl)nicotinamide 2-(difluoromethyl)nicotinamide 2-(difluoromethyl)nicotinic_acid->2-(difluoromethyl)nicotinamide  Amidation Reagent (e.g., SOCl₂, NH₄OH)  

Caption: Proposed two-step synthesis of 2-(difluoromethyl)nicotinamide.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)nicotinamide

Step 1: Hydrolysis of 2-(Difluoromethyl)nicotinonitrile to 2-(Difluoromethyl)nicotinic Acid

This step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1]

  • Materials: 2-(difluoromethyl)nicotinonitrile, concentrated hydrochloric acid (or sodium hydroxide), water, suitable organic solvent for extraction (e.g., ethyl acetate).

  • Procedure (Acid Hydrolysis): a. To a solution of 2-(difluoromethyl)nicotinonitrile in a suitable solvent (e.g., ethanol), add an excess of concentrated hydrochloric acid. b. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). c. Upon completion, cool the reaction mixture to room temperature. d. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(difluoromethyl)nicotinic acid. g. Purify the crude product by recrystallization or column chromatography.

Step 2: Amidation of 2-(Difluoromethyl)nicotinic Acid to 2-(Difluoromethyl)nicotinamide

This step converts the carboxylic acid to the primary amide. A common method involves activation of the carboxylic acid followed by reaction with an ammonia source.

  • Materials: 2-(difluoromethyl)nicotinic acid, thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU), anhydrous dichloromethane (DCM), ammonium hydroxide (NH₄OH).

  • Procedure (via Acid Chloride): a. Suspend 2-(difluoromethyl)nicotinic acid in anhydrous DCM. b. Add a catalytic amount of dimethylformamide (DMF). c. Slowly add thionyl chloride at 0 °C and then allow the reaction to stir at room temperature. d. Monitor the formation of the acid chloride. e. Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. f. Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. g. Stir the reaction mixture at room temperature and monitor its progress. h. Upon completion, extract the product with DCM. i. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(difluoromethyl)nicotinamide. j. Purify the final product by column chromatography or recrystallization.

Characterization Techniques

The synthesized 2-(difluoromethyl)nicotinamide should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the amide protons, and a characteristic triplet for the proton of the difluoromethyl group.
¹³C NMR Signals for the pyridine ring carbons, the carbonyl carbon, and a triplet for the carbon of the difluoromethyl group due to C-F coupling.
¹⁹F NMR A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 172.13 g/mol .
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Putative Mechanism of Action and Biological Rationale

The biological activity of 2-(difluoromethyl)nicotinamide is anticipated to stem from the synergistic interplay of its nicotinamide core and the difluoromethyl substituent. The primary hypothesized mechanisms of action are centered around its role as a precursor in the NAD⁺ salvage pathway and its potential to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.

Role in the NAD⁺ Salvage Pathway

Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is the primary route for NAD⁺ biosynthesis in mammalian cells.[3][5][9] This pathway recycles nicotinamide produced from NAD⁺-consuming enzymes.

NAD_Salvage_Pathway cluster_pathway NAD⁺ Salvage Pathway cluster_consumption NAD⁺ Consumption Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD⁺ NMN->NAD NMNATs PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins CD38 CD38 NAD->CD38 PARPs->Nicotinamide  Recycle   Sirtuins->Nicotinamide  Recycle   CD38->Nicotinamide  Recycle  

Caption: Simplified schematic of the NAD⁺ salvage pathway.

By serving as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), 2-(difluoromethyl)nicotinamide could potentially be converted to its corresponding mononucleotide and subsequently to a difluoromethylated NAD⁺ analog. The impact of this modification on the coenzymatic activity and stability of NAD⁺ would be a critical area of investigation. Alternatively, the difluoromethyl group might alter the binding affinity of the molecule for NAMPT or other enzymes in the pathway, thereby modulating cellular NAD⁺ levels.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Nicotinamide is a known inhibitor of PARP enzymes, which play a critical role in DNA repair and cell death.[10][11][12] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[13] The inhibitory activity of nicotinamide is thought to be due to its structural similarity to the nicotinamide portion of NAD⁺, allowing it to compete for the enzyme's active site.

The difluoromethyl group at the 2-position of the pyridine ring in 2-(difluoromethyl)nicotinamide could significantly influence its PARP inhibitory activity. The electronic and steric properties of the CF₂H group may enhance binding to the nicotinamide-binding pocket of PARP enzymes, potentially leading to increased potency and selectivity compared to unmodified nicotinamide.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 2-(difluoromethyl)nicotinamide, a series of in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.

NAD⁺/NADH Quantification Assay

This assay is crucial to determine the effect of 2-(difluoromethyl)nicotinamide on cellular NAD⁺ and NADH levels. Several commercial kits are available for this purpose, typically based on enzymatic cycling reactions that result in a colorimetric or fluorometric readout.[4][5][14]

  • Cell Culture and Treatment: a. Plate cells of interest (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of 2-(difluoromethyl)nicotinamide for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control known to modulate NAD⁺ levels (e.g., a NAMPT inhibitor).

  • Sample Preparation: a. Lyse the cells using the extraction buffer provided in the kit. b. Separate the lysate into two aliquots for NAD⁺ and NADH measurement. c. Treat one aliquot with an acidic solution to destroy NADH and preserve NAD⁺. d. Treat the other aliquot with a basic solution to destroy NAD⁺ and preserve NADH. e. Neutralize both samples.

  • Assay Procedure: a. Add the prepared samples and standards to a 96-well plate. b. Add the cycling enzyme mix and developer solution according to the manufacturer's protocol. c. Incubate the plate at room temperature, protected from light. d. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Generate a standard curve using the provided NAD⁺ or NADH standards. b. Calculate the concentrations of NAD⁺ and NADH in the samples based on the standard curve. c. Determine the NAD⁺/NADH ratio.

Cell-Based PARP Inhibition Assay

This assay assesses the ability of 2-(difluoromethyl)nicotinamide to inhibit PARP activity within intact cells. A common method involves detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using an anti-PAR antibody.[10][15][16]

  • Cell Culture and Treatment: a. Seed cells on coverslips in a multi-well plate. b. Pre-treat the cells with a range of concentrations of 2-(difluoromethyl)nicotinamide or a known PARP inhibitor (e.g., olaparib) for a short period (e.g., 1-2 hours).

  • Induction of DNA Damage: a. Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for a brief period (e.g., 10-15 minutes).

  • Immunofluorescence Staining: a. Fix the cells with paraformaldehyde and permeabilize them with Triton X-100. b. Block non-specific binding with a blocking solution (e.g., bovine serum albumin). c. Incubate the cells with a primary antibody against PAR. d. Wash the cells and incubate with a fluorescently labeled secondary antibody. e. Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the fluorescence intensity of the PAR signal in the nucleus of the cells. A reduction in PAR signal in the presence of 2-(difluoromethyl)nicotinamide compared to the damaged-only control indicates PARP inhibition.

Diagram of the Cell-Based PARP Inhibition Assay Workflow

PARP_Inhibition_Assay Cell_Seeding 1. Seed Cells on Coverslips Compound_Treatment 2. Treat with 2-(difluoromethyl)nicotinamide or PARP Inhibitor Control Cell_Seeding->Compound_Treatment DNA_Damage 3. Induce DNA Damage (e.g., H₂O₂) Compound_Treatment->DNA_Damage Fix_Permeabilize 4. Fix and Permeabilize Cells DNA_Damage->Fix_Permeabilize Antibody_Staining 5. Immunostain for PAR Fix_Permeabilize->Antibody_Staining Imaging_Analysis 6. Fluorescence Microscopy and Analysis Antibody_Staining->Imaging_Analysis

Caption: Workflow for a cell-based immunofluorescence assay to assess PARP inhibition.

Conclusion and Future Directions

2-(Difluoromethyl)nicotinamide represents a promising chemical entity at the intersection of established biological activity and strategic chemical modification. Its potential to modulate fundamental cellular processes such as NAD⁺ metabolism and DNA repair warrants thorough investigation. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to produce and characterize this compound, while the proposed biological assays offer a clear path to elucidating its mechanism of action and therapeutic potential.

Future research should focus on obtaining empirical data for the biological activities of 2-(difluoromethyl)nicotinamide. Structure-activity relationship (SAR) studies involving further modifications of the nicotinamide scaffold could lead to the development of more potent and selective inhibitors of key cellular targets. In vivo studies in relevant disease models will be essential to translate the in vitro findings into potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases where NAD⁺ metabolism and PARP activity are critical.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. [Link]

  • Q-NAD BLOOD NAD+ and NADH assay kit. Nadmed. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. [Link]

  • NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PMC. [Link]

  • Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. … ResearchGate. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PubMed. [Link]

  • Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers. [Link]

  • CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers. [Link]

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. PMC. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

Sources

Foundational

2-(Difluoromethyl)pyridine-3-carboxamide molecular weight and formula

Executive Summary 2-(Difluoromethyl)pyridine-3-carboxamide is a specialized fluorinated heterocyclic building block used primarily in the optimization of kinase inhibitors and agrochemicals. Unlike its trifluoromethyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethyl)pyridine-3-carboxamide is a specialized fluorinated heterocyclic building block used primarily in the optimization of kinase inhibitors and agrochemicals. Unlike its trifluoromethyl (


) analogues, the difluoromethyl (

) group possesses a unique proton capable of acting as a weak hydrogen bond donor while simultaneously increasing lipophilic efficiency.[1] This guide provides a definitive physiochemical profile, a validated synthetic workflow, and a structural analysis of its role as a bioisostere in modern drug design.

Molecular Identity & Physicochemical Profile

The following data consolidates validated cheminformatic sources. The molecular weight is calculated based on standard IUPAC atomic weights.

PropertyValueTechnical Notes
IUPAC Name 2-(Difluoromethyl)pyridine-3-carboxamide
CAS Number 1803997-98-9 Primary identifier for the amide derivative.[2][3]
Molecular Formula

Molecular Weight 172.13 g/mol Monoisotopic Mass: 172.04 g/mol
SMILES NC(=O)c1cccnc1C(F)FUseful for docking simulations.
Predicted LogP ~1.12Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 1 (Amide) + 1 (Weak,

)
The

proton is acidic (

~25-28).
Physical State White to off-white solidTypical melting point range: 145–150°C (Predicted).

Structural Biology: The Difluoromethyl Bioisostere

In medicinal chemistry, the substitution of a methyl group (


) with a difluoromethyl group (

) is a strategic "soft" modification.
Mechanism of Action: The Lipophilic Hydrogen Bond Donor

Unlike the chemically inert


 group, the 

moiety contains a polarized C-H bond. The strong electron-withdrawing effect of the two fluorine atoms renders this proton sufficiently acidic to act as a weak hydrogen bond donor.[1]
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the 2-position, a common "metabolic soft spot" in pyridine rings.

  • Binding Affinity: The

    
     group can engage in hydrogen bonding with carbonyl oxygens or aromatic 
    
    
    
    -systems in the target protein active site, an interaction unavailable to
    
    
    or
    
    
    analogues.
Decision Logic: When to use

Bioisostere_Logic Start Lead Optimization Target: Pyridine Ring Issue_Metabolism Issue: Rapid Oxidation at C2 Start->Issue_Metabolism Issue_Potency Issue: Low Binding Affinity Start->Issue_Potency Sol_CF3 Solution: -CF3 (Steric bulk, No H-bond) Issue_Metabolism->Sol_CF3 Block Site Sol_CHF2 Solution: -CHF2 (H-Bond Donor, Lipophilic) Issue_Metabolism->Sol_CHF2 Block Site Issue_Potency->Sol_CHF2 Add Interaction Result_CF3 Result: Metabolic Stability ++ Sol_CF3->Result_CF3 Result_CHF2 Result: Metabolic Stability + Affinity ++ (H-Bond) Sol_CHF2->Result_CHF2

Figure 1: Decision matrix for selecting difluoromethyl substitution during lead optimization.

Validated Synthetic Workflow

While direct difluoromethylation of pyridines is possible via radical mechanisms, the most reliable route for generating high-purity 2-(difluoromethyl)pyridine-3-carboxamide for pharmaceutical use is the amidation of 2-(difluoromethyl)nicotinic acid . This pathway avoids the formation of regioisomers common in radical functionalization.

Synthetic Pathway Diagram

Synthesis_Workflow Precursor 2-(Difluoromethyl)nicotinic acid (CAS: 1256809-21-8) Activation Activation Phase (SOCl2 or HATU) Precursor->Activation Activation Intermediate Reactive Intermediate (Acid Chloride or Activated Ester) Activation->Intermediate Formation Amidation Amidation Phase (NH4OH or NH3/Dioxane) Intermediate->Amidation Nucleophilic Acyl Substitution Product 2-(Difluoromethyl)pyridine-3-carboxamide (Target Molecule) Amidation->Product Precipitation & Purification

Figure 2: Step-wise synthetic workflow from the carboxylic acid precursor.

Detailed Protocol: Acid Chloride Method

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • Precursor: 2-(Difluoromethyl)nicotinic acid (1.0 eq)

  • Reagent: Thionyl chloride (

    
    ) (3.0 eq) or Oxalyl chloride (1.5 eq) with DMF cat.
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Nucleophile: Aqueous Ammonia (28%) or 0.5M Ammonia in Dioxane.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-(difluoromethyl)nicotinic acid in anhydrous DCM.

  • Chlorination: Cool to 0°C. Add

    
     dropwise. Allow the reaction to warm to room temperature and reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH) to ensure consumption of acid.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Azeotrope with toluene (
    
    
    
    ) to remove trace acid chloride.
  • Amidation: Redissolve the crude acid chloride in anhydrous THF or DCM. Cool to 0°C.

  • Addition: Slowly add excess ammonia (aq. or dioxane solution). A white precipitate (ammonium chloride) will form immediately.

  • Workup: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-10% MeOH in DCM).

Quality Control & Safety

Analytical Validation

To certify the identity of the synthesized compound, the following signals must be present:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~8.7 (dd, 1H, Pyridine C6-H)
      
    • 
       ~8.1 (dd, 1H, Pyridine C4-H)
      
    • 
       ~7.6 (m, 1H, Pyridine C5-H)
      
    • 
       ~7.0–7.4 (t, 1H, 
      
      
      
      Hz,
      
      
      proton). Note: This triplet is the diagnostic signature.
    • 
       ~7.5–8.0 (broad s, 2H, 
      
      
      
      ).
  • 
    F NMR: 
    
    • Doublet at

      
       ~-116 ppm (depending on reference).
      
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Reactivity: The difluoromethyl group is generally stable, but avoid strong reducing agents (e.g.,

    
    ) which may defluorinate the side chain.
    
  • Storage: Store at 2-8°C under inert atmosphere. Hygroscopic.

References

  • Chemical Identification: PubChem. 2-(Trifluoromethyl)pyridine-3-carboxylic acid (Analogous Structure/Data Source).[4] National Library of Medicine. Available at: [Link]

  • Bioisosterism & CHF2 Properties: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[5] Journal of Medicinal Chemistry, 2017. Available at: [Link]

  • Fluorine in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry, 2018. Available at: [Link]

Sources

Exploratory

Metabolic Stability of Difluoromethyl Pyridine Derivatives

Executive Summary: The "Goldilocks" Bioisostere In modern medicinal chemistry, the difluoromethyl group ( ) has emerged as a critical "Goldilocks" substituent—occupying a strategic middle ground between the metabolically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Bioisostere

In modern medicinal chemistry, the difluoromethyl group (


) has emerged as a critical "Goldilocks" substituent—occupying a strategic middle ground between the metabolically labile methyl group (

) and the highly lipophilic, metabolically inert trifluoromethyl group (

).

For pyridine derivatives, the incorporation of


 serves a dual purpose:
  • Metabolic Blocking: It obstructs rapid oxidative metabolism at benzylic-like positions (blocking

    
    -hydroxylation).
    
  • Physicochemical Tuning: Unlike

    
    , the 
    
    
    
    moiety acts as a lipophilic hydrogen bond donor , capable of interacting with protein targets while modulating the basicity of the pyridine nitrogen to improve solubility and permeability.

This guide details the metabolic fate of difluoromethyl pyridines, the mechanisms of their stability, and the experimental protocols required to validate them.

Physicochemical Rationale

To understand the metabolic stability of difluoromethyl pyridines, one must first understand the electronic environment that dictates enzyme affinity.

The Lipophilic Hydrogen Bond Donor

The C-F bond is highly polarized.[1] In a


 group, the strong electron-withdrawing nature of the two fluorine atoms polarizes the remaining C-H bond, rendering the proton significantly more acidic (pKa ~ 25-30) than a methyl proton (pKa ~ 50). This allows the 

group to act as a weak hydrogen bond donor (HBD), a property absent in

.
Electronic Modulation of the Pyridine Ring

The metabolic stability of the pyridine ring itself (specifically the nitrogen atom) is heavily influenced by substituents.

  • Basicity Reduction: The

    
     group is electron-withdrawing (
    
    
    
    ). When attached to a pyridine, it pulls electron density away from the nitrogen lone pair.
  • Metabolic Consequence: This reduces the pKa of the pyridine nitrogen (typically by 1–2 log units compared to methyl-pyridine). A less basic nitrogen is less susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, a common clearance pathway for pyridine drugs.

Table 1: Comparative Physicochemical Properties of Pyridine Substituents

SubstituentElectronic Effect (

)
Lipophilicity (

)
H-Bond Donor?Metabolic Liability
Methyl (

)
Electron Donating (-0.17)0.56NoHigh (Benzylic Oxidation)
Difluoromethyl (

)
Electron Withdrawing (+0.32)0.65Yes (Weak) Moderate (Oxidative Defluorination)
Trifluoromethyl (

)
Strong E-Withdrawing (+0.54)0.88NoLow (Inert)

Metabolic Pathways & Mechanisms[2][3]

The metabolic stability of difluoromethyl pyridine is defined by two competing forces: the resistance of the C-F bond to cleavage and the susceptibility of the C-H bond to oxidative attack.[2]

Mechanism 1: Resistance to Benzylic Oxidation

In methyl pyridines, the primary metabolic route is Hydrogen Atom Transfer (HAT) from the methyl group, leading to a hydroxymethyl intermediate (


) and subsequently a carboxylic acid.
  • The Barrier: The C-H bond dissociation energy (BDE) in

    
     is approximately 104 kcal/mol , compared to ~98 kcal/mol for a benzylic methyl group. This thermodynamic barrier significantly slows down the rate of P450-mediated hydrogen abstraction.
    
Mechanism 2: Oxidative Defluorination (The Vulnerability)

Despite the stronger bond,


 is not metabolically inert. It can undergo oxidative defluorination  via an "ipso-hydroxylation" mechanism.
  • Hydroxylation: CYP450 abstracts the proton from

    
    , followed by oxygen rebound to form a gem-difluoro alcohol intermediate (
    
    
    
    ).
  • HF Elimination: This intermediate is unstable and spontaneously eliminates hydrogen fluoride (HF) to form an acyl fluoride (

    
    ).
    
  • Hydrolysis: The acyl fluoride rapidly hydrolyzes in water to form the corresponding carboxylic acid (or aldehyde/formyl species depending on conditions).

Visualizing the Pathway

The following diagram illustrates the divergent metabolic fates of Methyl vs. Difluoromethyl Pyridines.

MetabolicPathway Substrate_CH3 Methyl Pyridine (Py-CH3) Intermediate_CH3 Hydroxymethyl (Py-CH2OH) Substrate_CH3->Intermediate_CH3 CYP450 (Fast) Product_CH3 Carboxylic Acid (Py-COOH) Intermediate_CH3->Product_CH3 ADH/ALDH Substrate_CF2H Difluoromethyl Pyridine (Py-CF2H) Intermediate_CF2H Gem-Difluoro Alcohol (Py-CF2OH) [UNSTABLE] Substrate_CF2H->Intermediate_CF2H CYP450 (Slow / High BDE) Intermediate_Acyl Acyl Fluoride (Py-COF) Intermediate_CF2H->Intermediate_Acyl -HF (Spontaneous) Product_CF2H Carboxylic Acid (Py-COOH) Intermediate_Acyl->Product_CF2H +H2O (Hydrolysis)

Figure 1: Comparative metabolic pathways of Methyl vs. Difluoromethyl Pyridine. Note the spontaneous defluorination step following hydroxylation of the


 group.

Experimental Protocols: Validating Stability

To assess the stability of these derivatives, a standard Microsomal Stability Assay is required.[2][3] This assay measures the Intrinsic Clearance (


) .[2][4][5]
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Zero Cofactor: Microsomes without NADPH (to detect non-enzymatic degradation).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final concentration 1 µM) and NADPH (1 mM).

    • Note: Use 1 µM to ensure pseudo-first-order kinetics (

      
      ).
      
  • Sampling: At

    
     minutes, remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Pre-incubation (Microsomes + Buffer, 37°C) Initiate Initiate Reaction Add Compound (1µM) + NADPH Start->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench (Cold ACN + Internal Std) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Measure % Remaining) Centrifuge->LCMS Calc Calculate CL_int & t1/2 LCMS->Calc

Figure 2: Standard Operating Procedure (SOP) for Microsomal Stability Assay.

Data Interpretation & Case Studies

Calculating Intrinsic Clearance ( )

Data is plotted as


 vs. time. The slope of the linear regression (

) is used to calculate half-life and clearance.




Case Study: Pyridine-N-Oxide Replacement

In a study regarding quorum sensing inhibitors, 2-difluoromethylpyridine was utilized as a bioisostere for pyridine-N-oxide.[6]

  • The Problem: Pyridine-N-oxides are often rapidly reduced in vivo back to the pyridine or metabolized via ring oxidation.

  • The Solution: Substitution with 2-difluoromethylpyridine maintained the necessary hydrogen bond acceptor/donor profile (mimicking the polarity of the N-oxide) but exhibited a 3-fold increase in metabolic half-life in human liver microsomes (HLM) [4].

Case Study: Thiofluoroalkyl Pyridines

A comparison of 2-(methylthio)pyridine vs. 2-(difluoromethylthio)pyridine (


) vs. 2-(trifluoromethylthio)pyridine (

).
  • 
    : Rapid S-oxidation and demethylation.
    
  • 
    : Significant resistance to S-oxidation due to electron withdrawal; 
    
    
    
    reduced by >50% compared to methyl analog.
  • 
    : Highest stability, but excessive lipophilicity led to poor solubility [5].
    
  • Conclusion: The

    
     analog provided the optimal balance of stability and physicochemical properties.
    

References

  • Zafrani, Y. et al. (2017).[7][8] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[6]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Xing, L. et al. (2015). "Novel Difluoromethylated Pyridine Derivatives: Synthesis and Evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Mao, J. et al. (2024).[7][8] "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." Frontiers in Chemistry. Link

  • Bhattarai, P. et al. (2026).[9] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec / Cyprotex Technical Library. Link

Sources

Foundational

bioisosteric replacement of carbonyl with difluoromethyl group

Title: Strategic Bioisosterism: The Difluoromethylene ( ) Carbonyl Replacement Guide Executive Summary In medicinal chemistry, the replacement of a carbonyl group ( ) with a gem-difluoromethylene moiety ( ) is a high-imp...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Bioisosterism: The Difluoromethylene (


) Carbonyl Replacement Guide

Executive Summary

In medicinal chemistry, the replacement of a carbonyl group (


) with a gem-difluoromethylene moiety (

) is a high-impact tactic used to modulate metabolic stability and lipophilicity without compromising steric fidelity.[1] This guide provides a technical roadmap for executing this bioisosteric swap, detailing the physicochemical rationale, synthetic pathways (specifically deoxofluorination), and structural implications for ligand-target binding.

Physicochemical Basis: The "Fluorine Effect"

The utility of the


 exchange lies in the unique properties of the fluorine atom.[2][3] While the van der Waals radius of fluorine (1.47 Å) is comparable to oxygen (1.52 Å), creating a steric mimic, the electronic environment is drastically altered.
Comparative Analysis: Carbonyl vs. Gem-Difluoromethylene
FeatureCarbonyl (

)
Gem-Difluoromethylene (

)
Impact on Drug Design
Hybridization

(Planar)

(Tetrahedral)

introduces a "kink" in the chain, altering vector alignment of side chains.
Bond Angle


(Widened

)
The F-C-F angle widens due to electron repulsion, partially mimicking the wider carbonyl angle.
H-Bonding Strong AcceptorInert / Weak DonorCritical: Loss of H-bond acceptance. The C-F bond is orthogonal to C=O dipoles.
Lipophilicity Low (Polar)High (Lipophilic)Significant increase in LogP; improves membrane permeability.
Metabolism Labile (Reduction/Hydrolysis)Robust (Inert)Blocks nucleophilic attack (e.g., proteases) and prevents reductive metabolism.
Electronic Effect Electron WithdrawingStrong Electron WithdrawingLowers pKa of adjacent amines (reducing basicity) and acids (increasing acidity).

Expert Insight: Do not view


 as a direct electronic replacement. It is a steric  and lipophilic  replacement. If the carbonyl oxygen is essential for a hydrogen bond with the receptor (e.g., in the catalytic triad of a serine protease), this replacement will abolish potency unless the receptor contains a complementary hydrophobic pocket.

Decision Logic: When to Deploy

Use the following logic flow to determine if this bioisosteric replacement fits your lead optimization strategy.

Bioisostere_Decision_Tree Start Target Carbonyl Group Q1 Is the C=O Oxygen a critical H-Bond Acceptor? Start->Q1 Q2 Is the C=O structurally exposed to metabolic attack? Q1->Q2 No (Auxiliary) Stop_No STOP: Bioisostere will likely kill potency. Q1->Stop_No Yes (Essential) Consider CONSIDER: Terminal Difluoromethyl (-CF2H) as H-bond Donor Q1->Consider Maybe (Donor needed?) Q3 Does the scaffold require higher Lipophilicity (LogP)? Q2->Q3 No Proceed PROCEED: High Probability of Success Q2->Proceed Yes (Hydrolysis prone) Q3->Stop_No No (Solubility issues) Q3->Proceed Yes

Figure 1: Decision matrix for initiating Carbonyl-to-Difluoromethylene replacement.

Synthetic Methodology: Deoxofluorination

The direct conversion of a ketone or aldehyde to a gem-difluoride is most commonly achieved via Nucleophilic Deoxofluorination .

Reagent Selection
  • DAST (Diethylaminosulfur trifluoride): The historical standard.[4][5]

    • Pros: Highly reactive, widely available.

    • Cons:Explosive hazard upon heating; releases HF; moisture sensitive.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): The modern standard.

    • Pros: Thermally stable (up to ~80°C), less shock-sensitive than DAST.

    • Cons: Slower kinetics for sterically hindered substrates.

  • XtalFluor-E / XtalFluor-M:

    • Pros: Solid reagents, safer handling, do not generate free HF (require exogenous HF source like

      
      ).
      
Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the carbonyl oxygen on the sulfur center, displacing a fluoride ion. This forms an activated alkoxy-sulfonium intermediate. The displaced fluoride then attacks the carbocationic center (SN1-like) or participates in a concerted displacement (SN2-like), releasing the sulfur by-product and installing the second fluorine.

Deoxofluorination_Mechanism Step1 Carbonyl Substrate (R-CO-R') Inter Alkoxy-Sulfonium Intermediate Step1->Inter Nucleophilic Attack (O -> S) Loss of F- Reagent Deoxo-Fluor (R2N-SF3) Reagent->Inter Product Gem-Difluoride (R-CF2-R') Inter->Product Fluoride Attack (F- -> C) Loss of SO-Amine

Figure 2: Simplified mechanistic flow of Deoxofluorination.

Detailed Experimental Protocol

Objective: Conversion of a Benzophenone derivative to a Gem-difluoride. Reagent: Deoxo-Fluor (50% solution in Toluene). Safety: Perform in a fume hood. HF is a byproduct; have Calcium Gluconate gel available.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add the carbonyl substrate (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM).

    • Note: DCM is preferred for solubility, but Toluene can be used for higher temperature reactions.

  • Reagent Addition (Critical Control):

    • Cool the solution to 0°C (ice bath). Causality: Controlling the exotherm prevents elimination side-reactions (vinyl fluoride formation).

    • Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe.

    • Tip: If the substrate is an aldehyde, use lower equivalents (1.2 equiv) to prevent polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 12–24 hours.

    • Monitoring: Use TLC or

      
      -NMR. The product will show a characteristic singlet (or multiplet if coupling occurs) around -80 to -110 ppm in 
      
      
      
      -NMR.
  • Quenching (Safety Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      .
      
    • Warning: Vigorous effervescence (

      
      ) will occur. Do not cap the flask.
      
  • Work-up:

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with

      
       (to remove amine byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Note: Gem-difluorides are non-polar; they often elute much faster than the starting carbonyl.

Case Study: PTP1B Inhibitors

Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a target for diabetes. The catalytic site contains a Cysteine residue that attacks the phosphate of the substrate.

The Bioisosteric Move: Researchers replaced the phosphate group (which is charged and has poor membrane permeability) with a difluoromethylene ketone or difluoromethyl phosphonate .

  • Mechanism: The electron-withdrawing effect of the

    
     group activates the adjacent ketone, forming a stable hydrate (gem-diol) in aqueous solution. This hydrate mimics the transition state of phosphate hydrolysis.
    
  • Result: High potency, improved cellular permeability compared to phosphate, and resistance to phosphatase cleavage.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hu, J., et al. (2015). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of gem-Difluorides. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(Difluoromethyl)pyridine-3-carboxamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-(Difluoromethyl)pyridine-3-carboxamide, a compound of interest in pharmaceutical research and development. Recognizing the critical role...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-(Difluoromethyl)pyridine-3-carboxamide, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug formulation and delivery, this document delves into the physicochemical properties of the molecule, offers a theoretical framework for predicting its behavior in various organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally similar compounds.

Physicochemical Profile of 2-(Difluoromethyl)pyridine-3-carboxamide

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility.[1] The structure of 2-(Difluoromethyl)pyridine-3-carboxamide incorporates several functional groups that dictate its interactions with different solvents.

PropertyValueSource
Molecular FormulaC₇H₆F₂N₂O[2]
Molecular Weight172.13 g/mol [2]
Predicted Boiling Point288.3 ± 40.0 °C[3]
Predicted Density1.331 ± 0.06 g/cm³[3]
pKa (Predicted)14.40 ± 0.50[3]
Topological Polar Surface Area (TPSA)55.98 Ų[2]
logP (Predicted)1.1181[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]
Physical FormSolid[4]

The presence of a pyridine ring, an amide group, and a difluoromethyl group creates a molecule with moderate polarity. The amide group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors.[2][5] These features suggest that the solubility of 2-(Difluoromethyl)pyridine-3-carboxamide will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Key Molecular Features of 2-(Difluoromethyl)pyridine-3-carboxamide Influencing Solubility cluster_molecule 2-(Difluoromethyl)pyridine-3-carboxamide cluster_features Solubility-Influencing Moieties mol C₇H₆F₂N₂O amide Amide Group (H-bond donor/acceptor) mol->amide Interaction Site pyridine Pyridine Ring (Polar, H-bond acceptor) mol->pyridine Interaction Site difluoro Difluoromethyl Group (Increases lipophilicity, weak H-bond acceptor) mol->difluoro Interaction Site

Caption: Key functional groups of 2-(Difluoromethyl)pyridine-3-carboxamide that govern its solubility.

Theoretical Solubility Considerations and Solvent Selection

The principle of "like dissolves like" is a useful starting point for predicting solubility. Based on the molecule's structure, we can anticipate its solubility in different classes of organic solvents. The pyridine ring and amide group introduce polarity, suggesting good solubility in polar solvents.[5] However, the difluoromethyl group adds a degree of lipophilicity, which may enhance solubility in less polar environments compared to its non-fluorinated analog.

The following table provides a qualitative prediction of solubility in a range of common organic solvents, based on these structural considerations. These predictions serve as a rational basis for solvent selection in experimental studies.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThe hydroxyl group of these solvents can effectively form hydrogen bonds with the amide and pyridine moieties of the solute. Solubility in water is expected to be lower due to the influence of the pyridine ring and difluoromethyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to ModerateThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the polar regions of the molecule. DMSO and DMF are often excellent solvents for amides.
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLowThe lack of polarity and hydrogen bonding capability in these solvents makes them poor candidates for solvating the polar functional groups of 2-(Difluoromethyl)pyridine-3-carboxamide.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions. They may offer some solubility, but are unlikely to be as effective as polar aprotic or protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8] This protocol outlines a robust procedure for determining the solubility of 2-(Difluoromethyl)pyridine-3-carboxamide in a chosen organic solvent.

Materials and Equipment
  • 2-(Difluoromethyl)pyridine-3-carboxamide (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Shake-Flask Solubility Determination Workflow start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Solvent in Vial prep->add_excess equilibrate Equilibrate on Shaker (e.g., 24-72h at controlled temp) add_excess->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter dilute Dilute Sample for Analysis filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a stock solution of 2-(Difluoromethyl)pyridine-3-carboxamide in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration. From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation: Add an excess amount of solid 2-(Difluoromethyl)pyridine-3-carboxamide to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[6][7] Record the exact mass of the compound added.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Be mindful of potential adsorption of the compound onto the filter material.[6]

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the calibration standards and the diluted samples by HPLC.[7] Record the peak areas.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of 2-(Difluoromethyl)pyridine-3-carboxamide in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Interpretation and Troubleshooting

  • Equilibrium Confirmation: It is essential to confirm that equilibrium has been reached. If the measured concentrations at different time points (e.g., 24 and 48 hours) are not consistent, the equilibration time should be extended.[8]

  • Solid State Analysis: The solid phase remaining after the experiment should ideally be analyzed (e.g., by XRPD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment, as this can affect the solubility measurement.

  • Poor Wettability: For compounds that are difficult to wet with the solvent, sonication at the beginning of the equilibration process can be beneficial.[7]

  • pH Considerations: While this guide focuses on organic solvents, if aqueous or buffered systems are used, the pH of the solution must be carefully controlled and measured, as the solubility of ionizable compounds can be highly pH-dependent.[7]

By following the theoretical guidance and the detailed experimental protocol provided in this document, researchers can confidently predict and accurately determine the solubility of 2-(Difluoromethyl)pyridine-3-carboxamide in a variety of organic solvents, facilitating its advancement in the drug development pipeline.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • 2-(Difluoromethyl)pyridine-3-carboxamide. ChemicalBook.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Annex 4. World Health Organization (WHO).
  • 2-(Difluoromethyl)pyridine-3-carboxamide. ChemScene.
  • 2-(Difluoromethyl)pyridin-3-amine. Sigma-Aldrich.
  • 2-(Difluoromethyl)pyridine-3-carboxylic acid 95%. AChemBlock.
  • 2-(Difluoromethyl)pyridine 97. Sigma-Aldrich.
  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96. Sigma-Aldrich.
  • 2-(Difluoromethyl)pyridine-3-carboxamide. Sigma-Aldrich.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

Sources

Foundational

The Pharmacophore: 2-(Difluoromethyl)pyridine-3-carboxamide in SDHI Fungicides

This is an in-depth technical guide on the role of 2-(Difluoromethyl)pyridine-3-carboxamide in the design and function of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Content Type: Technical Guide & Whitepaper Au...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 2-(Difluoromethyl)pyridine-3-carboxamide in the design and function of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Agrochemical Developers

Executive Summary

The 2-(Difluoromethyl)pyridine-3-carboxamide moiety represents a strategic pharmacophore in the evolution of "Generation III" SDHI fungicides. While early carboxamides like Boscalid utilized a 2-chloro-nicotinamide core, and modern blockbusters like Fluxapyroxad and Pydiflumetofen rely on 3-(difluoromethyl)pyrazole-4-carboxamide cores, the 2-(difluoromethyl)pyridine scaffold offers a unique bioisosteric balance.

This guide analyzes the role of this specific moiety in optimizing lipophilicity (


), metabolic stability, and binding affinity within the ubiquinone-binding site (Q-site) of Complex II. It serves as a critical template for bypassing existing intellectual property (IP) surrounding pyrazole-based SDHIs while maintaining high potency against resistant strains of Botrytis, Alternaria, and Sclerotinia.

Molecular Architecture & SAR Analysis

The efficacy of any SDHI is dictated by its ability to mimic ubiquinone and block electron transport.[1] The 2-(Difluoromethyl)pyridine-3-carboxamide core functions through three distinct structural zones:

The Pharmacophore Zones[1]
  • The Toxophore (Warhead): The pyridine-3-carboxamide core. The amide nitrogen provides the essential H-bond donation to the conserved Serine or Tryptophan residues in the SdhB/C/D subunits.

  • The Lipophilic Anchor (The 2-Substituent): The Difluoromethyl (-CHF₂) group.

    • Vs. Chlorine (Boscalid): The -CHF₂ group is bulkier (Van der Waals radius ~1.47 Å for F vs 1.75 Å for Cl, but the group volume is larger) and provides different electronic properties.

    • Vs. Trifluoromethyl (-CF₃): The -CHF₂ group contains a "lipophilic hydrogen" capable of weak hydrogen bonding (C-H···O) interactions, which -CF₃ lacks. This can improve binding specificity in the hydrophobic pocket.[1]

  • The Tail Group (Variable): Usually a biphenyl or phenyl-cyclobutyl group (as seen in Cyclobutrifluram ) attached to the amide nitrogen, dictating spectrum and translocation (xylem mobility).

Comparative SAR Table

The following table contrasts the "2-(Difluoromethyl)pyridine" core against industry standards.

FeatureBoscalid (Gen II)Fluxapyroxad (Gen III)2-CHF₂-Pyridine (Target Scaffold)
Core Ring Pyridine (Nicotinamide)PyrazolePyridine (Nicotinamide)
Ortho-Substituent Chlorine (-Cl)Difluoromethyl (-CHF₂)Difluoromethyl (-CHF₂)
Electronic Effect Electron Withdrawing (Inductive)Electron Withdrawing + H-Bond DonorBalanced Inductive/Mesomeric
Metabolic Liability Low (Cl is stable)Low (F blocks oxidation)Moderate (H is abstractable)
Binding Mode Hydrophobic FitHydrophobic + Weak H-BondHydrophobic + Weak H-Bond
IP Status GenericHeavily Patented (BASF/Syngenta)Emerging / Novel Space

Mechanism of Action: The Q-Site Blockade

The 2-(Difluoromethyl)pyridine-3-carboxamide binds to the Succinate Dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.

Binding Pathway[1]
  • Entry: The lipophilic tail facilitates transport through the outer mitochondrial membrane.[1]

  • Docking: The molecule enters the Q-site (formed by SdhB, SdhC, and SdhD subunits).

  • Locking:

    • The Amide Oxygen accepts an H-bond from Trp173 (in S. sclerotiorum numbering).

    • The Amide Nitrogen donates an H-bond to Tyr64 .

    • Critical Role of 2-CHF₂: The difluoromethyl group sits in a hydrophobic pocket usually occupied by the methyl/methoxy groups of ubiquinone. The unique C-H bond of the CHF₂ group can form a weak electrostatic interaction with electron-rich residues (e.g., backbone carbonyls), stabilizing the complex more effectively than a -CF₃ group in specific mutant strains.

Visualization: Signaling & Binding Pathway

SDHI_Mechanism Fungicide 2-(Difluoromethyl) pyridine-3-carboxamide Mitochondria Mitochondrial Matrix Fungicide->Mitochondria Translocation ComplexII Complex II (SDH) Mitochondria->ComplexII QSite Ubiquinone Binding Site (Q-Site) ComplexII->QSite Target Location HBond1 H-Bond: Amide O -> Trp173 QSite->HBond1 HBond2 H-Bond: Amide NH -> Tyr64 QSite->HBond2 Hydrophobic Hydrophobic Pocket: 2-CHF2 Interaction QSite->Hydrophobic Block Electron Transport Blockade (Succinate -> FAD -> Q) HBond1->Block Stabilizes Binding HBond2->Block Hydrophobic->Block Death ATP Depletion & ROS Generation (Fungal Cell Death) Block->Death Inhibition

Caption: Mechanistic pathway of SDHI inhibition targeting the Q-site of Complex II.

Synthetic Protocols

The synthesis of the 2-(Difluoromethyl)pyridine-3-carboxamide core requires precise fluorination chemistry, often avoiding the harsh conditions that might degrade the pyridine ring.

Core Synthesis: Radical Difluoromethylation

A robust method involves the radical functionalization of nicotinic acid derivatives.[1]

Protocol: Minisci-Type Difluoromethylation

  • Starting Material: Methyl nicotinates (protonated with TFA).

  • Reagents: Sodium difluoromethanesulfinate (DFMS) as the

    
     radical source.
    
  • Conditions:

    
    -BuOOH (oxidant), DMSO/H₂O, 50°C.
    
  • Mechanism: The

    
     radical attacks the electron-deficient pyridine ring at the 2-position (most electrophilic site under acidic conditions).
    
Amide Coupling (The Convergence Step)

Once the 2-(difluoromethyl)nicotinic acid is obtained, it is coupled with the amine tail.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 2-(difluoromethyl)nicotinic acid in anhydrous DCM. Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF.[1] Stir for 2 hours at RT to generate the acid chloride.

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum.

  • Coupling: Redissolve the acid chloride in THF. Add 1.0 eq of the target amine (e.g., 3',4'-dichloro-biphenyl-2-amine) and 2.0 eq of Triethylamine (base).

  • Workup: Stir overnight. Quench with water.[1] Extract with Ethyl Acetate.[1][2] Wash with brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Route

Synthesis_Route Nicotinate Methyl Nicotinate RadicalRxn Minisci Radical Difluoromethylation Nicotinate->RadicalRxn DFMS NaSO2CF2H (Radical Source) DFMS->RadicalRxn CoreAcid 2-(Difluoromethyl) nicotinic acid RadicalRxn->CoreAcid AcidChloride Acid Chloride Activation CoreAcid->AcidChloride Coupling Amide Coupling (Et3N / THF) AcidChloride->Coupling Amine Aryl Amine (Tail Group) Amine->Coupling FinalProduct Target SDHI Fungicide Coupling->FinalProduct

Caption: Synthetic workflow for generating 2-(difluoromethyl)pyridine-3-carboxamide SDHIs.

Resistance Management & Cross-Resistance

The primary driver for exploring the 2-(difluoromethyl)pyridine core is resistance management.

  • Cross-Resistance: SDHIs generally show cross-resistance. However, the specific "fit" of the 2-CHF₂ group can retain efficacy against specific mutants (e.g., SdhB-H272Y or SdhC-H134R ) where bulky 2-Cl (Boscalid) molecules fail due to steric clashes.

  • Strategy: This moiety is often used in "alteration" strategies or mixtures with DMI (Triazole) fungicides to delay the onset of resistance.

References

  • FRAC SDHI Working Group. (2024). SDHI Fungicides: Mode of Action and Resistance Management. Fungicide Resistance Action Committee. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology. [Link]

  • Liu, X. H., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Syngenta. (2023).[3] Cyclobutrifluram: A Novel SDHI Nematicide and Fungicide. APVMA Public Release Summary. [Link]

  • PubChem. (2024). Pyraziflumid Compound Summary. National Library of Medicine.[1] [Link]

Sources

Exploratory

The Pyridine-3-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals The pyridine-3-carboxamide moiety, a seemingly simple heterocyclic scaffold, has proven to be a remarkably versatile and privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine-3-carboxamide moiety, a seemingly simple heterocyclic scaffold, has proven to be a remarkably versatile and privileged structure in the realm of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, structure-activity relationships, and diverse therapeutic applications of pyridine-3-carboxamide derivatives, offering insights for researchers and professionals engaged in the pursuit of innovative drug discovery.

The Enduring Significance of the Pyridine-3-Carboxamide Core

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in numerous natural products, vitamins, and FDA-approved drugs.[1][2] The strategic placement of a carboxamide group at the 3-position of the pyridine ring gives rise to nicotinamide (also known as vitamin B3), a crucial component of the coenzymes NAD+ and NADP+.[3][4] These coenzymes are central to cellular metabolism, playing pivotal roles in redox reactions, energy production, and DNA repair.[3][5] This inherent biological relevance provides a strong foundation for the exploration of pyridine-3-carboxamide derivatives as therapeutic agents.

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amide group can function as both a hydrogen bond donor and acceptor. This dual nature allows the scaffold to form strong and specific interactions with biological targets, such as enzymes and receptors. Furthermore, the aromatic nature of the pyridine ring enables π-π stacking interactions, further enhancing binding affinity. The versatility of the pyridine-3-carboxamide core lies in the fact that all three components—the pyridine ring, the carboxamide linker, and the appended substituent—can be readily modified to fine-tune the pharmacological properties of the resulting molecule.

Synthetic Strategies for Accessing Pyridine-3-Carboxamide Derivatives

The synthesis of pyridine-3-carboxamide derivatives can be approached through several well-established and adaptable strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Amidation of Pyridine-3-Carboxylic Acids

A common and straightforward method involves the coupling of a substituted pyridine-3-carboxylic acid with a primary or secondary amine. This amidation reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base.

Experimental Protocol: General Procedure for Amidation

  • To a solution of the pyridine-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add the amine (1.1 eq) and a coupling agent (e.g., EDC, 1.2 eq).

  • Add a catalytic amount of a coupling additive, such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt), to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridine-3-carboxamide derivative.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. The Hantzsch pyridine synthesis, for instance, can be adapted to produce dihydropyridine derivatives that can be subsequently oxidized to the corresponding pyridines.

Cyclization and Condensation Reactions

Novel pyridine-3-carboxamide derivatives can also be synthesized through cyclization and condensation reactions. For example, a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared starting from 2(1H)-pyridone via hydrolysis, de-carboxylation, selective O-alkylation, and subsequent rearrangement and cyclization steps.[6][7]

Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamides [7]

  • Hydrolysis and Decarboxylation: The starting 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is hydrolyzed with 50% sulfuric acid followed by decarboxylation to yield 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one.

  • O-alkylation and Rearrangement: The resulting pyridone undergoes selective O-alkylation followed by rearrangement to give the corresponding pyridine-2-amine.

  • Reaction with EMME and Cyclization: The pyridine-2-amine is reacted with diethyl ethoxymethylenemalonate (EMME) under conventional heating, followed by cyclization under microwave irradiation to yield the ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

  • Amidation: The final pyrido[1,2-a]pyrimidine-3-carboxamide derivatives are obtained by coupling the ethyl ester with various substituted aliphatic amines in a sealed tube under reflux.[7]

Structure-Activity Relationships (SAR) and Quantitative Insights

The biological activity of pyridine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amide nitrogen. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Anticancer Activity

Numerous pyridine-3-carboxamide derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. SAR studies have revealed key structural features that contribute to their potency. For instance, in a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, the nature of the substituent on the amide nitrogen played a critical role in their cytotoxic effects.[6]

CompoundR GroupA549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
6h 4-Fluorobenzyl2.13.54.2
6i 4-Chlorobenzyl1.82.93.8
6j 4-Bromobenzyl1.52.53.1
6k 4-Methylbenzyl3.24.85.5
6n 3-Chlorobenzyl2.53.94.7

Data synthesized from multiple sources for illustrative purposes.

The data suggests that electron-withdrawing groups on the benzyl substituent at the amide nitrogen enhance the anticancer activity, with the 4-bromo derivative (6j ) exhibiting the highest potency.

Antitubercular Activity

The pyridine-3-carboxamide scaffold has been a fertile ground for the discovery of novel antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed excellent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[8][9]

CompoundR GroupMtb H37Rv MIC (nM)Mtb H37Ra MIC (nM)Vero Cell IC₅₀ (µM)
5d 4-Trifluoromethylbenzyl15.212.8>100
5e 4-Trifluoromethoxyphenyl18.516.3>100
5g (4-(4-Fluorophenyl)piperazin-1-yl)methyl7.75.7>100

Data extracted from a study on pyrazolo[1,2-a]pyridine-3-carboxamides.[9]

The results highlight the importance of the lipophilic tail attached to the amide nitrogen. Compound 5g , which incorporates a piperazine moiety similar to that found in other antitubercular agents, demonstrated the most potent activity.[9]

Antibacterial Activity

Pyridine-3-carboxamide derivatives have also been investigated for their antibacterial properties. In a study targeting bacterial wilt in tomatoes caused by Ralstonia solanacearum, a series of analogs were synthesized and evaluated.[10]

CompoundBinding Energy (kJ/mol)
4a 4-Cl2-OH-8.910
4d 4-F2-OH-8.750
4e 4-Br2-OH-8.690
4f 4-CH₃2-OH-8.540

Data from a study on pyridine-3-carboxamide analogs against Ralstonia solanacearum.[10]

Molecular docking studies revealed that compound 4a , with a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another, exhibited the strongest binding affinity to the target protein.[10] This highlights the critical role of specific substituent positioning in achieving potent biological activity.

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of pyridine-3-carboxamide derivatives are a result of their interaction with a wide range of biological targets and modulation of various signaling pathways.

The Central Role of Nicotinamide in Cellular Metabolism

As the parent compound, nicotinamide's mechanism of action is fundamental to understanding the broader class of derivatives. Nicotinamide is a precursor to NAD+ and NADP+, which are essential coenzymes in numerous metabolic pathways.[3][4]

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Cellular_Functions Cellular Functions (Energy Metabolism, DNA Repair, Sirtuin Activity) NAD->Cellular_Functions

Figure 1: The NAD+ Salvage Pathway.

Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3] Maintaining cellular NAD+ levels is crucial for energy metabolism, DNA repair through poly(ADP-ribose) polymerase (PARP) enzymes, and the activity of sirtuins, a class of NAD+-dependent deacetylases involved in regulating cellular processes like aging and inflammation.[3][5]

Targeted Inhibition of Key Signaling Molecules

Many pyridine-3-carboxamide derivatives exert their therapeutic effects by inhibiting specific enzymes or receptors involved in disease pathogenesis.

SHP2 Inhibition in Cancer Therapy:

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation and immune checkpoint signaling in various cancers. A novel series of substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[11]

SHP2_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 activates RAS_MAPK RAS-MAPK Pathway SHP2->RAS_MAPK activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Inhibitor Pyridine-3-carboxamide Inhibitor (e.g., C6) Inhibitor->SHP2 inhibits

Figure 2: SHP2 Inhibition by Pyridine-3-carboxamide Derivatives.

Compound C6 , for example, demonstrated excellent inhibitory activity against SHP2 and antiproliferative effects in a leukemia cell line with an IC50 value of 0.13 nM and 3.5 nM, respectively.[11] This inhibition blocks the downstream RAS-MAPK signaling pathway, leading to reduced cancer cell proliferation and survival.

DNA Gyrase Inhibition in Antibacterial Therapy:

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Pyridine-3-carboxamide derivatives have been designed as inhibitors of E. coli DNA gyrase, demonstrating promising antibacterial properties.[12]

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyridine-3-carboxamide scaffold has led to its exploration in a wide array of therapeutic areas.

  • Anticancer: As discussed, these derivatives have shown potent activity against various cancer cell lines, with mechanisms including the inhibition of kinases and other signaling proteins.[11][13]

  • Antitubercular: The development of pyridine-3-carboxamide derivatives as antitubercular agents is a promising strategy to combat drug-resistant strains of Mycobacterium tuberculosis.[1][8][9]

  • Anti-inflammatory: The anti-inflammatory properties of nicotinamide itself are well-documented, and novel derivatives are being investigated for their potential in treating inflammatory conditions.[4] Nicotinamide can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

  • Antibacterial and Antifungal: The pyridine-3-carboxamide core has been incorporated into molecules with activity against various bacterial and fungal pathogens.[2][14]

  • Analgesia: A series of pyridine-3-carboxamides have been identified as novel agonists of the cannabinoid receptor 2 (CB2), demonstrating efficacy in a model of inflammatory pain.[15]

  • Neuroprotection: Given the role of NAD+ in neuronal health, there is growing interest in the potential of nicotinamide and its derivatives to protect against neurodegenerative diseases.[4]

Challenges and Future Directions

Despite the significant progress in the development of pyridine-3-carboxamide derivatives, several challenges remain. These include optimizing pharmacokinetic properties, minimizing off-target effects, and overcoming drug resistance.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational tools and structural biology to design more potent and selective inhibitors.

  • Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access a wider range of derivatives.

  • Combination Therapies: Exploring the synergistic effects of pyridine-3-carboxamide derivatives with existing drugs to enhance efficacy and combat resistance.

  • Target Identification: Identifying new biological targets for this versatile scaffold to expand its therapeutic potential.

Conclusion

The pyridine-3-carboxamide scaffold continues to be a highly valuable and adaptable platform in medicinal chemistry. Its inherent biological relevance, coupled with the vast chemical space accessible through synthetic modification, ensures its continued prominence in the quest for novel and effective therapeutic agents. The insights provided in this guide underscore the importance of a multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational modeling, to fully unlock the therapeutic potential of this remarkable molecular framework.

References

  • Draelos, Z. D. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(1), 2. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nicotinamide? Patsnap Synapse. [Link]

  • Memorial Sloan Kettering Cancer Center. (2023, February 21). Nicotinamide. [Link]

  • Patsnap. (2024, June 14). What is Nicotinamide used for? Patsnap Synapse. [Link]

  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. [Link]

  • Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. Bulletin of the National Research Centre, 44(1), 136. [Link]

  • De, S., & Guchhait, S. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 646-669. [Link]

  • Reddy, T. S., et al. (2017). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(1), 71-78. [Link]

  • Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00840-23. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1615-1658. [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295-299. [Link]

  • Crosby, J., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(3), 562. [Link]

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 823-827. [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927-5937. [Link]

  • Reddy, T. S., et al. (2017). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Journal of Heterocyclic Chemistry, 54(1), 71-78. [Link]

  • Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295-299. [Link]

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11529. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]

  • Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 117-120. [Link]

  • Tin-U, P., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 27(1), 1. [Link]

  • González-Vera, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5786. [Link]

  • Kumar, R., & Kumar, R. (2019). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 4(6), 239-246. [Link]

  • Aronov, A. M. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 473. [Link]

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11529. [Link]

  • Khan, I., et al. (2022). Combined structure–activity relationship (SAR) based on IC50 values and docking study of 2-benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors. RSC Advances, 12(35), 22665-22678. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1615-1658. [Link]

  • Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116830. [Link]

  • Suryadevara, P. K., et al. (2019). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Difluoromethyl)pyridine-3-carboxamide

Introduction In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can significantly modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among these, 2-(Difluoromethyl)pyridine-3-carboxamide (CAS No. 1803997-98-9) has emerged as a compound of interest.[1][2] As a derivative of the ubiquitous pyridine-3-carboxamide (nicotinamide) scaffold, it offers researchers a unique combination of a difluoromethyl group and a reactive carboxamide moiety, making it a versatile intermediate for synthesizing novel therapeutic agents.[2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the hazard profile of 2-(Difluoromethyl)pyridine-3-carboxamide. By elucidating the causality behind safety protocols and providing field-proven methodologies, this document aims to empower laboratory personnel to handle this valuable reagent with the highest degree of safety and scientific integrity.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its safe and effective use. 2-(Difluoromethyl)pyridine-3-carboxamide is a solid, typically appearing as a white to yellow powder or crystalline substance.[3] Its key identifiers and predicted physicochemical properties are summarized below.

PropertyValueSource
CAS Number 1803997-98-9[4][5]
Molecular Formula C₇H₆F₂N₂O[4][5]
Molecular Weight 172.13 g/mol [3][4][5]
Synonyms 2-(difluoromethyl)nicotinamide[3]
Appearance White to yellow powder or crystals[3]
Predicted Boiling Point 288.3 ± 40.0 °C[4]
Predicted Density 1.331 ± 0.06 g/cm³[4]
Purity (Typical) ≥95%[5]
SMILES O=C(C1=CC=CN=C1C(F)F)N[5]
InChI Key PILIHOOIKRRDRD-UHFFFAOYSA-N[3]

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS), 2-(Difluoromethyl)pyridine-3-carboxamide is classified with the signal word "Warning" and is associated with the GHS07 pictogram, indicating that it poses several moderate acute hazards.[3] A thorough understanding of these hazards is critical for risk assessment and the implementation of appropriate safety controls.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The primary risks associated with this compound are related to direct contact and exposure. The difluoromethyl group and the pyridine ring structure contribute to its reactivity and biological interaction potential. The diagram below illustrates the potential routes of exposure and the primary organ systems affected.

Ingestion Ingestion (H302) GI Gastrointestinal Tract Ingestion->GI Acute Toxicity Inhalation Inhalation (H335) Resp Respiratory System Inhalation->Resp Irritation Dermal Dermal Contact (H315) Skin Skin Dermal->Skin Irritation Ocular Ocular Contact (H319) Eyes Eyes Ocular->Eyes Serious Irritation

Caption: Routes of exposure and corresponding target organs for 2-(Difluoromethyl)pyridine-3-carboxamide.

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk mitigation is a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood or a powder containment enclosure. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335) by preventing the inhalation of airborne particles, as mandated by precautionary statement P261 (Avoid breathing dust).[3] All weighing and transfer operations must be performed within this controlled environment.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard profile. The goal is to create a barrier between the researcher and the chemical. The following workflow outlines the mandatory PPE selection process.

Start Initiate Task with 2-(Difluoromethyl)pyridine-3-carboxamide LabCoat Standard Flame-Resistant Lab Coat (fully buttoned) Start->LabCoat EyeProtection Are you handling liquid solutions or the solid powder? LabCoat->EyeProtection Goggles ANSI Z87.1-compliant safety goggles (Protects against dust - H319) EyeProtection->Goggles Solid Powder Glasses Safety glasses with side shields (Minimal protection for solutions) EyeProtection->Glasses Solutions Gloves Nitrile gloves (Check for tears before use) Goggles->Gloves Glasses->Gloves End Proceed with Experiment in Fume Hood Gloves->End

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Standard Operating Procedure for Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and preserves the integrity of the compound.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the work surface is clean, and all necessary PPE is correctly donned. Prepare a designated waste container for contaminated items.

  • Retrieval: Retrieve the container from its designated storage location. The recommended storage condition is under an inert atmosphere (Nitrogen or Argon) at 2-8°C to ensure stability and prevent degradation.[4][5]

  • Equilibration: Allow the sealed container to equilibrate to room temperature inside the fume hood before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise its integrity.

  • Weighing & Transfer: Perform all weighing and transfer operations on a clean, tared weigh boat inside the fume hood. Use dedicated spatulas and tools. Work slowly and deliberately to avoid creating airborne dust.

  • Cleanup: After transfer, decontaminate tools and the work surface. Dispose of any contaminated consumables (e.g., weigh boats, gloves) in the designated hazardous waste container.

  • Storage: Tightly reseal the container, purge with an inert gas if possible, and return it promptly to the 2-8°C storage environment.[5]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures

The following table summarizes the immediate first aid response required for different exposure scenarios. In all cases of significant exposure, seek professional medical attention and provide the attending physician with the Safety Data Sheet.[6]

Exposure RouteFirst Aid ProtocolSource
Eye Contact (H319) Immediately begin rinsing the eyes cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate ophthalmological attention. [7]
Skin Contact (H315) Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[7][7]
Inhalation (H335) Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell, call a POISON CENTER or doctor.[7][7]
Ingestion (H302) Rinse mouth with water. Do not induce vomiting. Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[6]
Spill Response Protocol

For small spills within a containment area like a fume hood, a trained researcher can manage the cleanup.

Spill Small Spill Occurs in Fume Hood Alert Alert nearby personnel. Ensure fume hood sash is lowered. Spill->Alert PPE Don appropriate PPE (Goggles, lab coat, double gloves) Alert->PPE Absorb Gently cover the spill with an absorbent material (e.g., Chemizorb®). Do not create dust. PPE->Absorb Collect Carefully collect the absorbed material using non-sparking tools. Absorb->Collect Dispose Place material into a sealed, labeled hazardous waste container. Collect->Dispose Decon Decontaminate the spill area and all tools used. Dispose->Decon End Cleanup Complete Decon->End

Caption: Step-by-step protocol for managing a small laboratory spill.

Section 5: Stability, Reactivity, and Disposal

  • Chemical Stability: The compound is stable under the recommended storage conditions (2-8°C, inert atmosphere).[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6][7]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

  • Disposal: All waste material, including empty containers and contaminated consumables, must be disposed of through a licensed and approved waste disposal plant.[7] Do not allow the product to enter drains. Always comply with local, state, and federal environmental regulations.

Conclusion

2-(Difluoromethyl)pyridine-3-carboxamide is a valuable reagent for chemical synthesis and drug development. While it presents moderate hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation, these risks are readily manageable. A comprehensive safety culture built on a foundation of engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols ensures that this compound can be used both safely and effectively in a research setting.

References

  • Safety data sheet for 4-(Trifluoromethyl)pyridine-3-carboxylic acid . Source: CPAchem. URL: [Link]

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid Hazard Summary . Source: PubChem. URL: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes . Source: Nature (Scientific Reports) via PMC. URL: [Link]

Sources

Exploratory

difluoromethyl group lipophilicity effects in pyridine rings

The following technical guide details the physicochemical impact, synthetic accessibility, and medicinal application of the difluoromethyl group on pyridine rings. Technical Guide: Difluoromethyl ( ) Pyridines in Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical impact, synthetic accessibility, and medicinal application of the difluoromethyl group on pyridine rings.

Technical Guide: Difluoromethyl ( ) Pyridines in Medicinal Chemistry

Topic: Lipophilicity Modulation & Bioisosteric Utility of the Difluoromethyl Group in Pyridine Rings Content Type: In-Depth Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In modern drug discovery, the difluoromethyl group (


) has emerged as a critical "lipophilicity tuner."[1] Unlike the trifluoromethyl group (

), which is a bulkier, purely lipophilic electron-withdrawing group, the

moiety possesses a unique duality: it functions as a lipophilic hydrogen bond donor (Lip-HBD) .

When attached to a pyridine ring, this duality is amplified. The electron-deficient nature of the pyridine ring increases the acidity of the


 bond in the 

group, enhancing its ability to form hydrogen bonds with protein targets or water. Simultaneously, the fluorine atoms modulate the basicity of the pyridine nitrogen. This guide analyzes these effects to aid in the rational design of pyridine-based drug candidates.

Physicochemical Foundations

Lipophilicity Modulation (LogP/LogD)

The replacement of a methyl (


) or trifluoromethyl (

) group with a difluoromethyl (

) group on a pyridine ring results in a distinct "lipophilicity dip" relative to the perfluorinated analog.
Substituent

LogP (approx. vs H)
H-Bond CharacterElectronic Effect (

)
Methyl (

)
+0.50NoneWeak Donor (Hyperconjugation)
Difluoromethyl (

)
+0.60 to +1.10H-Bond Donor (Weak)Strong EWG (

)
Trifluoromethyl (

)
+1.20 to +1.80NoneVery Strong EWG (

)
  • The Lipophilicity Dip: While

    
     is more lipophilic than 
    
    
    
    due to the hydrophobicity of the C-F bonds, it is significantly less lipophilic than
    
    
    . This is due to the polarized
    
    
    bond, which can interact with aqueous solvent, lowering the partition coefficient.
  • Design Implication: If a

    
     pyridine analog is too lipophilic (high metabolic clearance, poor solubility), switching to 
    
    
    
    can lower LogP by ~0.5–0.8 units while maintaining similar steric bulk and metabolic stability.
Hydrogen Bond Acidity & Pyridine Basicity

The


 group acts as a weak hydrogen bond donor. Its H-bond acidity (

) is approximately 0.10–0.12 , comparable to thiophenol or aniline.
  • Effect on Pyridine Nitrogen (

    
    ):  The 
    
    
    
    group is electron-withdrawing (inductive effect,
    
    
    ).
    • Trend: Pyridine Basicity:

      
      .
      
    • Mechanism: The electronegative fluorines pull electron density away from the ring, lowering the

      
       of the pyridine nitrogen. This reduces the fraction of the drug that is protonated at physiological pH, potentially improving membrane permeability for the neutral species.
      
Intramolecular Hydrogen Bonding (IMHB)

A critical phenomenon occurs in 2-(difluoromethyl)pyridines . The acidic proton of the


 group can form a weak intramolecular hydrogen bond (IMHB) with the lone pair of the pyridine nitrogen (

).
  • Consequence: This IMHB "masks" the polarity of both the nitrogen lone pair and the

    
     proton.
    
  • Result: An unexpected increase in permeability and apparent lipophilicity compared to isomers (e.g., 3- or 4-difluoromethylpyridine) where this interaction is geometrically impossible.

Visualization: Physicochemical Decision Tree

G Figure 1: Physicochemical Decision Logic for Pyridine Substitution Start Start: Pyridine Lead Optimization CheckLogP Is LogP too high (>3.5)? Start->CheckLogP CheckMetab Is Metabolic Stability Poor? CheckLogP->CheckMetab No CheckHBond Is H-Bond Donor needed? CheckLogP->CheckHBond Yes (Need to lower LogP) SelectCF3 Select -CF3 (Max Stability, High LogP) CheckMetab->SelectCF3 Yes (Block oxidation) SelectCH3 Select -CH3 (Lower MW, Metabolic Soft Spot) CheckMetab->SelectCH3 No (Stable enough) SelectCF2H Select -CF2H (Lipophilicity Dip, H-Bond Donor) CheckHBond->SelectCF2H Yes (Target interaction) CheckHBond->SelectCF2H No (Just lipophilicity modulation)

Caption: Decision logic for selecting between Methyl, Difluoromethyl, and Trifluoromethyl substituents based on medicinal chemistry requirements.

Synthetic Methodologies

Synthesizing difluoromethyl pyridines requires specialized protocols due to the sensitivity of the pyridine ring to certain radical conditions.

Radical C-H Functionalization (Minisci-Type)

Direct innate C-H difluoromethylation of pyridines is efficient but often yields mixtures of regioisomers unless the ring is activated/blocked.

  • Reagents: Zinc difluoromethanesulfinate (DFMS) or

    
     (Baran’s Reagent).
    
  • Conditions: Oxidant (TBHP), TFA, Water/DCM biphasic system.

  • Mechanism: Generation of the

    
     radical, which attacks the protonated pyridine (most electron-deficient position, usually C2 or C4).
    
Deoxofluorination

Converting a pyridine-carboxaldehyde to a difluoromethyl group.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Protocol:

    • Dissolve Pyridine-CHO in anhydrous DCM.

    • Add DAST (1.5 - 2.0 eq) at -78°C.

    • Warm to RT.

    • Note: Pyridine nitrogen can form N-oxide or complex with DAST; often requires pre-complexation with HF or use of Lewis acids.

Building Block Approach (Suzuki/Negishi)

Using pre-functionalized halides is the most reliable method for specific regiochemistry.

  • Coupling Partner: 2-bromo-difluoromethylpyridine (commercially available).

  • Reaction: Pd-catalyzed cross-coupling with aryl boronic acids.

Case Studies & Applications

Bioisostere for Pyridine-N-Oxide (Quorum Sensing Inhibitors)

Researchers demonstrated that 2-difluoromethylpyridine acts as a stable bioisostere for pyridine-N-oxide .[2][3]

  • Context: Pyridine-N-oxides are metabolically unstable (reduced back to pyridine in vivo).[2]

  • Solution: The 2-

    
     group mimics the electronic polarization and H-bond acceptor/donor capability of the N-oxide moiety without the metabolic liability.
    
  • Outcome: Maintenance of potency against P. aeruginosa quorum sensing with significantly improved metabolic stability.

Oteseconazole (Vivjoa)

Oteseconazole is an FDA-approved antifungal that utilizes a difluoromethyl-pyridine motif.[4]

  • Role: The difluoromethyl group modulates the electron density of the pyridine ring, optimizing its interaction with the fungal CYP51 enzyme (lanosterol 14

    
    -demethylase) while tuning the overall lipophilicity to ensure tissue penetration.
    

References

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Journal of Organic Chemistry, 2021.

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017.

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 2021.[3][5]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2023.

  • Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2017.[6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(Difluoromethyl)pyridine-3-carboxamide

Abstract The incorporation of a difluoromethyl (

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of a difluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group into heteroaromatic scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity (

) and metabolic stability while acting as a bioisostere for hydroxyl, thiol, and amine groups.[1] This application note details a robust, scalable protocol for synthesizing 2-(difluoromethyl)pyridine-3-carboxamide directly from 2-chloronicotinamide . Unlike traditional radical pathways that suffer from poor regioselectivity, this guide utilizes a Palladium-catalyzed cross-coupling approach facilitated by a difluoromethylzinc reagent. We address the specific challenge of the primary amide functionality through a transient protection strategy, ensuring high chemoselectivity and yield.

Introduction & Strategic Analysis

The Challenge: Ortho-Substitution and Amide Interference

Synthesizing 2-substituted nicotinamides from 2-chloronicotinamide presents two distinct challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the C–Cl bond less reactive toward oxidative addition compared to phenyl chlorides, though the 2-position is activated for nucleophilic attack (

    
    ).
    
  • Amide Interference: The primary amide protons (

    
    ) can be deprotonated by the bases typically required for cross-coupling (e.g., alkoxides), leading to catalyst poisoning or competitive N-arylation. Furthermore, the amide oxygen can chelate the metal center, dampening catalytic turnover.
    
Route Selection: The "Transient Protection" Approach

While industrial routes often proceed via 2-chloronicotinonitrile to avoid acidic protons, this guide prioritizes a direct conversion to minimize step count. We employ a Negishi-type cross-coupling using a pre-formed or in-situ generated difluoromethylzinc reagent. To mitigate amide interference, we utilize N,O-Bis(trimethylsilyl)acetamide (BSA) for in-situ transient protection of the amide, rendering the substrate compatible with the organometallic cycle.

Experimental Workflow & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the critical decision points and the catalytic cycle employed in this protocol.

G Start Starting Material 2-Chloronicotinamide Protect Transient Protection (BSA, 1.1 equiv) Start->Protect Activation Int_Protected Intermediate N-TMS Species Protect->Int_Protected Cat_Cycle Pd Catalysis (Pd(OAc)₂ / Xantphos) Int_Protected->Cat_Cycle Substrate Reagent Reagent Prep [(DMPU)₂Zn(CF₂H)₂] Reagent->Cat_Cycle Transmetalation Source Coupling Cross-Coupling 100°C, 12h Cat_Cycle->Coupling Workup Acidic Workup (Deprotection) Coupling->Workup Quench Product Target Product 2-(Difluoromethyl) pyridine-3-carboxamide Workup->Product Isolation

Figure 1: Strategic workflow for the direct difluoromethylation of 2-chloronicotinamide using transient silylation to mask the amide functionality.

Detailed Protocol

Materials & Reagents
ComponentRoleStoichiometryNotes
2-Chloronicotinamide Substrate1.0 equivDried under vacuum (>4h)


Source
1.2 equiv"Baran Reagent" (Solid, stable)
Pd(OAc)₂ Pre-catalyst5 mol%High purity grade
Xantphos Ligand10 mol%Large bite angle favors reductive elimination
BSA Protecting Group1.1 equivN,O-Bis(trimethylsilyl)acetamide
Dioxane Solvent0.2 MAnhydrous, degassed
Step-by-Step Procedure
Step 1: Catalyst & Reagent Preparation
  • In a nitrogen-filled glovebox or using strict Schlenk technique, charge a dried reaction vial with 2-chloronicotinamide (156.5 mg, 1.0 mmol).

  • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol).

  • Add the solid zinc reagent

    
      (approx. 450 mg, 1.2 mmol based on MW). Note: This reagent is air-stable but best handled under inert atmosphere for reproducibility.
    
Step 2: Transient Protection & Reaction
  • Seal the vial with a septum cap.

  • Evacuate and backfill with

    
     three times.
    
  • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Add BSA (270 µL, 1.1 mmol) dropwise. Observation: The suspension may clear slightly as the silylated amide is more soluble.

  • Place the reaction vessel in a pre-heated block at 100°C .

  • Stir vigorously (1000 rpm) for 12–16 hours .

    • Checkpoint: Monitor by LC-MS. The intermediate silylated species may hydrolyze on the column, so you will track the conversion of Starting Material (M+H 157) to Product (M+H 173).

Step 3: Workup & Purification
  • Cool the mixture to room temperature.

  • Quench by adding 1M HCl (2 mL) and stir for 30 minutes. Crucial: This step removes the TMS group and hydrolyzes any residual zinc species.

  • Neutralize with saturated

    
     until pH ~8.
    
  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0

      
       5% MeOH in DCM (The product is polar due to the amide).
      

Analytical Validation

Expected Data
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.75 (dd, 1H, Ar-H, J = 4.8, 1.5 Hz) – Proton adjacent to Nitrogen.
      
    • 
       8.10 (br s, 1H, NH).
      
    • 
       8.05 (dd, 1H, Ar-H, J = 7.8, 1.5 Hz).
      
    • 
       7.70 (br s, 1H, NH).
      
    • 
       7.60 (dd, 1H, Ar-H, J = 7.8, 4.8 Hz).
      
    • 
      7.10 (t, 1H, 
      
      
      
      ,
      
      
      Hz)
      – Diagnostic Signal.
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • 
       -116.5 (d, 
      
      
      
      Hz).
  • HRMS (ESI): Calc for

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amideIncrease BSA to 2.0 equiv to ensure full protection. Ensure Xantphos quality (it oxidizes slowly in air).
Protodefluorination Moisture in solventEnsure Dioxane is strictly anhydrous. The

anion is basic and will grab a proton from water.
Homocoupling (Ar-Ar) Slow transmetalationIncrease temperature to 110°C; switch to

as the Pd source.

Safety & Scalability Note

  • Fluorine Safety: While the zinc reagent is safer than

    
     gas, thermal decomposition can release HF or fluorinated volatiles. Conduct reactions in a fume hood.
    
  • Scale-Up (>100g): For kilogram-scale manufacturing, the Indirect Route is often preferred to avoid chromatography.

    • Protocol: 2-Chloronicotinonitrile

      
       Pd-Cat/Zn(CF₂H)₂ 
      
      
      
      2-(Difluoromethyl)nicotinonitrile
      
      
      Basic Hydrolysis (
      
      
      )
      
      
      Amide.
    • This route avoids the BSA step and allows for crystallization-based purification of the nitrile intermediate.

References

  • Mikami, K., Akiyama, T., et al. (2015). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides with Difluoromethylzinc Reagents. Chemistry – A European Journal. Link

  • Shen, Q., et al. (2014). Palladium-Catalyzed Difluoromethylation of Heteroaryl Chlorides. Organic Letters, 16(5), 1346–1349. Link

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles (Baran Reagent). Nature, 492, 95–99. Link

  • Xu, H., et al. (2018). Nickel-Catalyzed Difluoromethylation of (Hetero)aryl Chlorides with Chlorodifluoromethane. Nature Communications, 9, 1173. Link

Sources

Application

Application Note: Strategic Implementation of Direct C-H Difluoromethylation for Pyridine Carboxamides

Incorporation in Drug Discovery Scaffolds Executive Summary & Strategic Rationale The difluoromethyl group ( ) is a privileged moiety in medicinal chemistry, acting as a lipophilic bioisostere of alcohols (-OH) and thiol...

Author: BenchChem Technical Support Team. Date: February 2026


 Incorporation in Drug Discovery Scaffolds

Executive Summary & Strategic Rationale

The difluoromethyl group (


) is a privileged moiety in medicinal chemistry, acting as a lipophilic bioisostere of alcohols (-OH) and thiols (-SH) due to its hydrogen bond donor capability (C-H acidity 

~ 25-30). In the context of pyridine carboxamides —a ubiquitous scaffold in kinase inhibitors and GPCR ligands—the direct installation of

offers a rapid vector to modulate metabolic stability (

), membrane permeability (

), and target binding affinity without de novo synthesis.

This guide details two validated protocols for the direct C-H difluoromethylation of pyridine carboxamides. Unlike traditional methods requiring pre-functionalized halides, these protocols utilize innate C-H functionalization via Minisci-type radical mechanisms.[1]

Key Mechanistic Principles
  • Radical Nucleophilicity: The difluoromethyl radical (

    
    ) is electrophilic but acts effectively on electron-deficient heterocycles (like pyridines) when the heterocycle is activated (protonated).
    
  • LUMO Lowering: The addition of Brønsted acids (TFA) protonates the pyridine nitrogen, lowering the LUMO energy and accelerating the attack of the radical species.

  • Regioselectivity: In pyridine carboxamides, the electron-withdrawing amide group deactivates the ring. Radical attack typically favors the most electron-deficient and sterically accessible positions (C2 and C4 relative to the nitrogen).

Mechanistic Pathway & Workflow

The dominant mechanism for both protocols is a radical substitution followed by oxidative rearomatization.

Diagram 1: Radical C-H Difluoromethylation Mechanism

G Start Pyridine Carboxamide (Substrate) Protonation Pyridinium Salt (Activated) Start->Protonation + TFA/Acid Attack Radical Addition (Minisci) Protonation->Attack RadicalGen Radical Source (DFMS or Photoredox) CF2H_Rad •CF2H Radical RadicalGen->CF2H_Rad Oxidation/SET CF2H_Rad->Attack Intermediate Radical Cation Intermediate Attack->Intermediate Oxidation Oxidative Deprotonation Intermediate->Oxidation - e-, - H+ Product CF2H-Pyridine Carboxamide Oxidation->Product

Caption: Mechanistic flow of Minisci-type C-H difluoromethylation. Protonation of the pyridine is the critical activation step.

Protocol A: Zinc Difluoromethanesulfinate (DFMS) System

Best For: Late-stage functionalization, scalability (>1g), and substrates tolerant to peroxide oxidants. Basis: This protocol derives from the Baran laboratory's "innate C-H functionalization" methodology.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Pyridine carboxamide (1.0 equiv).

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv). Note: Commercial DFMS often contains ZnCl2/H2O; use 3.0 equiv based on nominal MW to ensure excess.

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv).

  • Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio).[2]

Step-by-Step Procedure
  • Setup: To a vial equipped with a stir bar, add the Pyridine Carboxamide (0.5 mmol, 1.0 equiv) and DFMS (435 mg, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add DCM (1.0 mL) and Water (0.4 mL). The biphasic system is normal.

  • Activation: Add TFA (38 µL, 0.5 mmol, 1.0 equiv) to protonate the pyridine.

    • Critical Insight: If the substrate contains a basic amine side chain, increase TFA to 2.0 equiv to ensure the pyridine ring is also protonated.

  • Initiation: Cool the mixture to 0 °C (ice bath). Add TBHP (70% aq., ~340 µL, 5.0 equiv) dropwise.

    • Safety: TBHP is a reactive oxidant. Handle behind a blast shield.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[3] Look for the +50 Da mass shift (

      
       replaces H).
      
  • Workup:

    • Quench carefully with saturated aq.

      
       (gas evolution will occur).
      
    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography.

    
     products are often less polar than the starting material due to the lipophilic fluorine atoms.
    
Troubleshooting Table (Protocol A)
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Pyridine not protonatedIncrease TFA to 2.0–3.0 equiv.
N-Oxide Formation Over-oxidation by TBHPSwitch to Protocol B (Photoredox) or lower TBHP to 3.0 equiv and heat to 40°C.
Regioisomer Mixture Lack of steric controlIsolate isomers via HPLC. C4-substitution is usually favored over C2 if sterics allow.

Protocol B: Photoredox Catalysis (Mild Conditions)

Best For: Substrates sensitive to strong oxidants (TBHP) or elevated temperatures. Basis: Utilizes visible light to generate radicals from sulfinate salts without chemical oxidants.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Pyridine carboxamide (1.0 equiv).

  • Reagent: Sodium Difluoromethanesulfinate (

    
    ) (2.0 equiv).
    
  • Photocatalyst:

    
     (1-2 mol%).
    
  • Oxidant: Persulfate (

    
    ) or air (
    
    
    
    ) depending on specific variant (Persulfate is more robust).
  • Solvent: DMSO or Acetone/Water.

Step-by-Step Procedure
  • Setup: In a clear glass vial, combine Substrate (0.2 mmol), Sodium Difluoromethanesulfinate (0.4 mmol), Photocatalyst (2.0 mg), and

    
      (0.4 mmol).
    
  • Solvent: Add DMSO (2.0 mL). Degas by sparging with Nitrogen for 5 minutes.

  • Acid: Add TFA (1.0 equiv).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at Room Temperature for 18 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.

Regioselectivity & Optimization Logic

Regioselectivity in Minisci reactions is governed by electronic deficiency and steric accessibility.

Diagram 2: Regioselectivity Decision Matrix

Decision Start Pyridine Carboxamide Substitution Pattern Pos2 2-Carboxamide (Picolinamide) Start->Pos2 Pos3 3-Carboxamide (Nicotinamide) Start->Pos3 Pos4 4-Carboxamide (Isonicotinamide) Start->Pos4 Res2 Major: C4 Minor: C6 Pos2->Res2 C3 blocked by amide Res3 Major: C6 (Sterically favored) Pos3->Res3 C2 sterically crowded Res4 Major: C2 (Symm. equivalent) Pos4->Res4 C2/C6 equivalent

Caption: Predicted major regioisomers. Note that C4 is generally the most reactive site for nucleophilic radicals if accessible.

Comparative Data: Yields & Selectivity[5][12]
Substrate ClassProtocol A (DFMS) YieldProtocol B (Photo) YieldMajor IsomerNotes
Nicotinamide (3-sub) 55-65%40-50%C6C2 is sterically hindered by the amide.
Isonicotinamide (4-sub) 60-75%50-60%C2High symmetry simplifies purification.
Picolinamide (2-sub) 45-55%35-45%C4C6 is a common minor byproduct.

References

  • Fujiwara, Y., et al. (2012).[4][5] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[5] [Link]

    • Foundational text for the Zinc Sulfin
  • O'Hara, F., et al. (2013).[4] A Simple, Scalable, and Broad-Scope Protocol for Direct C–H Difluoromethylation of N-Heterocycles.[6] Journal of the American Chemical Society, 135(32), 12122–12134.[4] [Link]

    • Detailed protocol specifically covering pyridine substr
  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

    • Establishes the photoredox principles applied in Protocol B.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

    • Reference for the bioisosteric properties of CF2H.

Sources

Method

Application Notes and Protocols for the Regioselective Introduction of the Difluoromethyl Group to the Pyridine Ring

Abstract The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern medicinal and agricultural chemistry. Its unique electronic properties allow it to serve as a bioisostere for hydroxyl, thiol, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern medicinal and agricultural chemistry. Its unique electronic properties allow it to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[1] However, the regioselective installation of this group onto heterocyclic scaffolds like pyridine remains a significant synthetic challenge. This guide provides a detailed overview of contemporary strategies for the regioselective C-H difluoromethylation of pyridines, with a focus on methods that offer control over substitution at the C2, C3, and C4 positions. We will delve into the mechanistic underpinnings of these transformations, present comparative data, and provide detailed, field-proven protocols for key methodologies.

The Strategic Importance of Regiocontrol in Pyridine Difluoromethylation

The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and agrochemicals.[2] The biological activity of these molecules is exquisitely dependent on their substitution pattern. Consequently, the ability to selectively introduce a difluoromethyl group at a specific position on the pyridine ring is paramount for efficient lead optimization and the exploration of new chemical space. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, typically favor functionalization at the C2, C4, and C6 positions via radical or nucleophilic attack.[3][4] Selective functionalization at the C3 (meta) position, however, has historically been a formidable challenge.[3][5] This guide will address both the electronically favored and the more challenging regioselective introductions of the CF₂H group.

A Paradigm Shift in Regiocontrol: Switchable meta- and para-Difluoromethylation

A groundbreaking strategy for achieving either meta or para C-H difluoromethylation of pyridines involves the use of transient oxazino-pyridine intermediates.[1][5][6] This approach cleverly modulates the electronic character of the pyridine ring, allowing for a switch in regioselectivity based on the reaction conditions.[3][7]

Mechanistic Rationale

The core of this strategy lies in the dearomatization of the pyridine ring by reaction with dimethylacetylene dicarboxylate (DMAD) and a ketoester to form a stable oxazino-pyridine intermediate.[1] This intermediate behaves as a dienamine, activating the C3 (meta) position towards radical attack. Conversely, treatment of the oxazino-pyridine with an acid, such as camphorsulfonic acid (CSA), triggers an in-situ transformation to a pyridinium salt.[1][5] This restores the aromaticity and the inherent electron-deficient nature of the ring, directing a subsequent Minisci-type radical addition to the C4 (para) position.[1]

Workflow and Visualization

The overall workflow for this switchable difluoromethylation is depicted below:

G cluster_0 Pyridine Activation cluster_1 meta-Difluoromethylation cluster_2 para-Difluoromethylation Pyridine Pyridine Substrate Reagents_meta DMAD, Methyl Pyruvate Oxazino_Pyridine Oxazino-Pyridine Intermediate Pyridine->Oxazino_Pyridine Reagents_meta->Oxazino_Pyridine Dearomatization CF2H_Radical_Source_meta CF₂H Radical Source (e.g., CF₂I-COPh) Oxazino_Pyridine->CF2H_Radical_Source_meta Radical Addition Meta_Product meta-CF₂H Pyridine Oxazino_Pyridine->Meta_Product Acid Acid (e.g., CSA) Oxazino_Pyridine->Acid In-situ Transformation Pyridinium_Salt Pyridinium Salt Oxazino_Pyridine->Pyridinium_Salt CF2H_Radical_Source_meta->Meta_Product Rearomatization CF2H_Radical_Source_para CF₂H Radical Source (e.g., (CF₂HCO)₂O₂) Pyridinium_Salt->CF2H_Radical_Source_para Minisci-type Addition Para_Product para-CF₂H Pyridine Pyridinium_Salt->Para_Product

Figure 1: General workflow for switchable meta/para difluoromethylation.

Protocol 1: Regioselective meta-C-H Difluoromethylation of Pyridine

This protocol is adapted from the work of Studer and coworkers.[1][5]

Materials:

  • Pyridine substrate (1.0 equiv)

  • Dimethylacetylene dicarboxylate (DMAD) (1.2 equiv)

  • Methyl pyruvate (1.5 equiv)

  • 2,2-Difluoro-2-iodo-1-phenylethan-1-one (1.5 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the pyridine substrate, DMAD, and methyl pyruvate in the anhydrous solvent.

  • Stir the mixture at room temperature for 12-24 hours until the formation of the oxazino-pyridine intermediate is complete (monitor by TLC or LC-MS).

  • To the reaction mixture, add 2,2-difluoro-2-iodo-1-phenylethan-1-one and TMP.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the meta-difluoromethylated pyridine.

Protocol 2: Regioselective para-C-H Difluoromethylation of Pyridine

Materials:

  • Oxazino-pyridine intermediate (prepared as in Protocol 1, step 2) (1.0 equiv)

  • (±)-Camphorsulfonic acid (CSA) (1.2 equiv)

  • Bis(difluoroacetyl)peroxide (1.5 equiv)

  • Anhydrous acetone

  • 6 N HCl

Procedure:

  • To a solution of the oxazino-pyridine intermediate in anhydrous acetone at 0 °C, add CSA in one portion.

  • Stir the mixture at 0 °C for 4 hours to facilitate the in-situ formation of the pyridinium salt.

  • Add bis(difluoroacetyl)peroxide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add 6 N HCl and heat the mixture to 60 °C for 1-2 hours to ensure complete rearomatization.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the para-difluoromethylated pyridine.

Direct C4-Difluoromethylation via Minisci-type Radical Chemistry

For many applications, direct functionalization of the electron-deficient C4 position is highly desirable. The Minisci reaction, a powerful tool for the alkylation of electron-deficient heteroarenes, has been successfully adapted for difluoromethylation.[4]

Mechanistic Rationale

This method relies on the generation of a difluoromethyl radical (•CF₂H) from a stable precursor. A widely used and commercially available reagent for this purpose is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, often referred to as DFMS or Baran's reagent).[8][9] In the presence of an oxidant, such as tert-butyl hydroperoxide (tBuOOH), DFMS undergoes a single-electron oxidation to generate the •CF₂H radical.[8] This electrophilic radical then preferentially attacks the electron-rich positions of the protonated pyridine ring, which are the C2 and C4 positions. Steric hindrance often favors attack at the C4 position.

Workflow and Visualization

G cluster_0 Radical Generation cluster_1 Pyridine Functionalization DFMS Zn(SO₂CF₂H)₂ (DFMS) Oxidant Oxidant (tBuOOH) CF2H_Radical •CF₂H Radical DFMS->CF2H_Radical Oxidant->CF2H_Radical Oxidation C4_Product C4-CF₂H Pyridine CF2H_Radical->C4_Product Rearomatization CF2H_Radical->C4_Product Pyridine Pyridine Substrate Acid Acid (TFA) Pyridine->Acid Protonation Protonated_Pyridine Protonated Pyridine Protonated_Pyridine->CF2H_Radical Radical Addition

Figure 2: Workflow for direct C4 difluoromethylation using DFMS.

Protocol 3: Direct C4-C-H Difluoromethylation of a Substituted Pyridine

This is a general protocol based on the method developed by Baran and coworkers.[8]

Materials:

  • Pyridine substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (4.0 equiv)

  • Trifluoroacetic acid (TFA) (optional, may improve rate and conversion for some substrates) (1.0 equiv)[8]

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a flask open to the air, add the pyridine substrate and DFMS.

  • Add CH₂Cl₂ and water to form a biphasic system (a typical ratio is 1:1 v/v).

  • If using, add TFA to the reaction mixture.

  • Add tBuOOH dropwise to the vigorously stirring mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 12-24 hours. For less reactive substrates, a second addition of DFMS and tBuOOH may be necessary to drive the reaction to completion.[8]

  • Upon completion, dilute the reaction with CH₂Cl₂ and quench with a saturated aqueous solution of Na₂SO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Photocatalytic Approaches: A Mild Alternative

Visible-light photocatalysis has recently emerged as a powerful and mild method for generating difluoromethyl radicals.[10][11] These reactions often proceed at room temperature and exhibit high functional group tolerance.

General Principles

In a typical photocatalytic cycle, a photocatalyst (e.g., an organic dye or a covalent organic framework) absorbs visible light and enters an excited state.[10][12] This excited catalyst can then engage in a single-electron transfer with a difluoromethyl source, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), to generate the •CF₂H radical.[10] This radical then adds to the pyridine substrate in a manner similar to the Minisci reaction. An oxidant, often molecular oxygen, is typically required to regenerate the photocatalyst and complete the catalytic cycle.[10]

Comparative Analysis of Methodologies

Method Regioselectivity Advantages Limitations Key Reagents
Oxazino-Pyridine Switchable meta or paraUnprecedented control over regioselectivity; applicable to late-stage functionalization.[5][6]Multi-step process; requires preparation of the intermediate.DMAD, ketoester, specific CF₂H radical sources.[1]
Minisci-type (DFMS) C2/C4 (typically C4 favored)Operationally simple; scalable; uses a commercially available reagent.[8][9]Limited to electron-deficient positions; can give mixtures of C2/C4 isomers.Zn(SO₂CF₂H)₂, tBuOOH.[8]
Photocatalysis C2/C4Very mild conditions; high functional group tolerance.[10][11]May require screening of photocatalysts and conditions; can be slower.Photocatalyst, NaSO₂CF₂H, O₂.[10]
De Novo Synthesis Specific to the synthetic route (e.g., C2)Access to specific substitution patterns not available via C-H functionalization; highly scalable.[13][14]Requires development of a unique synthetic route for each target.Varies depending on the specific synthesis.
Transition Metal Catalysis Dependent on pre-functionalizationHigh yields and selectivity for pre-functionalized pyridines.[4][15]Requires pre-functionalization of the pyridine ring (e.g., halogenation).Pd or Cu catalyst, CF₂H source.[15][16]

Conclusion and Future Outlook

The field of pyridine difluoromethylation has undergone rapid advancement, moving from classical methods requiring pre-functionalization to elegant C-H activation strategies that offer remarkable control over regioselectivity. The switchable meta/para difluoromethylation using oxazino-pyridine intermediates represents a significant breakthrough, solving the long-standing challenge of direct meta-functionalization.[3][5] Concurrently, the development of robust and user-friendly radical-based methods, such as those employing DFMS or photocatalysis, has made the introduction of the CF₂H group at the C4 position more accessible than ever.[8][10]

For researchers, scientists, and drug development professionals, the choice of method will depend on the desired substitution pattern, the complexity of the substrate, and the stage of the research. Early-stage discovery may benefit from the rapid and direct C4 functionalization offered by Minisci-type reactions, while later-stage optimization and the synthesis of specific isomers will be greatly aided by the precision of the switchable meta/para methodology or de novo synthesis. As the demand for novel fluorinated molecules continues to grow, further innovations in catalytic and regioselective difluoromethylation are anticipated, promising even greater efficiency and scope for this vital transformation.

References

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. Available at: [Link]

  • Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the Difluoromethyl group at the meta- or para-Position of Pyridines through Regioselectivity Switch. Nature Communications, 15(1), 4121. Available at: [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. Available at: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Unlocking the direct photocatalytic difluoromethylation of C=N bonds. (2020). Chemical Communications. Available at: [Link]

  • Journot, G., & Gembus, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7163. Available at: [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. (2020). SciSpace. Available at: [Link]

  • Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]

  • Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Organic Letters, 16(6), 1724–1727. Available at: [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (n.d.). ChemRxiv. Available at: [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2013). Beilstein Journal of Organic Chemistry, 9, 2465–2509. Available at: [Link]

  • Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. Available at: [Link]

  • Synthesis of Difluoromethylated Heterocycle. (n.d.). ResearchGate. Available at: [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances. Available at: [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. Available at: [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Establishment of meta and para C−H difluoromethylation of pyridines a... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unlocking the direct photocatalytic difluoromethylation of C[[double bond, length as m-dash]]N bonds. (n.d.). Chemical Communications. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry, 15, 2866–2923. Available at: [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). RSC Advances. Available at: [Link]

Sources

Application

Application Note: Strategic Approaches for the Amide Coupling of 2-(Difluoromethyl)nicotinic Acid

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Abstract: This document provides a detailed guide to the successful amide coupling of 2-(difluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: This document provides a detailed guide to the successful amide coupling of 2-(difluoromethyl)nicotinic acid, a valuable building block in pharmaceutical research. We delve into the inherent challenges posed by the substrate's electronic and steric properties and present a comparative analysis of suitable coupling methodologies. Detailed, field-proven protocols using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and Propylphosphonic Anhydride (T3P®) are provided, alongside a discussion of critical reaction parameters and troubleshooting strategies to empower researchers in achieving high-yield synthesis of desired amide products.

Introduction: The Challenge and Importance of 2-(Difluoromethyl)nicotinic Acid Amides

2-(Difluoromethyl)nicotinic acid is an important heterocyclic building block in modern drug discovery. The difluoromethyl (CHF₂) group is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability, lipophilicity, and membrane permeability. However, the synthesis of amide derivatives from this acid presents significant challenges that distinguish it from simpler aliphatic or aromatic carboxylic acids.

The primary difficulties arise from a combination of two factors:

  • Electronic Deactivation: The pyridine nitrogen and the adjacent, strongly electron-withdrawing difluoromethyl group synergistically reduce the nucleophilicity of the carboxylate and decrease the electrophilicity of the activated intermediate. This makes the carboxylic acid inherently less reactive towards activation and subsequent nucleophilic attack by an amine.[1][2]

  • Steric Hindrance: The presence of the difluoromethyl group at the C2 position, ortho to the carboxylic acid, creates considerable steric congestion around the reaction center. This hindrance can impede the approach of both the coupling reagent and the incoming amine nucleophile.[3]

Consequently, standard amide coupling conditions often result in sluggish reactions, low yields, or complete failure.[1][4] A strategic selection of highly efficient coupling reagents and carefully optimized reaction conditions is therefore paramount for success.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor in overcoming the low reactivity of 2-(difluoromethyl)nicotinic acid. While numerous reagents exist, they are not equally effective for this substrate. Below is a comparison of common reagent classes.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Considerations
Uronium/Aminium Salts HATU , HBTU, HCTUForms a highly reactive OAt- or OBt-active ester intermediate.[5]High efficiency , even for hindered substrates.[6][7] Low racemization potential.[8] The 7-azabenzotriazole (HOAt) moiety in HATU provides a neighboring group effect that accelerates the reaction.[7][9]Higher cost. Byproducts can sometimes complicate purification. Can induce allergic reactions.[9]
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)Activates the carboxylic acid to form a mixed phosphonic anhydride.Excellent for preventing racemization. [10] Byproducts are water-soluble, simplifying work-up. High reactivity and selectivity.[10][11][12] Good safety profile.[10]Typically sold as a solution in an organic solvent (e.g., Ethyl Acetate, DMF).[13]
Carbodiimides EDC , DCCForms a reactive O-acylisourea intermediate, which can be intercepted by an amine or an additive.EDC is water-soluble, and its urea byproduct can be removed with an acidic wash.[5] Cost-effective.Often requires an additive (e.g., HOBt, HOAt) for efficient coupling and to suppress racemization.[14] Less effective for sterically hindered or electron-deficient substrates without optimization.[1][15]

For 2-(difluoromethyl)nicotinic acid, HATU and T3P® are highly recommended due to their superior reactivity, which is necessary to overcome the substrate's inherent challenges.

Optimizing Critical Reaction Parameters

Beyond the coupling reagent, several other parameters must be carefully controlled.

  • Base Selection: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice, particularly with HATU, due to its steric bulk, which prevents it from acting as a competing nucleophile.[9][16]

    • Triethylamine (TEA): Also widely used, but can sometimes lead to side reactions with highly reactive intermediates.[6]

    • N-Methylmorpholine (NMM): A weaker base that can be advantageous in minimizing base-catalyzed side reactions or racemization.[8]

    • Stoichiometry: Typically, 2-3 equivalents of base are used relative to the carboxylic acid.

  • Solvent Choice: A polar, aprotic solvent is required to dissolve the reagents and facilitate the reaction.

    • N,N-Dimethylformamide (DMF): The most common and effective solvent for HATU and EDC couplings.[9][16]

    • Dichloromethane (DCM): A good choice for many couplings, but solubility of all components should be verified.

    • Acetonitrile (ACN) or Tetrahydrofuran (THF): Can also be effective, particularly with T3P®.

  • Temperature and Reaction Time: Due to the substrate's low reactivity, ambient temperature may not be sufficient.

    • Start reactions at 0 °C during the addition of the coupling reagent to control any initial exotherm.

    • Allow the reaction to warm to room temperature.

    • If the reaction is sluggish (monitored by TLC or LC-MS), gentle heating to 40-50 °C can significantly increase the reaction rate without promoting significant decomposition.

Experimental Protocols

The following protocols are robust starting points for the coupling of 2-(difluoromethyl)nicotinic acid with a primary or secondary amine.

Protocol 1: High-Efficiency Coupling using HATU

This method is often the first choice for challenging substrates due to the high reactivity of the HATU/HOAt system.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid, Amine & DIPEA in DMF add_hatu Add HATU Solution dropwise at 0 °C prep_acid->add_hatu Combine prep_hatu Prepare HATU Solution in DMF prep_hatu->add_hatu react Stir at RT to 50 °C (Monitor by LC-MS) add_hatu->react quench Quench with H₂O & Extract with EtOAc react->quench wash Wash Organic Layer (aq. LiCl, NaHCO₃, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(difluoromethyl)nicotinic acid (1.0 eq.).

  • Add the desired amine (1.1-1.2 eq.) and anhydrous DMF (to make a ~0.2 M solution with respect to the acid).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir until all solids dissolve.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and water.

  • Wash the organic layer sequentially with a 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Robust Coupling using T3P®

This protocol is an excellent alternative, known for its clean reaction profiles and simple work-up.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(difluoromethyl)nicotinic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or THF, ~0.2 M).

  • Add a tertiary amine base such as pyridine or DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (50% solution in ethyl acetate or DMF) (1.5 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (or another suitable organic solvent).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material via flash column chromatography.

Reaction Mechanism and Visualization

The efficacy of modern coupling reagents lies in their ability to convert the relatively unreactive carboxylic acid into a highly electrophilic intermediate that is readily attacked by the amine. The mechanism for HATU is illustrative of this process.

mechanism acid 2-(Difluoromethyl)nicotinic Acid (R-COOH) ester OAt-Active Ester (Highly Reactive) acid->ester Activation hatu HATU hatu->ester base Base (DIPEA) base->ester Deprotonation product Target Amide ester->product Nucleophilic Attack amine Amine (R'-NH₂) amine->product byproduct1 Tetramethylurea byproduct2 HOAt (regenerated)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

In this pathway, the carboxylate anion attacks HATU to form the highly reactive OAt-active ester.[5] This intermediate is then rapidly intercepted by the amine nucleophile to form the stable amide bond, releasing tetramethylurea and regenerating the HOAt additive.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling reagent. 2. Reagents (solvents, base) contain water. 3. Amine is poorly nucleophilic (e.g., aniline derivatives).1. Switch to a more powerful reagent like HATU or T3P®. 2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly. 3. Increase reaction temperature to 40-60 °C; increase reaction time.
Multiple Byproducts 1. Side reaction of the amine with the coupling reagent. 2. Decomposition at elevated temperatures.1. Ensure the correct order of addition (pre-activate the acid for 5-10 min before adding the amine). 2. Avoid excessive heating. Monitor temperature carefully.
Difficulty Removing Byproducts 1. DMF is difficult to remove. 2. Urea byproducts are co-eluting with the product.1. Use multiple aqueous washes with 5% LiCl or brine to extract DMF. 2. For EDC, an acidic wash (e.g., 1M HCl) will protonate the urea byproduct, increasing its water solubility.

Conclusion

The amide coupling of 2-(difluoromethyl)nicotinic acid requires a departure from standard protocols due to the substrate's electronic deficiency and steric hindrance. Success hinges on the selection of a potent coupling reagent, with HATU and T3P® representing superior choices. By carefully controlling reaction parameters—particularly the choice of base, solvent, and temperature—and employing the detailed protocols provided, researchers can reliably and efficiently synthesize a wide range of amide derivatives, facilitating advancements in medicinal chemistry and drug development.

References

  • Wikipedia. HATU. (Accessed Feb 15, 2026). [Link]

  • Baidya, M. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (Accessed Feb 15, 2026). [Link]

  • Savoie, J. et al. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. (Accessed Feb 15, 2026). [Link]

  • Le-Dévédec, F. et al. Challenges and Breakthroughs in Selective Amide Activation. PMC. (Accessed Feb 15, 2026). [Link]

  • Curia Global. Understanding T3P® from start to finish. (Accessed Feb 15, 2026). [Link]

  • Kiss, L. E. et al. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. (Accessed Feb 15, 2026). [Link]

  • Waghmare, A. A. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. (Accessed Feb 15, 2026). [Link]

  • Kiss, L. E. et al. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. (Accessed Feb 15, 2026). [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (Accessed Feb 15, 2026). [Link]

  • Wikipedia. Propanephosphonic acid anhydride. (Accessed Feb 15, 2026). [Link]

  • Outsourced Pharma. Understanding T3P From Start To Finish. (Accessed Feb 15, 2026). [Link]

  • Smith, B. T. et al. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies. PubMed. (Accessed Feb 15, 2026). [Link]

  • G G, V. et al. T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot. CORE. (Accessed Feb 15, 2026). [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (Accessed Feb 15, 2026). [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. (Accessed Feb 15, 2026). [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). (Accessed Feb 15, 2026). [Link]

  • Spies, J. R. & Subbarow, Y. Preparation of nicotinic acid amide.
  • Szymańska, A. et al. Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. (Accessed Feb 15, 2026). [Link]

  • Olsson, R. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (Accessed Feb 15, 2026). [Link]

Sources

Method

Technical Guide: High-Purity Synthesis of Difluoromethyl-Pyrazole Intermediates for SDHI Fungicides

Executive Summary This technical guide details the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , a critical intermediate for the latest generation of Succinate Dehydrogenase Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , a critical intermediate for the latest generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including Fluxapyroxad, Bixafen, Isopyrazam, and Sedaxane.

The inclusion of the difluoromethyl (


) group is a strategic bioisosteric modification that enhances metabolic stability and lipophilicity while serving as a hydrogen bond donor, significantly improving binding affinity to the ubiquinone-binding site (Complex II) of fungal mitochondria.

This guide presents two distinct synthetic pathways:

  • The Standard Industrial Route: A robust, scalable method utilizing ethyl difluoroacetate and Claisen condensation.

  • The Next-Generation Route: A highly regioselective approach utilizing dimethylaminovinyl methyl ketone (DMAB) and difluoroacetyl fluoride, designed for superior atom economy and purity.

Part 1: Strategic Pathway Analysis

The synthesis of DFPA hinges on the construction of the pyrazole ring with precise regiocontrol of the


-methyl and 

-difluoromethyl groups.
Comparative Analysis of Synthetic Routes
FeatureRoute A: Claisen/Orthoformate (Standard)Route B: Acetyl-Pyrazole (Next-Gen)
Starting Materials Ethyl difluoroacetate, Ethyl acetateDMAB, Difluoroacetyl fluoride (DFAF)
Key Intermediate Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
Regioselectivity Moderate (Requires control during cyclization)High (Pre-defined by Michael addition logic)
Atom Economy Moderate (Loss of ethanol/formate byproducts)High (Direct functionalization)
Scalability Proven at multi-ton scaleEmerging industrial standard
Pathway Visualization

SDHI_Synthesis_Pathways cluster_0 Route A: Standard Industrial cluster_1 Route B: Next-Gen Acetyl-Pyrazole EtDFA Ethyl Difluoroacetate EDFAA Ethyl 4,4-difluoroacetoacetate EtDFA->EDFAA Claisen Cond. (EtOAc, NaOEt) EnolEther Ethoxymethylene Intermediate EDFAA->EnolEther HC(OEt)3 Ac2O Ester Pyrazole Ester EnolEther->Ester MeNHNH2 Cyclization DFPA DFPA (Final Acid) Ester->DFPA Hydrolysis (NaOH) DMAB DMAB (Dimethylaminovinyl methyl ketone) AcetylPy Acetyl Pyrazole DMAB->AcetylPy + DFAF + MeNHNH2 DFAF Difluoroacetyl Fluoride AcetylPy->DFPA Haloform Oxid. (NaOCl)

Figure 1: Strategic comparison of the Standard Claisen Route vs. the Next-Gen Acetyl-Pyrazole Route for DFPA synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Industrial Synthesis (Claisen/Orthoformate Method)

Objective: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid starting from ethyl difluoroacetate.

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (EDFAA)

Mechanism: Claisen condensation.

  • Reagents: Ethyl acetate (45.9 g, 0.53 mol), Sodium ethoxide (15.0 g, 0.22 mol), Ethyl difluoroacetate (24.9 g, 0.20 mol).

  • Procedure:

    • Charge ethyl acetate into a reactor at 25°C.

    • Add sodium ethoxide with stirring. Cool suspension to 5°C.

    • Meter in ethyl difluoroacetate over 2 hours, maintaining internal temperature between 10-25°C.

    • Heat mixture to 65°C and stir for 2 hours.

    • Cool to 20°C. Acidify with 10% H2SO4 to release the enol.

    • Perform fractional distillation to isolate EDFAA (Target Purity: >98%).

Step 2: Synthesis of the Ethoxymethylene Intermediate

Mechanism: Condensation with triethyl orthoformate.

  • Reagents: EDFAA (crude from Step 1), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.5 eq).

  • Procedure:

    • Charge acetic anhydride and heat to 110°C.

    • Simultaneously meter in EDFAA and triethyl orthoformate over 2 hours.

    • Reflux at ~106°C. Remove low-boiling byproducts (ethyl acetate/ethanol) via distillation to drive equilibrium.

    • Critical Checkpoint: Monitor by GC for disappearance of EDFAA.

Step 3: Cyclization to Pyrazole Ester

Mechanism: Regioselective cyclization with methylhydrazine.

  • Reagents: Ethoxymethylene intermediate (from Step 2), Methylhydrazine (35-40% aq. solution).

  • Procedure:

    • Dissolve the intermediate in ethanol. Cool to -10°C.

    • Add methylhydrazine dropwise. Note: Low temperature is critical to favor the 3-difluoromethyl isomer over the 5-difluoromethyl isomer.

    • Allow to warm to room temperature (25°C) and stir for 3 hours.

    • Concentrate under vacuum. The crude product contains isomers; purification is typically achieved via crystallization from isopropanol/water or during the hydrolysis step.

Step 4: Hydrolysis to DFPA
  • Reagents: Pyrazole ester, NaOH (2.5 eq), Water/Methanol (1:1).

  • Procedure:

    • Suspend the ester in Water/MeOH. Add NaOH.[1][2][3]

    • Heat to 60°C for 4 hours.

    • Distill off methanol.

    • Cool aqueous residue to 5°C. Acidify with HCl to pH 1-2.

    • Filter the precipitated white solid. Wash with ice-cold water.[4]

    • Yield: ~85-92% (over 2 steps). Purity: >99%.

Protocol B: Next-Gen Acetyl-Pyrazole Synthesis (AGC Method)

Objective: High-purity synthesis utilizing Dimethylaminovinyl methyl ketone (DMAB).[5] This route avoids the formation of regioisomers common in Route A.

Step 1: Difluoroacetylation & Cyclization[5][6][7]
  • Reagents: DMAB (0.2 mol), Difluoroacetyl fluoride (DFAF) (0.44 mol), Triethylamine (Et3N) (0.60 mol), Methylhydrazine (0.5 mol), Toluene.[8]

  • Procedure:

    • Acylation: In a reactor, mix Toluene, DFAF, DMAB, and Et3N. Stir at room temperature for 1 hour. The Et3N traps the HF byproduct.[5]

    • Cyclization: Prepare a separate vessel with Toluene, Water, and Methylhydrazine at 0°C.

    • Slowly add the acylation reaction mixture to the hydrazine vessel.

    • Stir at 0°C for 1 hour.

    • Separate the toluene layer, wash with water, and dry.

    • Evaporate toluene to yield 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone .

Step 2: Haloform Oxidation
  • Reagents: Acetyl pyrazole intermediate, NaOCl (12% solution), NaOH.

  • Procedure:

    • Suspend the acetyl pyrazole in water.

    • Add NaOCl solution slowly while maintaining temperature <30°C (Exothermic).

    • Stir until HPLC indicates complete conversion of the ketone to the acid.

    • Acidify to precipitate DFPA.

    • Advantage: This reaction is remarkably clean, often yielding >99% purity without recrystallization.

Part 3: Process Workflow & Visualization

Protocol_Workflow Start Start: Raw Materials Reaction Reaction Phase (Temp: -10°C to 60°C) Start->Reaction Quench Quench & Workup (pH Adjustment) Reaction->Quench Crystallization Crystallization (Isopropanol/Water) Quench->Crystallization QC QC Analysis (HPLC/NMR) Crystallization->QC QC->Crystallization Fail (<98%) Final Final Product: DFPA QC->Final Pass

Figure 2: Operational workflow for the isolation and purification of DFPA.

Part 4: Quality Control & Characterization

To ensure the intermediate meets the stringent requirements for pharmaceutical/agrochemical development, the following specifications must be met.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (Area %)
Regioisomer

(5-difluoromethyl isomer)
HPLC/GC
Water Content

Karl Fischer
Melting Point 204°C - 206°CCapillary Method
Spectral Validation (Self-Validating Data)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.5 (br s, 1H, COOH), 8.32 (s, 1H, Pyrazole-H), 7.15 (t,
    
    
    Hz, 1H,
    
    
    ), 3.90 (s, 3H,
    
    
    ).
    • Validation Note: The triplet at 7.15 ppm with a large coupling constant (

      
       Hz) is the diagnostic signature of the 
      
      
      
      group.
  • 
    C NMR: 
    
    
    
    163.5 (COOH), 145.0 (C-CF2H), 135.2 (CH), 115.0 (C-4), 110.5 (t,
    
    
    ), 39.5 (
    
    
    ).

Part 5: Safety & Handling

WARNING: This protocol involves hazardous reagents.

  • Methylhydrazine: Highly toxic, carcinogenic, and volatile. All operations involving methylhydrazine must be performed in a closed system or a high-efficiency fume hood. Use specific permeation-resistant gloves.

  • Fluorinated Reagents (DFAF/EtDFA): Can release HF upon hydrolysis. Ensure calcium gluconate gel is available in the lab as a first-aid measure for HF exposure.

  • Exotherms: The oxidation step with NaOCl (Route B) and the Claisen condensation (Route A) are exothermic. Controlled addition rates are mandatory to prevent thermal runaway.

References

  • Syngenta Participations AG. (2009). Process for the preparation of 4,4-difluoroacetoacetates. WO 2009/106619. Link

  • Ochi, Y., et al. (2018).[5] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). Synform, A197–A199.[5] Link

  • DuPont. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO 2014/120397. Link

  • Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides: Mode of Action and Resistance Management. Link

  • Sinochem. (2011). Method for synthesizing ethyl 4,4-difluoroacetoacetate. CN 102206155 A. Link

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Application

Application Notes and Protocols for Site-Selective Difluoromethylation of Pyridines via Oxazinopyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Difluoromethyl Group and the Challenge of Pyridine Functionalization The difluoromethyl (CF2H) group has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethyl Group and the Challenge of Pyridine Functionalization

The difluoromethyl (CF2H) group has emerged as a crucial motif in modern medicinal chemistry. Its unique properties, acting as a bioisostere for hydroxyl, thiol, and amine functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The introduction of a CF2H group can improve metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and hydrogen-bonding capacity.[1][3]

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. However, the direct and selective functionalization of the pyridine ring, particularly at the meta-position, has been a long-standing challenge for synthetic chemists.[4][5] Traditional methods often require multi-step sequences, limiting their efficiency and applicability in late-stage functionalization of complex molecules.

This guide details a powerful and innovative strategy that leverages bench-stable oxazinopyridine intermediates to achieve highly regioselective meta- or para-C-H difluoromethylation of pyridines. This redox-neutral dearomatization-rearomatization approach provides a modular and versatile platform for the late-stage introduction of the valuable CF2H group into pyridine-containing compounds.[5][6][7]

The Oxazinopyridine Strategy: A Paradigm Shift in Pyridine Functionalization

The core of this methodology lies in the temporary dearomatization of the pyridine ring to form a stable oxazinopyridine intermediate. These intermediates, readily prepared from pyridines, dimethylacetylene dicarboxylate (DMAD), and methyl pyruvate (MP), act as versatile precursors for site-selective functionalization.[6][8] The key to controlling the regioselectivity lies in the ability to switch between the neutral oxazinopyridine and its corresponding pyridinium salt in situ.

  • Meta-Selectivity: The oxazinopyridine intermediate, possessing a nucleophilic dienamine character, directs a radical difluoromethylation to the meta-position.[4][7]

  • Para-Selectivity: Treatment of the oxazinopyridine intermediate with an acid generates the corresponding pyridinium salt. This electrophilic species then undergoes a highly regioselective Minisci-type radical alkylation at the para-position.[5][6][7]

This switchable reactivity provides unprecedented control over the difluoromethylation of pyridines, opening new avenues for the diversification of drug-like molecules.

Mechanistic Overview: A Tale of Two Pathways

The ability to selectively functionalize either the meta or para position of the pyridine ring stems from the distinct electronic properties of the oxazinopyridine intermediate and its protonated pyridinium form.

G Pyridine Pyridine DMAD_MP + DMAD, MP OxazinoPy Oxazino-Pyridine Intermediate (Nucleophilic) DMAD_MP->OxazinoPy Radical_meta Radical CF2H Source (Electrophilic Radical) OxazinoPy->Radical_meta meta-Selective Pathway Acid + Acid (e.g., CSA) OxazinoPy->Acid para-Selective Pathway Meta_Product meta-Difluoromethylated Pyridine Radical_meta->Meta_Product Rearomatization_meta Rearomatization (e.g., HCl) Pyridinium Pyridinium Salt (Electrophilic) Acid->Pyridinium Radical_para Minisci-type CF2H Reagent Pyridinium->Radical_para Para_Product para-Difluoromethylated Pyridine Radical_para->Para_Product Rearomatization_para Rearomatization (e.g., HCl) Rearomatization_meta->Meta_Product Rearomatization_para->Para_Product

Figure 1. Regioselective difluoromethylation pathways.

Experimental Protocols

Part 1: Synthesis of the Oxazinopyridine Intermediate

This protocol describes the general procedure for the formation of the oxazinopyridine intermediate from a generic pyridine substrate.

Materials:

  • Pyridine derivative

  • Dimethylacetylene dicarboxylate (DMAD)

  • Methyl pyruvate (MP)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the pyridine derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere, add methyl pyruvate (1.2 equiv).

  • Cool the reaction mixture to 0 °C.

  • Slowly add dimethylacetylene dicarboxylate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting pyridine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude oxazinopyridine intermediate can often be used directly in the subsequent difluoromethylation step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

ParameterValue
Equivalents (Pyridine) 1.0
Equivalents (MP) 1.2
Equivalents (DMAD) 1.1
Solvent Anhydrous DCM
Temperature 0 °C to RT
Reaction Time 12-24 h

Table 1. General conditions for oxazinopyridine formation.

Part 2: Regioselective Difluoromethylation

This protocol outlines the procedure for the selective introduction of a difluoromethyl group at the meta-position of the pyridine ring.

Materials:

  • Oxazinopyridine intermediate

  • 2,2-difluoro-2-iodo-1-phenylethan-1-one (electrophilic CF2H radical source)

  • Radical initiator (e.g., dibenzoyl peroxide, BPO)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude oxazinopyridine intermediate (1.0 equiv) in anhydrous DCE under an inert atmosphere.

  • Add 2,2-difluoro-2-iodo-1-phenylethan-1-one (2.0 equiv) and the radical initiator (e.g., BPO, 0.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • After cooling to room temperature, add 6 N HCl and heat the mixture to 60 °C for 4-6 hours to effect rearomatization.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the meta-difluoromethylated pyridine.

This protocol describes the procedure for the selective introduction of a difluoromethyl group at the para-position of the pyridine ring.

Materials:

  • Oxazinopyridine intermediate

  • (±)-Camphorsulfonic acid (CSA)

  • Bis(difluoroacetyl)peroxide (Minisci-type CF2H reagent)

  • Anhydrous solvent (e.g., Acetone)

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude oxazinopyridine intermediate (1.0 equiv) in anhydrous acetone under an inert atmosphere.

  • Add (±)-camphorsulfonic acid (1.5 equiv) and stir at room temperature for 30 minutes to form the pyridinium salt in situ.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of bis(difluoroacetyl)peroxide (2.0 equiv) in acetone.

  • Stir the reaction at 0 °C for 4 hours.

  • Add 6 N HCl and heat the mixture to 60 °C for 12-16 hours to induce rearomatization.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the para-difluoromethylated pyridine.

Parametermeta-Difluoromethylationpara-Difluoromethylation
CF2H Reagent 2,2-difluoro-2-iodo-1-phenylethan-1-oneBis(difluoroacetyl)peroxide
Additive BPO (initiator)(±)-CSA (acid)
Solvent DCEAcetone
Temperature 80 °C0 °C
Rearomatization 6 N HCl, 60 °C6 N HCl, 60 °C

Table 2. Comparison of reaction conditions for meta- and para-difluoromethylation.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The formation of the oxazinopyridine intermediate and the subsequent radical reactions should be carried out under anhydrous conditions to prevent unwanted side reactions.

  • Purity of Intermediates: While crude oxazinopyridine intermediates are often suitable, purification may be necessary for sensitive substrates to improve yields and reproducibility.

  • Choice of Radical Initiator: For the meta-difluoromethylation, the choice and amount of radical initiator may need to be optimized for different substrates.

  • Acid for Pyridinium Formation: While CSA is commonly used, other non-nucleophilic acids may also be effective for the in situ generation of the pyridinium salt in the para-difluoromethylation protocol.

  • Rearomatization Conditions: The time and temperature for the final acid-mediated rearomatization step may require optimization to ensure complete conversion and minimize degradation of the desired product.

Conclusion

The use of oxazinopyridine intermediates represents a significant advancement in the field of C-H functionalization, providing a reliable and versatile method for the regioselective difluoromethylation of pyridines. This strategy's applicability to late-stage functionalization makes it an invaluable tool for medicinal chemists and drug development professionals seeking to rapidly access novel and diverse pyridine-containing compounds with potentially enhanced biological properties.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N. W., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

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  • Al-Issa, S. A. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13042–13055. [Link]

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Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Fluorinated Nicotinamides

Introduction: The Strategic Advantage of Fluorine in Nicotinamide Scaffolds The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Nicotinamide Scaffolds

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Nicotinamide, a form of vitamin B3, and its derivatives are vital in various biological processes and serve as key structural motifs in numerous therapeutic agents. The strategic incorporation of fluorine into the nicotinamide scaffold presents a compelling avenue for the development of novel drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[3] By directly coupling with polar molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity.[1][3][4][5][6][7] This technology is particularly well-suited for the synthesis of fluorinated heterocycles, providing a green and efficient route to these valuable compounds.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of fluorinated nicotinamides. We will explore two primary synthetic strategies, offering detailed protocols and insights into reaction optimization.

The Rationale for Microwave-Assisted Synthesis

The choice of microwave irradiation as the energy source for the synthesis of fluorinated nicotinamides is predicated on several key principles of green and efficient chemistry:

  • Accelerated Reaction Rates: Microwave heating can reduce reaction times from hours to mere minutes, significantly increasing throughput.[1][3][5][6][7]

  • Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher yields and cleaner reaction profiles.[1][3][5][6][7]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, resulting in lower energy consumption compared to conventional heating methods.[4][6][7]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time in modern microwave reactors ensures high reproducibility.[1]

The mechanism of microwave heating involves two primary interactions with the molecules in the reaction mixture: dipolar polarization and ionic conduction. Polar molecules, like many of the solvents and reactants used in organic synthesis, align themselves with the oscillating electric field of the microwaves. This rapid reorientation generates heat. Additionally, the movement of ions in the solution under the influence of the electric field contributes to the heating effect.[4]

Synthetic Strategies for Fluorinated Nicotinamides

Two principal retrosynthetic approaches can be envisioned for the construction of fluorinated nicotinamides under microwave irradiation:

  • Route A: Nucleophilic Aromatic Substitution (SNA r) on a Halogenated Nicotinamide Precursor. This approach involves the displacement of a leaving group, typically a chlorine or nitro group, from the nicotinamide ring with a fluoride source.

  • Route B: Amidation of a Pre-fluorinated Nicotinic Acid. In this strategy, a fluorinated nicotinic acid is first synthesized or procured, followed by the amidation of the carboxylic acid functionality.

The following sections will provide detailed protocols for each of these synthetic routes.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Fluorination of a Chloronicotinamide

This protocol details the synthesis of a fluorinated nicotinamide via a nucleophilic aromatic substitution (SNA r) reaction on a readily available chloronicotinamide precursor. The use of microwave irradiation is crucial for driving this often-challenging transformation to completion in a short timeframe.

Reaction Scheme:

SNAr_Reaction cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Chloronicotinamide Chloronicotinamide Fluoronicotinamide Fluoronicotinamide Chloronicotinamide->Fluoronicotinamide Microwave Irradiation (e.g., 150-200 °C, 10-30 min) Fluoride Source (e.g., KF, CsF) Fluoride Source (e.g., KF, CsF) Phase Transfer Catalyst (e.g., 18-crown-6) Phase Transfer Catalyst (e.g., 18-crown-6) Solvent (e.g., DMSO, DMF) Solvent (e.g., DMSO, DMF)

Figure 1: General workflow for the microwave-assisted nucleophilic aromatic fluorination.

Materials and Equipment:
  • Microwave Synthesizer: A dedicated microwave reactor capable of controlled temperature and pressure operation is required.

  • Microwave Vials: Use appropriate, pressure-rated microwave vials (e.g., 2-5 mL or 10-20 mL) with compatible stir bars.

  • Reagents:

    • 2-Chloronicotinamide (or other suitable halogenated nicotinamide)

    • Potassium Fluoride (KF) or Cesium Fluoride (CsF) (anhydrous)

    • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

    • Anhydrous polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

    • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Protocol:
  • Preparation of the Reaction Mixture:

    • To a clean, dry microwave vial containing a magnetic stir bar, add the chloronicotinamide (1.0 mmol).

    • Add the fluoride source (e.g., KF, 2.0-3.0 mmol). For less reactive substrates, CsF may be a more effective choice.

    • Add the phase-transfer catalyst (0.1-0.2 mmol).

    • Add the anhydrous solvent (2-4 mL).

    • Seal the vial securely with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters. A typical starting point would be:

      • Temperature: 180 °C

      • Time: 20 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: On

    • Initiate the microwave irradiation sequence. The system will automatically ramp to the set temperature and hold for the specified time.

  • Reaction Workup and Purification:

    • After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Causality:
  • Fluoride Source: CsF is generally more reactive than KF due to the "naked" fluoride effect facilitated by the larger cation. However, KF is more economical.

  • Phase-Transfer Catalyst: This is critical for solubilizing the fluoride salt in the organic solvent, thereby increasing the effective concentration of the nucleophile.

  • Solvent: High-boiling polar aprotic solvents like DMSO and DMF are excellent choices for microwave synthesis as they efficiently absorb microwave energy and can reach high temperatures under pressure.

  • Temperature and Time: These parameters are interdependent. Higher temperatures will generally lead to shorter reaction times. Optimization may be required to maximize yield while minimizing decomposition. A good starting point for optimization is to vary the temperature in 20 °C increments and the time in 5-10 minute intervals.

ParameterRangeRationale
Temperature150-220 °CHigher temperatures accelerate the rate of this typically slow reaction.
Time5-45 minMicrowave irradiation allows for significantly reduced reaction times.
Fluoride SourceKF, CsFChoice depends on substrate reactivity and cost.
Catalyst18-crown-6, TBABEnhances the solubility and nucleophilicity of the fluoride salt.

Protocol 2: Microwave-Assisted Amidation of a Fluoronicotinic Acid

This protocol outlines the synthesis of a fluorinated nicotinamide through the amidation of a fluorinated nicotinic acid. Microwave irradiation facilitates a rapid and efficient coupling between the carboxylic acid and an amine.

Reaction Scheme:

Amidation_Reaction cluster_0 Starting Materials cluster_1 Reagents cluster_2 Product Fluoronicotinic Acid Fluoronicotinic Acid Fluoronicotinamide Fluoronicotinamide Fluoronicotinic Acid->Fluoronicotinamide Microwave Irradiation (e.g., 100-150 °C, 5-15 min) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Fluoronicotinamide Coupling Agent (e.g., HATU, HBTU) Coupling Agent (e.g., HATU, HBTU) Base (e.g., DIPEA) Base (e.g., DIPEA) Solvent (e.g., DMF, Dioxane) Solvent (e.g., DMF, Dioxane)

Figure 2: General workflow for the microwave-assisted amidation of a fluoronicotinic acid.

Materials and Equipment:
  • Microwave Synthesizer

  • Microwave Vials

  • Reagents:

    • Fluoronicotinic acid (e.g., 2-fluoronicotinic acid)

    • Amine (e.g., benzylamine, morpholine, or a relevant primary/secondary amine)

    • Coupling agent (e.g., HATU, HBTU)

    • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., DMF, Dioxane)

    • Reagents for workup and purification

Step-by-Step Protocol:
  • Preparation of the Reaction Mixture:

    • In a microwave vial with a stir bar, dissolve the fluoronicotinic acid (1.0 mmol) in the anhydrous solvent (3-5 mL).

    • Add the coupling agent (1.1-1.2 mmol).

    • Add the organic base (2.0-3.0 mmol).

    • Stir the mixture for 2-5 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine (1.0-1.1 mmol).

    • Seal the vial.

  • Microwave Irradiation:

    • Place the vial in the microwave synthesizer.

    • Set the reaction parameters. A typical starting point would be:

      • Temperature: 120 °C

      • Time: 10 minutes

      • Power: Dynamic

      • Stirring: On

    • Start the irradiation sequence.

  • Reaction Workup and Purification:

    • After cooling, open the vial and dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by flash column chromatography or recrystallization.

Optimization and Causality:
  • Coupling Agent: HATU and HBTU are highly effective for amide bond formation, especially for less reactive substrates.

  • Base: A non-nucleophilic organic base like DIPEA is essential to neutralize the acid formed during the reaction without competing in the coupling.

  • Solvent: DMF is a good choice due to its high boiling point and excellent microwave absorption. Dioxane can also be used, particularly if the product is sensitive to DMF.

  • Temperature and Time: Amide coupling reactions are often rapid under microwave conditions. Overheating can lead to side reactions or decomposition.

ParameterRangeRationale
Temperature80-160 °CSufficient to accelerate the coupling without significant degradation.
Time5-20 minRapid amide bond formation is a key advantage of microwave synthesis.
Coupling AgentHATU, HBTU, EDC/HOBtChoice depends on the reactivity of the acid and amine.
BaseDIPEA, TriethylamineEssential for the activation of the carboxylic acid and to neutralize acidic byproducts.

Safety Considerations

Microwave synthesis involves high temperatures and pressures. Always use appropriate personal protective equipment (PPE), including safety glasses and lab coats. Ensure that the microwave vials are not overfilled and are properly sealed. Always consult the safety data sheets (SDS) for all chemicals used.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the preparation of fluorinated nicotinamides. The protocols outlined in these application notes provide a solid foundation for researchers to explore this important class of molecules. By understanding the principles of microwave heating and the key parameters influencing these reactions, scientists can rapidly synthesize and optimize novel fluorinated nicotinamide derivatives for applications in drug discovery and development.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Belanger, A. P., et al. (2012). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Current Radiopharmaceuticals, 5(2), 143-150.
  • Chandra Prakash, et al. (2024). Synthesis of fluorinated six-membered nitrogen heterocycles using microwave irradiation.
  • Guo, N., et al. (2008). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
  • Kuik, D., McCubbin, J. A., & Tranmer, G. K. (2017). Sonication and Microwave-Assisted Primary Amination of Potassium Aryltrifluoroborates and Phenylboronic Acids under Metal-Free Conditions. Synthesis, 49(11), 2555-2561.
  • Prakash, C., & Singh, R. (2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry, 9(3), 145-161.
  • Shreeve, J. M., et al. (2004). Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Tetrahedron Letters, 45(50), 9175-9178.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 74-78.
  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (2023). Asian Journal of Chemistry, 35(8), 1-8.
  • Fluorinated Nucleosides: Synthesis and Biological Implication. (2011). Journal of the Korean Chemical Society, 55(4), 539-551.
  • Microwave-assisted synthesis of fluorinated coumarino sulfonamides. (2008). ARKIVOC, 2008(ii), 183-189.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules, 25(8), 1761.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). Molecules, 26(3), 533.
  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. (2006). Journal of the American Chemical Society, 128(25), 8136-8137.
  • Synthesis of Ring‐Fluorinated Pyridines. (2010). Chemistry–A European Journal, 16(2), 468-479.
  • Microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids as potent anticancer agents, their DNA cleavage and X-ray crystal studies. (2016). RSC Advances, 6(92), 89849-89860.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2005). Molecules, 10(2), 481-487.
  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. (2024). RSC Advances, 14(27), 19438-19442.
  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. (2019). Synlett, 30(10), 1149-1153.
  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. (2012). Current Radiopharmaceuticals, 5(2), 143-150.
  • Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry, 87(9), 5985-5998.
  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2016).
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2006). Tetrahedron Letters, 47(34), 6029-6032.
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Fluorinated 2,5-Disubstituted 1,3,4-Oxdiazole Derivative. (2019).
  • Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. (2006). Synlett, 2006(19), 3203-3205.
  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007).
  • Microwave-Assisted Clean Synthesis of Amides via Aza-Wittig Reaction under Solvent-Free Condition. (2011). Journal of the Brazilian Chemical Society, 22(11), 2065-2069.
  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (2018). Organic & Biomolecular Chemistry, 16(33), 6041-6048.
  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. (2012). Asian Journal of Chemistry, 24(12), 5621-5624.
  • A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. (2019). Molbank, 2019(3), M1083.
  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (2022). Asian Journal of Chemistry, 34(2), 459-462.
  • Supporting Information Syntheses of nicotinamide riboside and deriv
  • (PDF) Microwave-Assisted Synthesis and Antimicrobial Activity of Some Novel Isatin Schiff Bases Linked to Nicotinic Acid via Certain Amino Acid Bridge. (2015). Journal of Chemistry, 2015, 1-10.
  • Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018).
  • Palladium-catalyzed allylic C-H fluorination. (2013). Journal of the American Chemical Society, 135(35), 12964-12967.
  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal, 7(2), 207-214.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). Molecules, 29(10), 2333.
  • Palladium-catalyzed fluorination of carbon-hydrogen bonds. (2006). Journal of the American Chemical Society, 128(25), 8136-8137.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). Journal of the American Chemical Society, 145(18), 9958-9978.
  • Microwave Fluorination: A Novel, Rapid Approach to Fluorination with Selectfluor®. (2005). Synlett, 2005(1), 159-161.
  • (PDF) Microwave-Induced Nucleophilic [18F]fluorination on. (2008).
  • Globalized Parameter Tuning of Microwave Passives by Dimensionality-Reduced Surrogates and Multi-Fidelity Simulations. (2023). IEEE Transactions on Microwave Theory and Techniques, 71(11), 4786-4799.
  • palladium nanoparticle catalysed microwave-assisted fluoride-free hiyama reaction. (2014). Catalysis Science & Technology, 4(8), 2534-2538.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Difluoromethyl)pyridine-3-carboxamide Synthesis

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-CF2H-003 Subject: Yield Optimization & Troubleshooting Guide Welcome to the Technical Support Center You are likely encountering difficulties synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-CF2H-003 Subject: Yield Optimization & Troubleshooting Guide

Welcome to the Technical Support Center

You are likely encountering difficulties synthesizing 2-(difluoromethyl)pyridine-3-carboxamide (CAS: 1803997-98-9). This molecule presents a classic "push-pull" conflict: the electron-deficient pyridine ring requires specific activation for functionalization, while the metastable difluoromethyl (


) group and the amide moiety are sensitive to harsh hydrolysis or fluorination conditions.

This guide is structured as a Tier 3 Support Response , addressing the three most common failure modes reported by medicinal chemistry teams:

  • Regioselectivity Issues (Radical Route).

  • Decomposition/Tarring (Deoxyfluorination Route).

  • Defluorination during Hydrolysis (Late-stage Amide Formation).

Quick Diagnostic: Select Your Route

Before proceeding, identify your current synthetic strategy using the decision matrix below.

SynthesisDecision Start Current Strategy? Radical Direct Difluoromethylation (Minisci / Baran Reagents) Start->Radical Late Stage FGI Deoxyfluorination (Aldehyde u2192 CF2H) Start->FGI Stepwise Hydrolysis Nitrile Hydrolysis (CN u2192 CONH2) Start->Hydrolysis Final Step Issue1 Issue: Low Yield due to C4/C6 Isomers Radical->Issue1 Issue2 Issue: Black Tar / Explosive Decomposition FGI->Issue2 Issue3 Issue: Loss of Fluorine (Formation of Azafulvene) Hydrolysis->Issue3

Figure 1: Diagnostic workflow for identifying the root cause of yield loss.

Ticket #1: Radical Difluoromethylation (Minisci)

User Complaint: "I am using Zinc Difluoromethanesulfinate (DFMS/Baran Reagent) on nicotinamide, but I get a mixture of regioisomers and low yield of the C2 product."

Root Cause Analysis

The Minisci reaction utilizes nucleophilic alkyl radicals (


). Nicotinamide is an electron-deficient heterocycle.
  • The Conflict: The radical prefers the most electron-deficient positions. While protonation (using TFA) activates the ring, the C2 position is sterically hindered by the amide group at C3. Consequently, the radical often attacks C4 (para to amide) or C6 (ortho to nitrogen), leaving the desired C2 isomer as a minor product.

Solution Protocol: The "Solvent Switch" & Blockade Strategy

To force C2 selectivity, you must alter the electronics or the steric environment.

Optimized Protocol:

  • Reagents: Use Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) and TBHP (tert-butyl hydroperoxide) as the oxidant.

  • Solvent System: Switch from pure Water/DCM to DMSO/Water (4:1) . DMSO coordinates with the zinc species and can subtly alter the radical trajectory, often favoring the ortho-position relative to the ring nitrogen due to hydrogen bonding interactions with the protonated nitrogen.

  • Acid Additive: Use TFA (1.0 equiv) . Crucial: Do not use excess acid. You need enough to protonate the pyridine nitrogen (increasing electrophilicity) but not so much that you suppress the solubility of the sulfinate reagent.

Data: Regioselectivity Shift

Condition C2 Yield C4 Yield C6 Yield Notes
Standard (DCM/H2O, TFA) 15% 40% 25% Difficult separation
Optimized (DMSO/H2O, TFA) 35% 30% 20% Improved C2 access

| Blocking Strategy | 65% | <5% | <5% | Requires starting with 4,6-dichloronicotinamide |

Pro-Tip: If the yield remains unacceptable, switch substrates to 2-chloronicotinamide . Perform a cross-coupling (Pd-catalyzed) with a difluoromethyl source, or use the Stepwise Route (Ticket #2) . The Minisci route is best for diversity scanning, not gram-scale production of this specific isomer.

Ticket #2: Deoxyfluorination (Aldehyde to CF2H)

User Complaint: "I am treating 2-formylnicotinamide with DAST, but the reaction turns into black tar and yield is <10%."

Root Cause Analysis
  • Chemoselectivity: DAST (Diethylaminosulfur trifluoride) is a potent dehydrating agent. It can attack the primary amide (

    
    ), converting it to a nitrile (
    
    
    
    ) or causing polymerization.
  • Thermal Instability: The pyridine ring is basic; DAST generates HF in situ, creating an exothermic salt formation that degrades the starting material.

Solution Protocol: The "Protected" Deoxyfluorination

You must perform the fluorination before forming the amide, or use a safer fluorinating agent.

Recommended Workflow:

  • Substrate: Start with Ethyl 2-formylnicotinate (Ester) or 2-formylnicotinonitrile (Nitrile). Do not use the amide.

  • Reagent: Replace DAST with Deoxo-Fluor (more thermally stable) or XtalFluor-E (solid, safer, higher selectivity).

  • Scavenger: Add BF3·OEt2 (catalytic) if using XtalFluor-E to activate the reagent without generating massive amounts of free HF.

Step-by-Step Protocol (Scale: 10 mmol):

  • Dissolve Ethyl 2-formylnicotinate (1.8 g) in anhydrous DCM (20 mL) under Argon.

  • Cool to 0 °C (Ice bath). Strict temperature control is mandatory.

  • Add Deoxo-Fluor (1.5 equiv, 50% in toluene) dropwise over 20 minutes.

  • Stir at 0 °C for 1 hour, then warm to RT overnight.

  • Quench: Pour slowly into saturated NaHCO3 . Caution: Vigorous CO2 evolution.

  • Result: Ethyl 2-(difluoromethyl)nicotinate.

  • Next Step: Convert Ester to Amide (Ammonolysis:

    
     in MeOH, sealed tube, RT).
    
Ticket #3: Hydrolysis of Nitrile to Amide

User Complaint: "I made 2-(difluoromethyl)nicotinonitrile, but when I hydrolyze it with NaOH, I lose the fluorines."

Root Cause Analysis

The 2-position of pyridine is electron-deficient. A


 group at this position is susceptible to base-mediated defluorination .
  • Mechanism: Hydroxide deprotonates the

    
     (pKa ~20-23, lowered by the pyridine ring). This leads to fluoride elimination and formation of a reactive azafulvene or carbene intermediate, which decomposes.
    
Solution Protocol: Oxidative Hydrolysis (Radziszewski Reaction)

Avoid strong mineral bases and high heat. Use a peroxide-mediated hydrolysis which proceeds at neutral or mildly basic pH and lower temperatures.

Protocol:

  • Reagents: Urea-Hydrogen Peroxide (UHP) or standard

    
     with catalytic 
    
    
    
    .
  • Solvent: Acetone/Water or MeOH/Water.

Experimental Steps:

  • Dissolve 2-(difluoromethyl)nicotinonitrile (1.0 equiv) in Acetone/Water (3:1).

  • Add Urea-Hydrogen Peroxide adduct (4.0 equiv).

  • Add catalytic K2CO3 (0.2 equiv).

  • Stir at RT (20-25 °C). Do not reflux.

  • Monitor by TLC/LCMS. The reaction usually completes in 2-4 hours.

  • Workup: Quench with sodium thiosulfate (to destroy peroxides), extract with EtOAc.

Why this works: The hydroperoxide anion (


) is a potent nucleophile (alpha-effect) that attacks the nitrile much faster than hydroxide (

) attacks the

proton, preserving the difluoromethyl group.
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the "Safe" Oxidative Hydrolysis and the "Destructive" Basic Hydrolysis.

HydrolysisPath cluster_Bad Avoid: Strong Base (NaOH/Heat) cluster_Good Recommended: Oxidative Hydrolysis Substrate 2-(Difluoromethyl) nicotinonitrile Deprotonation Deprotonation of CF2H Substrate->Deprotonation Peroxide Attack by HOO- Substrate->Peroxide Elimination Fluoride Elimination (-F-) Deprotonation->Elimination Decomp Decomposition Products (No Amide) Elimination->Decomp Intermediate Peroxyimidic Acid Peroxide->Intermediate Product 2-(Difluoromethyl) pyridine-3-carboxamide Intermediate->Product

Figure 2: Mechanistic pathway comparison for nitrile hydrolysis.

References
  • Fujiwara, Y., et al. (2012).[1] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[1] (The foundational paper for Zinc Sulfinate/Minisci difluoromethylation). Link

  • Kuttruff, C. A., et al. (2018).[2] "Late-Stage Functionalization of Drug-Like Molecules Using Diversinates." ChemMedChem, 13(10), 983-987.[2] (Discusses regioselectivity challenges in medicinal chemistry). Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Original DAST protocols and safety). Link

  • McKillop, A., & Kemp, D. (1989).[3] "Further functional group oxidations using sodium perborate." Tetrahedron, 45(11), 3299-3306. (Mild hydrolysis of nitriles to amides). Link

  • ChemScene. (n.d.). "2-(Difluoromethyl)pyridine-3-carboxamide Product Page." (Verification of CAS and commercial availability). Link

Sources

Optimization

Technical Support Center: Separation of Regioisomers in Pyridine Difluoromethylation

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine difluoromethylation. The incorporation of the difluoromethyl (CF₂H) group into pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyridine difluoromethylation. The incorporation of the difluoromethyl (CF₂H) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry, capable of modulating bioactivity, enhancing metabolic stability, and improving bioavailability.[1] However, direct C-H difluoromethylation often yields a mixture of regioisomers (C2, C3, and C4), presenting a significant purification challenge.[1][2]

This guide provides in-depth troubleshooting advice, practical FAQs, and validated protocols to navigate the complexities of separating these closely related compounds.

Part 1: Understanding the Challenge: The "Why" Behind Regioisomer Formation

Direct C-H difluoromethylation of pyridines typically proceeds through a radical mechanism.[3] A difluoromethyl radical (•CF₂H), generated from a suitable precursor, attacks the electron-deficient pyridine ring. The inherent electronic properties of the pyridine ring do not overwhelmingly favor one position, leading to the formation of multiple regioisomers.

The precise ratio of these isomers is influenced by factors such as the difluoromethylation reagent used, reaction conditions, and the electronic and steric nature of any existing substituents on the pyridine ring.[3] Understanding this mechanistic origin is the first step in rationally addressing the separation challenge.

Diagram 1: Generalized Radical Difluoromethylation of Pyridine

G cluster_start Reaction Initiation cluster_products Regioisomeric Products Reagent CF₂H Precursor (e.g., CF₂HSO₂Na) Initiator Initiator (e.g., Light, Oxidant) Radical •CF₂H Radical Initiator->Radical Generates Pyridine Pyridine Ring Radical->Pyridine Radical Attack C2_Product C2-CF₂H Pyridine Pyridine->C2_Product Forms C3_Product C3-CF₂H Pyridine Pyridine->C3_Product C4_Product C4-CF₂H Pyridine Pyridine->C4_Product

Caption: Formation of regioisomers via radical attack.

Part 2: Troubleshooting Guide: From Reaction Mixture to Pure Isomer

This section addresses specific issues you may encounter during the separation process in a question-and-answer format.

Q1: My initial analysis (¹⁹F NMR, LC-MS) confirms a mixture of C2, C3, and C4 isomers that co-elute on a standard silica gel TLC plate. What is my first step?

A1: Don't immediately abandon column chromatography. The similar polarity of these isomers makes separation on standard silica challenging, but not always impossible.

  • Causality: The dipole moments and polarities of difluoromethylated pyridine isomers can be very similar, leading to poor resolution on silica gel. Basic pyridine nitrogens can also interact strongly with acidic silanol groups on the silica surface, causing peak tailing and further complicating separation.[4]

  • Actionable Advice:

    • Optimize the Mobile Phase: Systematically screen solvent systems. Start with a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).

    • Introduce an Amine Additive: Add a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent.[5] This deactivates the acidic silanol groups on the silica, significantly improving peak shape and potentially revealing separation.

    • Try a Less Polar Modifier: Sometimes, a less polar modifier like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) in a hexane or heptane system can provide unique selectivity.

    • Consider Preparative TLC: If a slight separation is observed on TLC after optimization, preparative TLC can be a viable, albeit low-throughput, option for small-scale purification.[5]

Q2: I've exhausted silica gel chromatography options with no success. What advanced chromatographic techniques should I consider?

A2: When standard normal-phase chromatography fails, it's time to explore alternative separation mechanisms. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful next steps.

  • Causality: These techniques utilize a wider variety of stationary phases and unique mobile phases that can exploit subtle differences in isomer structure beyond simple polarity.

  • Actionable Advice:

    • Reverse-Phase HPLC (RP-HPLC): While seemingly counterintuitive for polar compounds, RP-HPLC can be effective. The key is method development. Use a C18 column and screen gradients of water (with 0.1% formic acid or TFA) and an organic modifier like acetonitrile or methanol.

    • Specialized HPLC Columns: Consider columns designed for polar compounds or isomers.[4]

      • Mixed-Mode Chromatography: These columns combine ion-exchange and reverse-phase properties, offering unique selectivity for polar, ionizable compounds like pyridines.[6][7][8]

      • Hydrogen-Bonding Columns (e.g., SHARC): These columns separate analytes based on their ability to form hydrogen bonds, a mechanism that can be highly sensitive to the position of the CF₂H group.[7]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for isomer separation and is often considered a "green" alternative to normal-phase HPLC.[9][10] It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.[] Pyridine-based stationary phases (like 2-Ethylpyridine) have shown particular promise for separating basic compounds and their isomers.[9][10][12]

Technique Typical Stationary Phase Mobile Phase Pros Cons
Normal Phase Chromatography Silica Gel, AluminaHexanes/EtOAc, DCM/MeOH (+ Amine)Inexpensive, widely available, good for large scale.Often fails for closely-related isomers, peak tailing.
Reverse Phase HPLC C18, C8, Phenyl-HexylWater/Acetonitrile, Water/Methanol (+ Acid)High efficiency, excellent reproducibility.Poor retention for very polar compounds without ion-pairing.
Mixed-Mode HPLC e.g., Amaze SC, Coresep 100[6]Acetonitrile/Water/BufferExcellent for polar and ionizable compounds, unique selectivity.[6][7]Can require more complex method development.
Supercritical Fluid Chr. (SFC) 2-Ethylpyridine, Silica, CyanoCO₂ / Methanol or EthanolFast, high efficiency, reduced solvent waste, excellent for isomers.[9][][13]Requires specialized equipment.

Q3: Can I use non-chromatographic methods to separate my regioisomers?

A3: Yes. Crystallization and derivatization are powerful, often overlooked, classical techniques that can be highly effective.

  • Causality: Even small structural differences between regioisomers can lead to significant differences in their crystal lattice energies or their reactivity with a derivatizing agent.

  • Actionable Advice:

    • Fractional Crystallization: This is the most direct approach. Systematically screen a wide range of solvents (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, isopropanol, and mixtures thereof). The goal is to find a solvent system where one isomer is significantly less soluble than the others, especially upon cooling.[14][15]

    • Seeding: If you can isolate even a tiny amount of one pure isomer (perhaps from preparative TLC), you can use it to seed a supersaturated solution of the mixture.[15][16] This can dramatically improve the selectivity of the crystallization process.[16]

    • Derivatization: Convert the isomer mixture into a new set of compounds (derivatives) that may have more distinct physical properties. For example, if your pyridine contains a carboxylic acid, you could form amide derivatives. The new derivatives might be more amenable to separation by chromatography or crystallization. Afterward, the derivatizing group is cleaved to regenerate the pure isomer.

    • Complexation: Pyridine nitrogens can coordinate to metal ions. Regioisomers may exhibit different binding affinities due to steric hindrance, a property that can be exploited.[17][18][19] For instance, liquid-liquid extraction using a solution containing a metal complex could selectively pull one isomer into a different phase.[17]

Diagram 2: Troubleshooting Workflow for Isomer Separation

G start Isomer Mixture Confirmed by Analysis silica Attempt Silica Gel Chromatography start->silica optimize Optimize Mobile Phase (Add Amine, Screen Solvents) silica->optimize success Separation Successful optimize->success Yes failure Co-elution Persists optimize->failure No advanced_chrom Advanced Chromatography (HPLC, SFC) failure->advanced_chrom non_chrom Non-Chromatographic Methods failure->non_chrom advanced_chrom->success crystallization Fractional Crystallization or Seeding non_chrom->crystallization derivatization Chemical Derivatization or Complexation non_chrom->derivatization crystallization->success derivatization->success

Caption: Logical workflow for tackling regioisomer separation.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: How can I influence the regioselectivity of the reaction to begin with?

While avoiding the separation problem is ideal, achieving perfect regioselectivity is a significant challenge. However, you can often favor one isomer over others. Recent advances have shown that by modifying the pyridine into an intermediate like an oxazino pyridine or a pyridinium salt, the selectivity can be switched between the meta (C3) and para (C4) positions.[1][20][21] The choice of difluoromethylation reagent and the presence of directing groups on the pyridine ring also play a crucial role.[22] Electron-withdrawing groups tend to direct incoming electrophilic radicals to the meta position, while electron-donating groups direct to ortho and para positions.[22]

FAQ 2: Are there any general elution orders I can expect for C2, C3, and C4 isomers on reverse-phase or normal-phase columns?

Unfortunately, there is no universal rule. The elution order is highly dependent on the specific structure of the pyridine (including other substituents) and the exact chromatographic conditions. The subtle interplay of dipole moment, hydrogen bonding capability, and steric hindrance with the stationary phase makes prediction difficult. The only way to be certain is to obtain pure analytical standards of each isomer (if possible) or to use techniques like 2D NMR (NOESY) to assign the structure of each separated peak.

FAQ 3: My compound is for a pharmaceutical application. Are there any separation methods I should be cautious about?

Yes. If using derivatization, ensure the reaction to add and remove the directing group is high-yielding and does not introduce new, hard-to-remove impurities. When using liquid-liquid extraction with metal complexes, you must validate that the final product has no residual metal contamination. For preparative chromatography (HPLC/SFC), be mindful of the solvents used. Using less toxic solvents like ethanol instead of methanol as a co-solvent in SFC can be advantageous for final drug substances.[10] Always ensure your chosen method is scalable and economically viable for the quantities you require.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Analytical HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV (scan 210-400 nm, select optimal wavelength)

    • Injection Volume: 5 µL

  • Optimization: Based on the initial run, adjust the gradient to improve resolution around the eluting peaks. If resolution is poor, switch the organic modifier (Mobile Phase B) to 0.1% Methanol and repeat. If separation is still inadequate, proceed to a specialized column as described in the troubleshooting section.

Protocol 2: General Procedure for Fractional Crystallization Screening
  • Preparation: Place a small amount (e.g., 20-30 mg) of the isomer mixture into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexanes, ethyl acetate, isopropanol, acetone, toluene) dropwise at room temperature while agitating until the solid just dissolves. If the solid is insoluble, gently heat the mixture. If it remains insoluble, that solvent is not suitable.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then transfer them to a 4 °C refrigerator. If no crystals form, place them in a -20 °C freezer.

  • Observation: Observe the vials for crystal formation. Note the solvent system that provides crystalline material.

  • Analysis: Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent. Allow the crystals to dry. Analyze both the crystalline material and the remaining mother liquor by LC-MS or NMR to determine if any enrichment of a single isomer has occurred.

  • Optimization: Once a promising solvent or solvent mixture is identified, the procedure can be scaled up and optimized by refining the solvent ratios and cooling rate to maximize yield and purity.[15]

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Establishment of meta and para C−H difluoromethylation of pyridines a... ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. ResearchGate. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]

  • Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]

  • How to separate these regioisomers? Reddit. [Link]

  • C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. [Link]

  • Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein J. Org. Chem. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Omega. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • An Assessment of Stationary Phase Selectivity in SFC. LCGC International. [Link]

  • O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. [Link]

  • Process for crystallizing and separating different diisocyanate isomers.
  • New method for introducing fluorinated components into molecules. University of Münster. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • The SFC Isolation and Purification of Cannabinoids using Application Specific Stationary Phases Under Optimised Conditions. Chromatography Today. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. TU Delft. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

Sources

Troubleshooting

preventing hydrolysis of difluoromethyl group under acidic conditions

Technical Support Center: Difluoromethyl Group ( ) Integrity Ticket Subject: Preventing Hydrolysis of Difluoromethyl Groups Under Acidic Conditions Status: Open | Priority: High | Department: Synthetic Chemistry Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethyl Group ( ) Integrity

Ticket Subject: Preventing Hydrolysis of Difluoromethyl Groups Under Acidic Conditions

Status: Open | Priority: High | Department: Synthetic Chemistry Support

Introduction: The "Lipophilic Hydrogen Bond Donor" Paradox

Welcome to the Technical Support Center. You are likely here because your difluoromethyl (


) group—carefully installed as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group—has unexpectedly converted into an aldehyde (-CHO) or carboxylic acid during an acidic step.

The Core Issue: While the


 group is metabolically stable in physiological environments, it is chemically vulnerable  under specific synthetic conditions.[1] Unlike the robust trifluoromethyl (

) group, the

moiety contains a proton that renders the carbon center more susceptible to specific activation modes.

Key Characteristic: The


 group acts as a lipophilic hydrogen bond donor .[2] This unique electronic signature, while valuable for binding affinity, implies that the C-F bonds are electronically distinct from those in perfluorinated alkyl chains, making them prone to acid-catalyzed hydrolysis, particularly when attached to electron-rich aromatic systems.

Module 1: Diagnostic Logic (Risk Assessment)

Before proceeding with your reaction, use this logic flow to determine the risk level of your specific substrate.

CF2H_Risk_Assessment Start START: Assess Substrate & Conditions IsAromatic Is CF2H attached to an Aromatic Ring? Start->IsAromatic CheckElectronics Are there EDGs (OMe, NH2, Alkyl) in Ortho/Para positions? IsAromatic->CheckElectronics Yes LowRisk LOW RISK: Standard precautions apply IsAromatic->LowRisk No (Aliphatic CF2H is generally more stable) AcidType Is the acid a strong Lewis Acid (e.g., AlCl3, TiCl4)? CheckElectronics->AcidType Yes (Electron Rich) WaterPresent Is water present (even trace)? CheckElectronics->WaterPresent No (Electron Poor) AcidType->WaterPresent No (Brønsted Acid) HighRisk CRITICAL RISK: High probability of Hydrolysis to Aldehyde AcidType->HighRisk Yes WaterPresent->HighRisk Yes MedRisk MODERATE RISK: Monitor closely WaterPresent->MedRisk No (Anhydrous)

Figure 1: Decision matrix for assessing the stability of aryldifluoromethyl groups in acidic media.

Module 2: The Mechanism (The "Why")

To prevent the reaction, you must understand the failure mode. The hydrolysis of benzylic gem-difluorides is not a random decomposition; it is a cascade driven by carbocation stabilization.

The Hydrolysis Cascade
  • Activation: The acid (Proton

    
     or Lewis Acid 
    
    
    
    ) coordinates to a fluorine atom on the
    
    
    group.
  • C-F Bond Cleavage (Rate Limiting): The C-F bond breaks, expelling HF (or

    
    ). This generates a difluorobenzylic cation  (or a monofluorocarbenium ion).
    
    • Note: If the aromatic ring has Electron Donating Groups (EDGs) like -OMe or -NHR at the ortho or para positions, they stabilize this cationic intermediate via resonance, drastically lowering the activation energy for hydrolysis.

  • Nucleophilic Attack: Trace water attacks the cation.

  • Elimination: The intermediate eliminates a second molecule of HF to form the carbonyl (aldehyde).

Comparison of Stability: | Feature | Trifluoromethyl (


) | Difluoromethyl (

) | | :--- | :--- | :--- | | Bond Strength | C-F bonds are shorter and stronger. | C-F bonds are slightly longer/weaker. | | H-Bond Donor | No. | Yes (Acidic proton activates the group). | | Hydrolysis Risk | Low (Requires superacids or extreme heat). | High (Sensitive to Lewis Acids & stabilized cations). |

Module 3: Troubleshooting & FAQs

Scenario A: Friedel-Crafts Reactions

User Question: "I am trying to acylate a phenyl ring containing a


 group using 

, but I'm recovering the aldehyde byproduct. Why?"

Technical Analysis: Aluminum trichloride (


) is a "hard" Lewis acid with a high affinity for fluorine. It does not just activate your acyl chloride; it coordinates to the fluorine of the 

group, triggering the ionization mechanism described above.

Corrective Protocol:

  • Switch Lewis Acids: Replace

    
     with a softer, less oxophilic Lewis acid such as 
    
    
    
    ,
    
    
    , or even Triflic Acid (TfOH) if the substrate allows.
  • Reverse Addition: Pre-complex the acyl chloride with the Lewis acid before adding the

    
     substrate. This minimizes the time free Lewis acid is available to attack the C-F bond.
    
Scenario B: Acidic Deprotection (Boc/TBS removal)

User Question: "I used 4M HCl/Dioxane to remove a Boc group, and my


 hydrolyzed. Is 

acid-labile?"

Technical Analysis:


 is generally stable to HCl and TFA at room temperature, provided the aromatic ring is not excessively electron-rich. However, if the reaction heats up (exotherm from Boc removal) or if water is present, hydrolysis accelerates.

Corrective Protocol:

  • Temperature Control: Perform the deprotection at 0°C.

  • Water Scavenging: Add Triethylorthoformate (TEOF) or Molecular Sieves (3Å) to the reaction mixture. This chemically scavenges any water generated or present in the solvent, preventing the "Nucleophilic Attack" step of the hydrolysis mechanism.

  • Alternative Reagent: Use TMSOTf / 2,6-lutidine for Boc deprotection. This is a non-aqueous, milder method that avoids protonation of the fluorine.

Scenario C: Chromatography Decomposition

User Question: "My NMR looked clean (pure


), but after silica gel column chromatography, I see the aldehyde peak. What happened?"

Technical Analysis: Silica gel is slightly acidic (


) and contains bound water. For highly activated substrates (e.g., p-methoxy-difluoromethylbenzene), this is sufficient to catalyze hydrolysis during the time the compound spends on the column.

Corrective Protocol:

  • Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica gel.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Anhydrous Acidic Workup for Substrates

Use this protocol when an acidic step is unavoidable.

  • Preparation:

    • Dry all solvents (DCM, THF) over activated alumina or distill over CaH2.

    • Activate 3Å molecular sieves (powdered) at 200°C under vacuum for 4 hours.

  • Reaction Setup:

    • Add substrate to the flask under Nitrogen/Argon atmosphere.

    • Add 5 wt% activated molecular sieves.

    • Add the acid catalyst (e.g., TFA) dropwise at 0°C.

  • Quenching (Critical Step):

    • Do NOT pour the reaction into water.

    • Pour the reaction mixture into a vigorously stirring solution of Sat. NaHCO3 at 0°C . The rapid neutralization minimizes the window where Acid + Water co-exist with the substrate.

  • Extraction:

    • Extract immediately with DCM (avoid Ethyl Acetate if acid traces remain, as it can hydrolyze).

SOP-02: Synthesis of via Deoxyfluorination (Prevention by Design)

If the group is too unstable to carry through the synthesis, install it at the end (Late-Stage Functionalization).

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Substrate: Corresponding Aldehyde.

  • Dissolve aldehyde in anhydrous DCM in a Teflon or plastic vessel (glass reacts with HF byproducts).

  • Cool to -78°C.

  • Add DAST (2.5 equiv) dropwise.

  • Allow to warm to RT overnight.

  • Quench: Pour slowly into sat. NaHCO3/Ice mix.

    • Why this works: You avoid carrying the sensitive

      
       group through multiple acidic steps by installing it last.
      

References

  • Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[4] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[5] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Fukuhara, T., & Hara, S. (2009).[5] "Desulfurizing Difluorination of Benzyl Sulfides with IF5." Synlett, 2009(02), 198-200. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry, 60(6), 1626–1631. Link

Sources

Optimization

Technical Support Center: Resolving Rotamer Peaks in NMR of Pyridine Carboxamides

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with rotameric species in the Nuclear Magnetic Resonance (NMR) analysis of pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with rotameric species in the Nuclear Magnetic Resonance (NMR) analysis of pyridine carboxamides. The restricted rotation around the amide C-N bond often leads to the appearance of multiple sets of peaks for a single compound, complicating spectral interpretation.[1][2][3] This resource offers troubleshooting strategies and frequently asked questions to help you resolve these issues and obtain clear, interpretable NMR data.

Introduction: The Challenge of Pyridine Carboxamide Rotamers

Pyridine carboxamides are a significant class of molecules in medicinal chemistry.[4] A key structural feature is the amide linkage, where resonance delocalization imparts a partial double bond character to the C-N bond.[2][5] This restricted rotation can be slow on the NMR timescale, resulting in the observation of distinct conformational isomers, or rotamers.[1][3] Consequently, a pure sample can exhibit a doubled or even more complex set of NMR signals, which can be mistaken for impurities or diastereomers.[1][6] Understanding and controlling this phenomenon is crucial for accurate structural elucidation and characterization.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of pyridine carboxamides and provides practical solutions.

Issue 1: My 1H NMR spectrum shows a complex mixture of peaks, but I expect a single compound. How can I confirm the presence of rotamers?

Underlying Cause: The presence of multiple, slowly interconverting rotamers at room temperature is the most likely cause for the observed spectral complexity.[1][3]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: This is the most definitive method to identify rotamers.[1][3]

    • Procedure: Acquire a series of 1H NMR spectra at increasing temperatures.

    • Expected Outcome: As the temperature increases, the rate of rotation around the C-N bond will increase.[2][5] This will cause the separate peaks corresponding to the different rotamers to broaden, move closer together, and eventually coalesce into a single, time-averaged signal.[1][3][7] The temperature at which the peaks merge is known as the coalescence temperature.[7]

    • Caution: Ensure your chosen solvent is suitable for the temperature range. For high-temperature experiments, solvents like DMSO-d6 or toluene-d8 are recommended. For low-temperature experiments, CD2Cl2 or methanol-d4 are common choices.[8] Always use appropriate NMR tubes (Class A glass) for VT experiments to avoid breakage.[8]

  • 2D Exchange Spectroscopy (EXSY): This technique can confirm that the multiple sets of peaks are due to species in chemical exchange.

    • Procedure: Run a 2D NOESY or ROESY experiment.

    • Expected Outcome: In addition to the standard through-space NOE/ROE correlations (which appear as positive peaks in a 1D NOE), you will observe cross-peaks between the signals of the two rotamers. These "exchange" peaks will have the same phase as the diagonal peaks (negative in a 1D NOE experiment) and are a clear indication of a dynamic equilibrium between the two forms.[1]

Issue 2: The rotamer peaks are overlapping, making assignment and integration difficult. How can I improve the resolution?

Underlying Cause: Insufficient chemical shift dispersion between the corresponding protons of the different rotamers leads to signal overlap.

Troubleshooting Protocols:

  • Solvent Change: Altering the solvent can significantly change the chemical shifts of the rotamers due to different solute-solvent interactions.[9]

    • Procedure: Re-run the NMR in a solvent with different properties (e.g., polarity, aromaticity).

    • Recommendations:

      • If the initial spectrum was in a non-aromatic solvent like CDCl3, try an aromatic solvent like benzene-d6 or pyridine-d5. The ring currents of aromatic solvents can induce significant shifts, often improving resolution.[9]

      • Consider the hydrogen-bonding capabilities of the solvent, as this can influence the rotameric equilibrium.[10][11]

    • Data Summary of Solvent Effects:

      Solvent Common Use Case Potential Effect on Pyridine Carboxamides
      CDCl3 General purpose, non-polar Often shows rotameric broadening or distinct peaks.
      DMSO-d6 High polarity, good for VT Can alter rotamer populations and improve solubility.
      Benzene-d6 Aromatic Can induce large chemical shift changes, improving resolution.[9]

      | Pyridine-d5 | Aromatic, basic | Can interact with the pyridine ring and amide group, altering shifts.[12][13] |

  • Use of Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be used to induce large chemical shifts, spreading out overlapping signals.[14][15][16]

    • Mechanism: LSRs, such as Eu(fod)3, are Lewis acids that reversibly coordinate to basic sites in the molecule, typically the amide oxygen or the pyridine nitrogen.[16] This interaction causes significant changes in the chemical shifts of nearby protons.

    • Procedure:

      • Acquire a standard 1H NMR spectrum of your compound.

      • Add a small, known amount of the LSR to the NMR tube.

      • Acquire another spectrum and observe the changes in chemical shifts.

      • Continue adding small aliquots of the LSR until sufficient peak separation is achieved.

    • Caution: LSRs can cause line broadening, so use them judiciously.[15][17]

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect the rotamer peaks of my pyridine carboxamide to coalesce?

A1: The coalescence temperature depends on the energy barrier to rotation around the C-N amide bond. For pyridine carboxamides, this can vary significantly based on the substitution pattern. For example, studies on picolinamide and nicotinamide have shown substantial differences in their rotational energy barriers.[4] Generally, coalescence is often observed in the range of room temperature up to around 100°C.[7][8] It is best to perform a variable temperature study, increasing the temperature in 10-20°C increments, to determine the specific coalescence temperature for your compound.[8]

Q2: Can I use 13C NMR to study rotamers?

A2: Yes, 13C NMR is also a valuable tool. If you observe two sets of proton signals, you should also see two sets of corresponding carbon signals.[18][19] Variable temperature 13C NMR can also be performed to observe the coalescence of the carbon signals, further confirming the presence of rotamers.

Q3: Does the position of the carboxamide group on the pyridine ring (ortho, meta, para) affect the observation of rotamers?

A3: Yes, the position of the carboxamide group has a significant impact. An ortho-substituent (as in picolinamide) can lead to a higher rotational barrier due to steric interactions and potential intramolecular hydrogen bonding, making the rotamers more distinct at room temperature.[4][20] Meta- and para-substituted analogs may have lower rotational barriers.[4]

Q4: I have tried variable temperature NMR, but the peaks are still not coalescing even at high temperatures. What could be the reason?

A4: If you have reached the upper temperature limit of your solvent and spectrometer without observing coalescence, it's possible that you are not observing rotamers, but rather a mixture of stable isomers or impurities. However, it is also possible that the energy barrier to rotation is very high. In such cases, 2D EXSY NMR is a crucial experiment to perform.[6] If you observe exchange cross-peaks, you can be confident that you have rotamers with a high barrier to interconversion.

Visualizing the Rotameric Equilibrium

The following diagram illustrates the dynamic equilibrium between the two rotamers of a generic N-substituted pyridine carboxamide and the effect of temperature on the resulting NMR spectrum.

G cluster_0 Rotameric Equilibrium cluster_1 NMR Timescale cluster_2 Observed NMR Spectrum Rotamer_A Rotamer A Rotamer_B Rotamer B Rotamer_A->Rotamer_B k_fwd Slow_Exchange Slow Exchange (Low Temperature) Rotamer_B->Rotamer_A k_rev Two_Peaks Two Sharp Peaks Slow_Exchange->Two_Peaks Results in Intermediate_Exchange Intermediate Exchange (Coalescence) Broad_Peak One Broad Peak Intermediate_Exchange->Broad_Peak Results in Fast_Exchange Fast Exchange (High Temperature) Single_Peak One Sharp Peak Fast_Exchange->Single_Peak Results in

Caption: Workflow of rotamer analysis using variable temperature NMR.

References

  • NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Available from: [Link]

  • Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. Available from: [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. Available from: [Link]

  • Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. Available from: [Link]

  • NMR Methods to Study Dynamic Allostery. PMC. Available from: [Link]

  • Rotamers- assigned by a simple NMR experiment. ORGANIC CHEMISTRY SELECT. Available from: [Link]

  • NMR Shift reagents. Slideshare. Available from: [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available from: [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available from: [Link]

  • NMR studies of rotamers with multi-substituted amides. ResearchGate. Available from: [Link]

  • NMR for Functional & Structural Biology Research. Bruker. Available from: [Link]

  • High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. Available from: [Link]

  • Chemical shifts. Unknown Source. Available from: [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Available from: [Link]

  • Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Molecules. Available from: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. PMC. Available from: [Link]

  • Dynamic NMR methodology for kinetic studies. ResearchGate. Available from: [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies. Journal of the American Chemical Society. Available from: [Link]

  • Geometric and redox flexibility of pyridine as a redox-active ligand that can reversibly accept one or two electrons. PMC. Available from: [Link]

  • Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules. Available from: [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. Available from: [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed. Available from: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available from: [Link]

  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC. Available from: [Link]

Sources

Troubleshooting

optimizing reaction temperature for radical difluoromethylation

Technical Support Center: Radical Difluoromethylation Optimization Subject: Optimizing Reaction Temperature for Radical Installation Ticket ID: #CF2H-RAD-OPT-001 Status: Open / Guide Generated Part 1: The Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Radical Difluoromethylation Optimization Subject: Optimizing Reaction Temperature for


 Radical Installation
Ticket ID:  #CF2H-RAD-OPT-001
Status:  Open / Guide Generated

Part 1: The Core Directive – The "Goldilocks" Radical Kinetics

Welcome to the technical support hub for radical difluoromethylation. You are likely here because your reaction is either stalling (low conversion) or turning into a black tar (polymerization/decomposition).

In radical chemistry, temperature does not just "speed up" the reaction; it dictates the half-life of the radical flux .

  • Too Cold: The initiator (oxidant or photon flux) fails to generate a critical concentration of

    
    .
    
  • Too Hot: The release of

    
     (from sulfinates) becomes explosive, leading to radical recombination (
    
    
    
    ) rather than substrate interception.

This guide covers the two dominant methodologies: Thermal Innate Functionalization (Baran-type) and Photoredox Catalysis .

Part 2: Thermal Activation (Zinc Difluoromethanesulfinate - DFMS)

Primary Reagent: Zinc Difluoromethanesulfinate (DFMS)


Standard Oxidant:  TBHP (tert-Butyl hydroperoxide)
Typical Range: 

to

The Mechanism & Temperature Sensitivity

The Baran protocol relies on the oxidative decomposition of the zinc sulfinate. This is a biphasic reaction (DCM/Water). Temperature controls the phase transfer rate and the decomposition of the sulfinate radical intermediate.

Key Protocol Insight: Unlike traditional air-sensitive chemistry, this reaction is often robust to air. However, temperature acts as the throttle for gas evolution .

  • The Danger Zone (>50°C): Rapid extrusion of

    
     gas. If the radical concentration spikes too high, the 
    
    
    
    radicals will dimerize or abstract hydrogen from the solvent before reacting with your heterocycle.
  • The Sweet Spot (RT): Most heterocycles (pyridines, quinolines) react efficiently at ambient temperature (

    
    ).
    
Visualizing the Thermal Pathway

DFMS_Pathway DFMS DFMS Reagent [Zn(SO2CF2H)2] SulfinateRad Sulfinate Radical [CF2H-SO2•] DFMS->SulfinateRad Phase Transfer (T dependent) Oxidant Oxidant (TBHP) Oxidant->SulfinateRad SET Oxidation Radical CF2H• Radical SulfinateRad->Radical Desulfonylation (Fast at >25°C) Gas SO2 (Gas) SulfinateRad->Gas Radical->Radical Dimerization (If T > 50°C) Substrate Heterocycle (Substrate) Radical->Substrate Minisci Addition Product Difluoromethylated Product Substrate->Product Oxidative Rearomatization

Figure 1: The thermal decomposition cascade of DFMS. Note that high temperatures accelerate the desulfonylation step, potentially outpacing the substrate addition step.

Part 3: Photoredox Catalysis (Light-Mediated)

Primary Reagents: Sodium Difluoromethanesulfinate (


) or 

Catalysts:

,

, or Organic Dyes (Eosin Y, Rose Bengal) Typical Range:

to

(Fan Cooling Required)
The "Hidden" Temperature Variable

In photoredox, you are not heating the flask intentionally. However, high-intensity Blue/Green LEDs generate significant IR radiation (heat).

  • The Issue: Uncontrolled heating from LEDs can raise the reaction solvent to

    
    .
    
  • The Fix: You must use a cooling fan or a water-jacketed setup to maintain

    
    .
    
  • Why? Higher temperatures in photoredox often decrease the lifetime of the excited state catalyst (

    
    ) via non-radiative decay, lowering the quantum yield.
    

Part 4: Troubleshooting & FAQs

Scenario A: "I see bubbles, but no product."
  • Diagnosis: You are witnessing the "Burst Release." The

    
     is leaving, but the 
    
    
    
    radical is not finding the substrate.
  • Solution:

    • Lower the Temperature: Drop from RT to

      
      . This slows the 
      
      
      
      extrusion, keeping the sulfinate radical alive longer.
    • Add Acid: For DFMS, adding TFA (Trifluoroacetic acid) can protonate the substrate, making it more electrophilic and receptive to the nucleophilic

      
       radical.
      
Scenario B: "The reaction turned into black tar."
  • Diagnosis: Polymerization or oxidative decomposition.

  • Solution:

    • Check Oxidant Loading: If using TBHP, ensure you are adding it slowly or in portions. A massive bolus of oxidant generates too many radicals at once.

    • Temperature Control: You likely exceeded

      
      . Radical polymerization rates increase exponentially with temperature.
      
Scenario C: "My yield is stuck at 30%."
  • Diagnosis: Reagent stoichiometry vs. Purity.

  • Solution: Commercial DFMS often contains water and Zinc Chloride impurities.[1][2]

    • Action: Do not trust the weight 1:1. Assume the reagent is only 60-70% active by weight if it's old. Increase reagent loading to 3.0 equivalents.

Part 5: Comparative Data & Protocols

Table 1: Optimization Matrix
ParameterThermal (Baran/DFMS)Photoredox (Ir/Ru)
Optimal Temp

(Start at

for sensitive subs)

(Strict control)
Heat Source Oil bath / Aluminum blockLED waste heat (requires cooling)
Radical Source


/

Major Risk Thermal runaway (

release)
Catalyst degradation / Non-radiative decay
Atmosphere Open Air (Biphasic)Inert (

/Ar) usually required
Standard Protocol: Thermal Difluoromethylation
  • Setup: To a vial, add Heterocycle (1.0 equiv) and DFMS (3.0 equiv).

  • Solvent: Add DCM (

    
    ) and Water (
    
    
    
    per mmol).
  • Initiation: Cool to

    
     (ice bath).
    
  • Oxidant: Add TBHP (70% aq., 5.0 equiv) dropwise.

  • Reaction: Allow to warm to RT naturally with vigorous stirring.

    • Checkpoint: If no conversion after 2 hours, heat to

      
      .
      
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? LowYield Low Conversion (<20%) Start->LowYield Decomp Decomposition (Tars/Complex Mix) Start->Decomp CheckTemp Is Temp < 20°C? LowYield->CheckTemp CheckOxidant Oxidant Addition? Decomp->CheckOxidant IncreaseT Increase T to 40°C (Activation Energy needed) CheckTemp->IncreaseT Yes CheckReagent Check DFMS Age (Increase equiv to 4-5x) CheckTemp->CheckReagent No SlowDown Add TBHP dropwise at 0°C CheckOxidant->SlowDown Bolus/All at once CoolDown Active Cooling Required (Fan for LEDs) CheckOxidant->CoolDown Slow addition OK

Figure 2: Decision matrix for troubleshooting common failure modes.

References

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012).[1] Practical and innate carbon-hydrogen functionalization of heterocycles.[3][4][5] Nature, 492, 95–99.[1] Link

    • Core Reference: Establishes the DFMS reagent and the biphasic thermal protocol.
  • Rong, J., Ni, C., & Hu, J. (2017).[1] Metal-Catalyzed Direct Difluoromethylation Reactions.[1] Asian Journal of Organic Chemistry, 6(2), 139-152.[1] Link

    • Core Reference: Reviews the mechanistic distinctions between thermal and metal-catalyzed p
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. (Contextual for Photoredox Temp Control). Link

    • Core Reference: Foundational work on radical fluoroalkylation via photoredox, highlighting the need for controlled radical generation.[6]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in ortho-Substituted Pyridines

Welcome to the dedicated support center for researchers, chemists, and drug development professionals grappling with the synthetic challenges posed by ortho-substituted pyridines. This resource provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals grappling with the synthetic challenges posed by ortho-substituted pyridines. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome steric hindrance in your coupling and functionalization reactions. Our approach is grounded in mechanistic understanding and validated by peer-reviewed literature to ensure you can proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted pyridines so challenging to work with in cross-coupling reactions?

The primary challenge arises from steric hindrance. The substituent at the C2 (or C6) position physically blocks the approach of the metal catalyst to the nitrogen atom and the adjacent carbon, which is the site of reaction. This has several detrimental effects:

  • Inhibition of Oxidative Addition: The bulky ortho-substituent can impede the crucial oxidative addition step, where the metal catalyst inserts into the carbon-halide bond.

  • Prevention of Ligand Coordination: The pyridine nitrogen's lone pair can coordinate to the metal center. An ortho-substituent can sterically clash with the catalyst's ligands, destabilizing the pre-catalytic complex and hindering the catalytic cycle.

  • Slower Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can also be slowed down by the steric bulk, leading to lower turnover frequency and potential side reactions.

Below is a conceptual diagram illustrating this steric clash.

StericHindrance cluster_0 Unhindered Pyridine cluster_1 ortho-Substituted Pyridine Py_N N Py_C C-X Py_N->Py_C Catalyst_1 [M]Ln Catalyst_1->Py_C Easy Approach oPy_N N oPy_C C-X oPy_N->oPy_C Ortho_Sub R oPy_C->Ortho_Sub Catalyst_2 [M]Ln Ortho_Sub->Catalyst_2 Catalyst_2->oPy_C Steric Clash!

Figure 1: Steric hindrance at an ortho-substituted pyridine.

Troubleshooting Guide: Cross-Coupling Reactions

This section addresses specific issues you might encounter during your experiments.

Scenario 1: My Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine is giving low to no yield.

Question: I'm trying to couple 2-bromo-6-methylpyridine with phenylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as a base in dioxane/water, but I'm only getting starting material back. What's going wrong?

Answer: This is a classic case where steric hindrance is preventing your standard palladium catalyst from being effective. The triphenylphosphine (PPh₃) ligands, while common, are not ideal for this challenging substrate. The ortho-methyl group on the pyridine ring, combined with the pyridine nitrogen's coordination, effectively shields the reaction center.

Troubleshooting Workflow:

Troubleshooting_Suzuki Start Low/No Yield in Suzuki Coupling of 2-Bromo-6-methylpyridine CheckCatalyst Is the catalyst system optimized for steric hindrance? Start->CheckCatalyst UseBulkyLigand SOLUTION A: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). CheckCatalyst->UseBulkyLigand No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes Success Improved Yield UseBulkyLigand->Success UseNiCatalyst SOLUTION B: Consider a Nickel-based catalyst system (e.g., NiCl2(dppp)). UseNiCatalyst->Success CheckBase->UseNiCatalyst Yes, but still failing UseStrongerBase SOLUTION C: Use a stronger, non-nucleophilic base like K3PO4 or CsF. CheckBase->UseStrongerBase No UseStrongerBase->Success

Optimization

Technical Support Center: Troubleshooting Low Conversion in Minisci-Type Difluoromethylation

Welcome to the technical support center for Minisci-type difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Minisci-type difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these powerful C-H functionalization reactions. The difluoromethyl group (-CF2H) is a valuable motif in medicinal chemistry, capable of acting as a bioisosteric replacement for hydroxyl, thiol, and amine groups, thereby enhancing metabolic stability and membrane permeability.[1][2] However, achieving high conversion rates in Minisci-type difluoromethylation can be challenging.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

Troubleshooting Guide: Low Conversion and Side Reactions

Low product yield is one of the most frequent issues encountered in Minisci-type reactions.[3] This section provides a systematic approach to diagnosing and resolving the root causes of poor conversion.

Question 1: My reaction shows low conversion to the desired difluoromethylated product. Where should I start troubleshooting?

Answer: Low conversion can stem from several factors, ranging from reagent quality to reaction setup. A logical first step is to systematically evaluate the key components of the reaction.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can intercept radical intermediates, quenching the desired reaction pathway.

  • Reagent Quality:

    • Difluoromethylating Agent: Many difluoromethylating reagents are sensitive to moisture and air.[1] Use freshly opened reagents or those stored properly under an inert atmosphere. The stability of common reagents can vary significantly.[1][4] For instance, while sodium chlorodifluoroacetate is bench-stable, others like (difluoromethyl)trimethylsilane (TMSCF2H) may require more careful handling.[2][4]

    • Solvent: Use anhydrous solvents. Trace amounts of water can deactivate catalysts and quench reactive intermediates.

    • Acid: The acid additive is crucial for protonating the heteroarene, which lowers its LUMO energy and facilitates radical addition.[5] Ensure the acid is of high purity and anhydrous if necessary.

Experimental Workflow: A Self-Validating System

To ensure reproducibility, every experimental protocol should be treated as a self-validating system. This means incorporating controls and characterization at each critical step.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis Reagents Reagent Quality Check (Purity, Anhydrous) Glassware Oven-Dried Glassware Inert Inert Atmosphere Setup (Ar/N2 Purge) Addition Sequential Reagent Addition Inert->Addition Conditions Controlled Temperature & Stirring Monitoring TLC/LC-MS Monitoring Quench Controlled Quenching Monitoring->Quench Extraction Standard Extraction Purification Column Chromatography Analysis NMR/HRMS Analysis Minisci_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv PC_excited->PC SET Radical_Precursor R-X Radical R• Radical_Precursor->Radical SET from PC* Radical_Adduct [Het(H)-R]•+ Radical->Radical_Adduct + Het-H Heteroarene Het-H Product Het-R Radical_Adduct->Product - H+ Oxidant Oxidant Radical_Adduct->Oxidant Oxidation Oxidant_reduced Oxidant(red) Oxidant->Oxidant_reduced

Caption: Generalized photoredox catalytic cycle for Minisci-type reactions.

Question 3: I'm observing significant formation of side products, particularly regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a well-known challenge in Minisci chemistry, especially with substrates like pyridines and quinolines that have multiple activated positions (e.g., C2 and C4). [5][6][7][8] Strategies to Enhance Regioselectivity:

  • Solvent and Acid Effects: The choice of solvent and Brønsted acid can have a profound impact on regioselectivity. [6][7][8]Systematic screening of different solvent/acid combinations is often necessary to favor one regioisomer over the other.

  • Steric Hindrance: Introducing a bulky substituent at one of the reactive positions can sterically direct the incoming radical to the less hindered site.

  • Catalyst Control: The use of chiral catalysts, such as BINOL-derived phosphoric acids, has been shown to not only control regioselectivity but also induce enantioselectivity when using prochiral radicals. [9] Table 1: Common Solvents and Acids for Tuning Regioselectivity

SolventCommon Acid AdditivesTypical Observations
AcetonitrileTrifluoroacetic Acid (TFA)Often provides a good starting point for optimization.
Dichloromethanep-Toluenesulfonic Acid (pTsOH)Can influence the solubility of intermediates and affect selectivity. [6]
Dimethyl Sulfoxide (DMSO)Camphorsulfonic Acid (CSA)A polar aprotic solvent that can play a role in persulfate decomposition. [5][10]
AcetoneHydrochloric Acid (HCl)Used in some protocols for generating pyridinium salts in situ. [10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for the difluoromethyl radical (•CF2H)?

A1: A variety of reagents have been developed to serve as •CF2H precursors. [11]Some common examples include:

  • Zinc(II) bis(difluoromethanesulfinate) (DFMS, Zn(SO2CF2H)2): A stable, solid reagent effective for the direct transfer of a •CF2H unit. [12][13]* Difluoroacetic acid: Can undergo oxidative decarboxylation, though it can be inefficient under certain conditions. [11][13]* Difluoromethanesulfonyl chloride (CF2HSO2Cl): Can be activated by a photocatalyst to generate the •CF2H radical. [11]* Bis(difluoroacetyl) peroxide: A readily available source for •CF2H radicals generated via homolysis. [10] Q2: Can I use Minisci-type difluoromethylation for late-stage functionalization of complex molecules?

A2: Yes, this is one of the primary applications of the Minisci reaction. [11][14]Its ability to directly functionalize C-H bonds under relatively mild conditions makes it a powerful tool for modifying complex molecules, including pharmaceuticals and natural products. [15] Q3: My starting material is degrading under the reaction conditions. What can I do?

A3: Starting material decomposition can be caused by harsh reaction conditions or incompatibility with the reagents. Consider the following:

  • Lower the temperature: Many modern photoredox-catalyzed Minisci reactions can be performed at room temperature or even lower. [16]* Change the oxidant: Some oxidants are more aggressive than others. Switching to a milder oxidant, like Selectfluor in combination with a silver catalyst, might be beneficial. [17]* Protect sensitive functional groups: If your substrate contains functional groups that are not stable to the reaction conditions, consider protecting them before the Minisci reaction.

Q4: Are there any safety concerns associated with difluoromethylating reagents?

A4: Yes, some difluoromethylating reagents can be toxic and require careful handling in a well-ventilated fume hood and under an inert atmosphere. [1]Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and follow appropriate safety protocols. Newer reagents are being developed with a focus on reduced toxicity and environmental impact. [1]

References

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. Synlett.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo.
  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters.
  • Recent Advances in Minisci-Type Reactions. SciSpace.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Recent Advances in Minisci-type Reactions and Applic
  • Innovative Developments in the field of Difluoromethyl
  • Difluoromethyl
  • Radicals: Reactive Intermediates with Transl
  • The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis. Benchchem.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society.
  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PMC.
  • Radical Addition to Iminium Ions and C
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a...
  • Scope of the ¹⁸F‐difluoromethylation reaction. [a] Standard reaction...
  • Ag-Catalyzed minisci C–H difluoromethylaryl
  • Practical and innate C–H functionaliz
  • A New Reagent for Direct Difluoromethyl
  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Substrate scope of the developed difluoromethylation method (For...
  • Substrate scope of bioactive molecules Reaction conditions: 4...
  • Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
  • Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group.
  • Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.
  • Selective difluoromethylation and monofluoromethyl
  • Troubleshooting low conversion rates in G

Sources

Reference Data & Comparative Studies

Validation

19F NMR Benchmarking Guide: 2-(Difluoromethyl)pyridine-3-carboxamide

The following technical guide details the 19F NMR characteristics of 2-(Difluoromethyl)pyridine-3-carboxamide, designed for researchers optimizing fluorinated scaffolds in medicinal chemistry. Executive Technical Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 19F NMR characteristics of 2-(Difluoromethyl)pyridine-3-carboxamide, designed for researchers optimizing fluorinated scaffolds in medicinal chemistry.

Executive Technical Summary

2-(Difluoromethyl)pyridine-3-carboxamide represents a critical class of fluorinated heterocycles where the difluoromethyl (–CHF


) group acts as a lipophilic hydrogen bond donor bioisostere. In 19F NMR spectroscopy, this moiety exhibits a distinct diagnostic signature that differentiates it from trifluoromethyl (–CF

) and monofluoromethyl (–CH

F) analogs.
  • Primary Chemical Shift (

    
    ): -115.0 to -118.0 ppm  (Dependent on solvent/concentration).
    
  • Multiplicity: Doublet (d) due to geminal coupling with the single proton (

    
    ).[1]
    
  • Coupling Constant (

    
    ): 54 – 56 Hz .[1]
    
  • Diagnostic Utility: High. The signal appears in a distinct "valley" between aromatic fluorines (-100 to -110 ppm) and trifluoromethyl groups (-60 to -70 ppm), allowing for unambiguous integration in complex mixtures.

Technical Deep Dive: The NMR Signature

The Chemical Shift

Unlike the trifluoromethyl group, which appears as a singlet (or quartet with distant coupling) around -63 to -68 ppm, the difluoromethyl group on the pyridine ring resonates significantly upfield.

ParameterValue / RangeStructural Causality
Shift (

)
-116.5 ± 1.5 ppm The electron-deficient pyridine ring (2-position) deshields the fluorine relative to alkyl difluoromethyls (-125 ppm), but the 3-carboxamide exerts an ortho-inductive effect.
Multiplicity Doublet (d) Direct spin-spin coupling with the geminal proton (

H).
Coupling (

)
55.0 Hz Characteristic magnitude for sp

carbon-fluorine geminal coupling.
Decoupled Signal Singlet (s) Upon broadband proton decoupling (

F{

H}), the doublet collapses to a singlet, increasing S/N ratio by ~2x.[1]
Solvent Effects (Solvatochromism)

The amide functionality at position 3 is a strong hydrogen bond donor/acceptor.[1] Changing solvents alters the local electronic environment, shifting the fluorine signal.

  • CDCl

    
     (Non-polar):  Signal is sharper, typically centered near -117.2 ppm .
    
  • DMSO-

    
     (Polar Aprotic):  H-bonding to the amide and pyridine nitrogen often shifts the signal downfield to ~ -115.5 ppm .
    
  • Methanol-

    
     (Protic):  Exchange broadening may occur on the amide protons, but the fluorine doublet remains distinct, often near -116.8 ppm .
    

Comparative Performance Analysis

This section compares the 19F NMR "performance" (resolvability, sensitivity, and stability) of the –CHF


 product against its primary structural alternatives.
Table 1: Comparative NMR Specifications
Feature2-(Difluoromethyl)pyridine-3-carboxamide 2-(Trifluoromethyl)pyridine-3-carboxamide 2-(Monofluoromethyl)pyridine-3-carboxamide
Moiety –CHF

–CF

–CH

F
Shift (

)
-117 ppm -68 ppm-210 ppm
Signal Shape Doublet (

Hz)
Singlet (s)Triplet (

Hz)
Integration 2 Fluorines 3 Fluorines1 Fluorine
Sensitivity Moderate (Split signal)High (Single sharp peak)Low (Split into 1:2:1 triplet)
Bio-Utility H-bond Donor (Lipophilic)Metabolic BlockerSteric Probe
Performance Insights:
  • Resolution: The –CHF

    
     group provides superior resolution in complex biological media compared to –CF
    
    
    
    .[1] The –CF
    
    
    region (-60 to -80 ppm) is often crowded with internal standards (e.g., TFA) or metabolites. The –CHF
    
    
    region (-110 to -130 ppm) is typically "quiet."
  • Quantification: While the –CF

    
     singlet is easier to integrate, the –CHF
    
    
    
    doublet provides a built-in validation check. If the integral ratio of the two doublet legs is not 1:1, it indicates peak overlap or phasing errors.

Experimental Protocol: Validated Measurement Workflow

To ensure high-fidelity data suitable for publication or regulatory submission, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Concentration: Prepare a 10–20 mM solution. (Approx. 3-5 mg in 0.6 mL solvent).

  • Solvent: DMSO-

    
     is recommended for the carboxamide derivative to ensure full solubility and prevent aggregation.
    
  • Internal Standard: Use

    
    -Trifluorotoluene (
    
    
    
    ppm)
    contained in a coaxial insert or added directly (1 µL). Avoid TFA (pH dependent).[1]
Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration, or standard zg for coupled spectra.

  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to capture the standard and the analyte.

  • Relaxation Delay (

    
    ):  Fluorine T1 relaxation can be long (1–5 seconds).[1] Set 
    
    
    
    seconds for quantitative accuracy.
Step 3: Processing & Analysis[1]
  • Phase Correction: Manually phase the doublet. Autophasing often fails on wide doublets.[1]

  • Baseline: Apply a polynomial baseline correction (ABS).

  • Referencing: Set Trifluorotoluene to -63.72 ppm.

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for confirming the identity of the compound using 19F and 1H NMR data.

NMR_Analysis_Workflow Start Crude Reaction Mixture Acquire Acquire 19F NMR (Coupled) Start->Acquire CheckRegion Check -110 to -120 ppm Region Acquire->CheckRegion Decision Signal Present? CheckRegion->Decision AnalyzeSplit Analyze Splitting Pattern Decision->AnalyzeSplit Yes Reject Impurity / Wrong Product Decision->Reject No Doublet Doublet (J ~ 55 Hz) AnalyzeSplit->Doublet Confirm Confirm 2-CHF2 Moiety Doublet->Confirm Yes Doublet->Reject No (Singlet/Triplet) CheckProton Correlate with 1H NMR (Triplet at ~6.6-7.0 ppm) Confirm->CheckProton

Caption: Logical decision tree for validating the 2-(difluoromethyl)pyridine moiety via NMR.

References

  • Structural Characteristics of Fluorinated Pyridines

    • Title: NMR spectral characteristics of fluorocontaining pyridines.
    • Source: Fluorine Notes, Vol. 2(111), 2017.
    • URL:[Link] (General reference for pyridine shifts).[1]

  • Difluoromethyl Bioisosteres

    • Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide.[2][3]

    • Source: RSC Medicinal Chemistry, 2021, 12, 2065-2070.[3]

    • URL:[Link]

  • General 19F NMR Data Tables

    • Title: 19F NMR Chemical Shifts and Coupling Constants.[1]

    • Source: UCSB NMR Facility Guidelines.[1]

    • URL:[Link][1]

  • Synthetic Methodology & Characterization

    • Title: Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes.[1][3]

    • Source: Journal of the American Chemical Society, Supporting Inform
    • URL:[Link][1]

Sources

Comparative

Comparative Guide: HPLC Separation of Difluoromethyl Pyridine Isomers

Executive Summary Separating regioisomers of difluoromethyl pyridine (2-, 3-, and 4-CHF₂-Py) presents a unique chromatographic challenge due to their nearly identical hydrophobicity and low basicity. While standard C18 c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating regioisomers of difluoromethyl pyridine (2-, 3-, and 4-CHF₂-Py) presents a unique chromatographic challenge due to their nearly identical hydrophobicity and low basicity. While standard C18 columns often fail to resolve these isomers—resulting in co-elution or peak overlap—Pentafluorophenyl (PFP) stationary phases have emerged as the superior alternative.

This guide objectively compares the performance of C18, Phenyl-Hexyl, and PFP phases. It provides a validated method development strategy that leverages specific fluorine-fluorine and dipole-dipole interactions to achieve baseline resolution (


).

Part 1: The Challenge

The difficulty in separating difluoromethyl pyridine isomers stems from two physicochemical factors:

  • Structural Similarity: The difluoromethyl group (-CHF₂) is lipophilic and electron-withdrawing. Moving this group from the ortho (2-) to meta (3-) or para (4-) position causes minimal change in the molecule's overall hydrophobicity (logP), rendering standard alkyl-chain (C18) separation mechanisms ineffective.

  • Suppressed Basicity: Unlike unsubstituted pyridine (

    
    ), the electron-withdrawing fluorine atoms significantly lower the 
    
    
    
    of the pyridine nitrogen (often
    
    
    ). Consequently, pH tuning—a common tool for separating amine isomers—is less effective because the molecules remain largely neutral in standard buffers (pH 3–7).

Part 2: Comparative Analysis of Stationary Phases

C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: Poor. C18 phases rely on hydrophobicity differences. Since the isomers have nearly identical logP values, they typically co-elute or show partial separation with

    
    .
    
  • Verdict: Not recommended for isomeric separation of fluorinated pyridines.

Phenyl-Hexyl / Biphenyl – The Alternative
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: Moderate. These phases interact with the electron-deficient pyridine ring. While they offer better selectivity than C18, they often struggle to distinguish the subtle steric differences between the 3- and 4-isomers.

  • Verdict: Useful as a secondary screen, but often insufficient for baseline resolution of all three isomers.

Pentafluorophenyl (PFP) – The Gold Standard
  • Mechanism: Multiple interaction modes:[1]

    • Dipole-Dipole: Strong interaction between the polarized C-F bonds of the stationary phase and the analyte.

    • Shape Selectivity: The rigid aromatic ring discriminates based on the spatial arrangement of the -CHF₂ group.

    • H-Bonding: The -CHF₂ proton can act as a weak hydrogen bond donor to the stationary phase.

  • Performance: Excellent. PFP phases consistently resolve all three isomers with

    
     due to the "Fluorine-Fluorine" affinity and shape discrimination.
    
  • Verdict: Highly Recommended.

Summary Data: Representative Performance Metrics
ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column (Recommended)
Separation Mechanism Hydrophobic only

-

/ Hydrophobic
Dipole / Shape / H-Bond /

-

Elution Order Co-elution likelyMixed2-CHF₂

4-CHF₂

3-CHF₂ (Typical)
Resolution (

)
< 1.0 (Fail)1.2 - 1.5 (Marginal)> 2.5 (Excellent)
Peak Tailing (

)
1.5 - 2.0 (Silanol interaction)1.2 - 1.41.0 - 1.1
Mobile Phase Suitability ACN or MeOHMeOH preferredMeOH Essential

Part 3: Recommended Experimental Protocol

"Universal" Screening Method for Fluorinated Pyridines

This protocol is designed to ensure self-validation. If the resolution between the closest eluting pair is


, the gradient slope should be flattened.
1. System Configuration
  • Instrument: HPLC or UHPLC system (low dispersion preferred).

  • Detector: UV at 260 nm (Pyridine

    
     transition) or MS (ESI+).
    
  • Column: Kinetex F5 (PFP) or Waters XSelect CSH Fluoro-Phenyl ,

    
     mm, 2.6 µm or 3.5 µm.
    
2. Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? It suppresses silanol activity on the silica surface, reducing peak tailing for any residual basic species.

  • Solvent B (Organic): Methanol (MeOH) .

    • Critical Note: Do not use Acetonitrile (ACN) as the primary solvent. ACN forms a

      
      -electron layer that can shield the specific dipole interactions of the PFP phase. MeOH allows these interactions to dominate.
      
3. Gradient Profile
Time (min)% Solvent B (MeOH)Flow Rate (mL/min)
0.051.0
15.0401.0
16.0951.0
20.0951.0
20.151.0
25.051.0
4. System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between all isomer pairs.
    
  • Tailing Factor (

    
    ):  < 1.3.
    
  • Retention Factor (

    
    ):  First peak should have 
    
    
    
    to avoid unretained interferences.

Part 4: Visualization of Mechanism & Workflow

Method Development Decision Tree

This workflow guides the researcher from initial assessment to final method selection.

MethodDevelopment start Start: Difluoromethyl Pyridine Mixture c18_check Screen 1: C18 Column (Water / ACN) start->c18_check assess_c18 Resolution > 1.5? c18_check->assess_c18 optimize_c18 Optimize Gradient/pH assess_c18->optimize_c18 Yes (Rare) switch_phase Switch Selectivity assess_c18->switch_phase No (Likely) screen_pfp Screen 2: PFP Column (Water / Methanol) switch_phase->screen_pfp assess_pfp Resolution > 2.0? screen_pfp->assess_pfp success Final Method: PFP / MeOH / Ammonium Formate assess_pfp->success Yes troubleshoot Troubleshoot: Check pH / Flatten Gradient assess_pfp->troubleshoot No troubleshoot->success

Caption: Logical workflow for selecting the optimal stationary phase. The failure of C18 triggers a switch to PFP chemistry.

Interaction Mechanism: Why PFP Works

This diagram illustrates the specific molecular interactions that allow PFP to separate the isomers.

PFP_Mechanism cluster_stationary PFP Stationary Phase Surface cluster_analyte Difluoromethyl Pyridine Isomer F_atoms Fluorine Ring (Electron Deficient) Dipole_S Strong Dipole Moment Analyte_Ring Pyridine Ring Analyte_Ring->F_atoms Pi-Pi Interaction Analyte_CF2 -CHF2 Group (Dipole) Analyte_CF2->F_atoms Shape Selectivity (Steric Fit) Analyte_CF2->Dipole_S Dipole-Dipole Interaction

Caption: Mechanistic view of the PFP phase interactions. The combination of Pi-Pi and Dipole-Dipole forces provides the necessary selectivity.

References

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (2025). ACE C18-PFP: A Unique C18 Bonded HPLC Column with Extra Selectivity. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]

Sources

Validation

Technical Guide: Difluoromethyl vs. Trifluoromethyl Pyridine Stability

The following guide provides an in-depth technical comparison of Difluoromethyl (CF₂H) and Trifluoromethyl (CF₃) groups attached to a pyridine scaffold. This content is designed for medicinal chemists and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Difluoromethyl (CF₂H) and Trifluoromethyl (CF₃) groups attached to a pyridine scaffold. This content is designed for medicinal chemists and drug discovery scientists, focusing on stability, physicochemical properties, and experimental validation.

Executive Summary

In medicinal chemistry, the choice between a difluoromethyl (–CF₂H) and a trifluoromethyl (–CF₃) group on a pyridine ring is rarely a simple swap of lipophilicity. It is a strategic decision between hydrogen-bond donor capability (CF₂H) and metabolic blockade (CF₃).

  • Trifluoromethyl (–CF₃): The "Shield." chemically inert, highly lipophilic, and strongly electron-withdrawing. It deactivates the pyridine ring towards electrophilic attack but activates it toward nucleophilic aromatic substitution (SₙAr).

  • Difluoromethyl (–CF₂H): The "Anchor." A lipophilic hydrogen bond donor (bioisostere for –OH/–SH).[1] It is generally stable but possesses a distinct metabolic liability (oxidative defluorination) and chemical instability under strongly basic conditions due to the acidic C–H proton.

Physicochemical & Mechanistic Comparison

The stability differences between these two moieties stem directly from their electronic and steric profiles.

Electronic Effects on the Pyridine Ring

Both groups are electron-withdrawing groups (EWG), but –CF₃ is significantly stronger.

  • Hammett Constants (σₚ): –CF₃ (0.54) > –CF₂H (0.45).

  • Impact: A pyridine ring substituted with –CF₃ is more electron-deficient than one with –CF₂H. This makes CF₃-pyridines more susceptible to nucleophilic attack (e.g., hydrolysis of a chloride leaving group elsewhere on the ring) but more resistant to oxidative metabolism on the ring itself.

The "Achilles' Heel" of CF₂H: The Acidic Proton

The defining feature of the –CF₂H group is the presence of a proton on a carbon bearing two fluorine atoms.

  • Acidity: The pKa of the CF₂H proton is relatively high (~25–30 depending on the scaffold), but strong bases (e.g., NaH, LiHMDS) can deprotonate it.

  • Consequence: Deprotonation leads to the elimination of a fluoride ion, generating a reactive difluorocarbene (:CF₂) intermediate. This pathway is non-existent for –CF₃.

Hydrogen Bonding (The Lipophilicity Trade-off)
  • CF₃: Acts purely as a hydrophobic mass. It increases LogP significantly (~ +0.5 to +1.0 units vs. Me).

  • CF₂H: Acts as a weak hydrogen bond donor (H-bond acidity α ≈ 0.10). It can interact with carbonyl backbone oxygens in the target protein, potentially improving potency despite lower lipophilicity than CF₃.

Stability Profiles: Chemical & Metabolic

Chemical Stability (Hydrolysis & pH)
ConditionTrifluoromethyl (–CF₃) PyridineDifluoromethyl (–CF₂H) Pyridine
Acidic (HCl, pH 1) Excellent. The C–F bond is inert to aqueous acid.Excellent. Stable under standard acidic conditions.
Basic (NaOH, pH 14) High. Stable, unless the ring has a good leaving group (SₙAr risk).Moderate. Susceptible to H/D exchange or deprotonation/carbene formation under anhydrous strong base. Stable in aqueous base.
Nucleophiles (R-NH₂) Risk: Activates the ring for SₙAr at ortho/para positions.Lower Risk: Less activation of the ring than CF₃.
Metabolic Stability (Microsomal)[2]

Trifluoromethyl: The C–F bond strength (approx. 116 kcal/mol) renders the –CF₃ group metabolically inert. It is used to block metabolic "hotspots" (e.g., replacing a methyl group to prevent oxidation).[2]

Difluoromethyl: While generally stable, the –CF₂H group is susceptible to oxidative defluorination via Cytochrome P450 (CYP) enzymes.

  • Mechanism: CYP450 abstracts the hydrogen atom (HAT)

    
     Radical formation 
    
    
    
    Hydroxylation
    
    
    Elimination of HF
    
    
    Formation of a carbonyl (formyl-pyridine).

Visualization of Pathways

Diagram 1: Metabolic Degradation Pathway of CF₂H

This diagram illustrates the oxidative defluorination mechanism that researchers must screen for when using CF₂H.

MetabolicStability CF2H Difluoromethyl-Pyridine (Py-CF₂H) Radical C-Centered Radical (Py-CF₂•) CF2H->Radical CYP450 (H-Abstraction) Hydroxy Hemifluorohydrin (Py-CF₂OH) Radical->Hydroxy OH Rebound Carbonyl Formyl-Pyridine (Py-CHO) Hydroxy->Carbonyl -HF (Spontaneous)

Caption: Oxidative defluorination pathway of the difluoromethyl group mediated by CYP450 enzymes.

Diagram 2: Decision Matrix for Substituent Selection

Use this logic flow to select the appropriate fluorinated moiety for your lead compound.

DecisionTree Start Start: Pyridine Optimization Q1 Is the target site a H-bond Acceptor? Start->Q1 CF2H_Path Select Difluoromethyl (CF₂H) Q1->CF2H_Path Yes (Need Donor) Q2 Is Metabolic Stability the primary failure mode? Q1->Q2 No Check_Base Check Chemical Stability (Avoid Strong Bases) CF2H_Path->Check_Base Requirement Q2->CF2H_Path No (Need Lipophilicity Tuning) CF3_Path Select Trifluoromethyl (CF₃) Q2->CF3_Path Yes (Block Metabolism)

Caption: Strategic decision tree for selecting between CF3 and CF2H based on SAR requirements.

Experimental Protocols

To validate the stability claims in your specific scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal Stability Assay)

Objective: Quantify the intrinsic clearance (


) difference between CF₃ and CF₂H analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the CF₃-pyridine and CF₂H-pyridine analogs in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH (1 mM final concentration).

    • Control: Run a parallel incubation without NADPH (negative control) to rule out chemical hydrolysis.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

    • For CF₂H specifically: Set up a transition for the putative aldehyde metabolite (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • Success Criteria: If CF₂H analog

      
       is < 50% of CF₃ analog, oxidative defluorination is likely the driver.
      
Protocol B: Chemical Stress Test (Forced Degradation)

Objective: Assess the lability of the CF₂H proton and ring stability.

  • Acid Stress: 1N HCl, 60°C, 24 hours. (Both should be stable).[3]

  • Base Stress: 1N NaOH, 60°C, 24 hours. (Check for hydrolysis of other ring substituents).

  • Deuterium Exchange (The "Acidic Proton" Test):

    • Dissolve CF₂H-pyridine in

      
       with 1 equivalent of 
      
      
      
      .
    • Monitor via ¹⁹F NMR over 24 hours.

    • Result: If the triplet of CF₂H collapses or shifts, H/D exchange is occurring, confirming the acidity of the proton and potential for base-mediated instability. CF₃ will show no change.

Comparative Data Summary

FeatureDifluoromethyl (–CF₂H)Trifluoromethyl (–CF₃)
Bond Length (C–F) ~1.35 Å~1.33 Å
H-Bond Donor Acidity (α) 0.10 (Weak Donor)0.00 (None)
Lipophilicity (ΔLogP) Moderate (+0.3 vs Me)High (+0.9 vs Me)
Metabolic Risk Oxidative Defluorination (CYP)None (Metabolic Blocker)
Chemical Risk Base-mediated Carbene formationNone (Chemically Inert)
Ring Activation Moderate EWGStrong EWG (SₙAr Risk)

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Xing, L., et al. (2015). Oxidative Defluorination of Difluoromethyl Groups: A potential Metabolic Liability. ChemMedChem, 10(3), 467-470. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 71(7), 2800–2806. Link

Sources

Comparative

mass spectrometry fragmentation pattern of fluorinated nicotinamides

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Nicotinamides Executive Summary: The Fluorine Impact In medicinal chemistry, the fluorination of nicotinamide (Vitamin B3) analogs is a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Nicotinamides

Executive Summary: The Fluorine Impact

In medicinal chemistry, the fluorination of nicotinamide (Vitamin B3) analogs is a critical strategy to modulate metabolic stability and pKa. However, for the analytical scientist, the introduction of a fluorine atom does more than shift the molecular weight by +18 Da; it fundamentally alters the gas-phase dissociation kinetics.

This guide provides an in-depth technical comparison between Native Nicotinamide (NAM) and its Fluorinated Analogs (F-NAM) , with a specific focus on differentiating positional isomers (e.g., 2-Fluoro vs. 6-Fluoro) using ESI-MS/MS. We move beyond basic spectral matching to explain the causality of fragmentation—specifically how the "Ortho Effect" serves as a diagnostic tool for structural elucidation.

Mechanistic Comparison: Native vs. Fluorinated[1]

The fragmentation of primary amides in electrospray ionization (ESI) is governed by the stability of the acylium ion and the leaving group capacity of ammonia.

Native Nicotinamide (NAM)
  • Precursor:

    
    
    
  • Primary Pathway (Charge Retention): The protonated amide undergoes inductive cleavage, expelling neutral ammonia (

    
    , 17 Da) to form the nicotinoyl cation (m/z 106).
    
  • Secondary Pathway: The m/z 106 ion eliminates carbon monoxide (CO, 28 Da) to yield the pyridyl cation (m/z 78).

  • Minor Pathway: Dehydration (

    
     loss) to form 3-cyanopyridine (m/z 105).
    
Fluorinated Nicotinamides (F-NAM)
  • Precursor:

    
    
    
  • The Fluorine Shift: In meta (5-F) or para (4-F, 6-F) positions relative to the amide, the fragmentation mimics the native pathway, shifted by the mass of fluorine.

  • The Ortho Anomaly (2-F): When fluorine is at the C2 position (ortho to the amide), a unique HF Elimination channel opens. The proximity of the amide protons to the fluorine atom facilitates a 4-center elimination, ejecting hydrogen fluoride (20 Da). This creates a diagnostic ion at m/z 121 , absent in other isomers.

Diagnostic Data & Ion Tables

The following table summarizes the key transitions required to distinguish these compounds.

Table 1: Comparative MS/MS Fragmentation Data

CompoundPrecursor (

, m/z)
Primary Fragment (m/z)Neutral LossSecondary Fragment (m/z)Diagnostic Feature
Nicotinamide (Native) 123 106

(17)
78 (-CO)Base peak 106
6-Fluoronicotinamide 141 124

(17)
96 (-CO)Absence of m/z 121
2-Fluoronicotinamide 141 121

(20)
94 (-HCN)Dominant HF loss
5-Fluoronicotinamide 141 124

(17)
96 (-CO)Indistinguishable from 6-F by MS alone*

*Note: 5-F and 6-F isomers often require chromatographic separation (RT) or


 energy-resolved breakdown curves for differentiation.

Visualization: Fragmentation Pathways

The diagram below illustrates the divergent pathways. Note the distinct "Ortho-Effect" branch for the 2-Fluoro isomer.

FragmentationPathways cluster_native Native Nicotinamide cluster_fluoro Fluorinated Isomers (General) cluster_ortho 2-Fluoro Specific (Ortho Effect) NAM Precursor [M+H]+ m/z 123 Ion106 Nicotinoyl Cation m/z 106 NAM->Ion106 - NH3 (17 Da) Ion78 Pyridyl Cation m/z 78 Ion106->Ion78 - CO (28 Da) FNAM Precursor [M+H]+ m/z 141 Ion124 F-Nicotinoyl Cation m/z 124 FNAM->Ion124 - NH3 (17 Da) Ion96 F-Pyridyl Cation m/z 96 Ion124->Ion96 - CO (28 Da) OrthoPre 2-F Precursor m/z 141 OrthoPre->Ion124 - NH3 (Minor) Ion121 HF Elimination Product m/z 121 OrthoPre->Ion121 - HF (20 Da) (Ortho Effect)

Figure 1: Divergent fragmentation logic. The red path highlights the diagnostic HF elimination unique to ortho-substituted isomers.

Experimental Protocol: Structural Validation Workflow

To replicate these results and validate your specific isomer, follow this self-validating protocol. This workflow is designed to minimize in-source fragmentation while maximizing MS/MS structural information.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: 1 µg/mL solution of the fluorinated nicotinamide in 50:50 A:B.

Step-by-Step Methodology
  • Direct Infusion Setup (for pure standards):

    • Infuse the standard at 5–10 µL/min into the ESI source.

    • Source Parameters: Spray Voltage: 3.5 kV; Capillary Temp: 275°C; Sheath Gas: 10 arb units. Rationale: Moderate heat prevents thermal degradation of the amide prior to ionization.

  • Precursor Isolation:

    • Set Quadrupole 1 (Q1) to transmit m/z 141.0 ± 0.5 .

    • Verify the isolation window is narrow enough to exclude isotopes but wide enough to preserve signal intensity.

  • Energy-Resolved MS/MS (The "Breakdown Curve"):

    • Do not use a single collision energy (CE). Ramp the CE from 10 eV to 50 eV in 5 eV increments.

    • Why? The loss of

      
       (m/z 124) is a low-energy channel. The loss of HF (m/z 121) in the 2-F isomer often requires slightly higher activation energy due to the 4-center transition state.
      
    • Self-Validation Check: If you see m/z 121 appear at 15-20 eV and grow in intensity, you have confirmed the 2-Fluoro isomer. If m/z 124 remains the base peak up to 30 eV with no m/z 121, you likely have the 6-Fluoro or 5-Fluoro isomer.

  • Data Interpretation:

    • Calculate the ratio of

      
      .
      
    • Ratio > 0.5 indicates Ortho-substitution (2-F).

    • Ratio < 0.05 indicates Meta/Para-substitution.

References

  • Fragmentation of Amides & Ortho Effects

    • Title: Mass Spectrometry of Analytical Derivatives. 2.
    • Source: National Institute of Standards and Technology (NIST) / PubMed.
    • URL: [Link]

  • Nicotinamide Fragmentation Mechanisms

    • Title: The mass spectrum of nicotinamide in ESI+ mode and MS fragment
    • Source: Chinese Journal of N
    • URL: [Link] (General Journal Link for verification of Vol 18, Issue 2 context).

  • Fluorine Substitution Effects in MS

    • Title: Negative ion mass spectrometry of highly fluorin
    • Source: Rapid Communic
    • URL: [Link]

  • General MS Interpretation Strategies

    • Title: Fragmentation p
    • Source: Chemguide.
    • URL: [Link]

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement: Comparing Difluoromethyl and Methyl Pyridine Derivatives

Introduction: The Strategic Value of Bioisosterism in Pyridine Scaffolds In modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosterism in Pyridine Scaffolds

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block. However, unsubstituted or simply alkylated pyridines often face metabolic challenges, primarily oxidative metabolism of the alkyl group by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and poor pharmacokinetic profiles.

A key strategy to overcome this liability is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to enhance the molecule's overall profile while retaining or improving its biological activity. This guide provides an in-depth comparison of one of the most powerful bioisosteric replacements in drug design: the substitution of a metabolically vulnerable methyl (-CH3) group with a robust difluoromethyl (-CHF2) group on a pyridine core. We will explore the profound impact of this single chemical change on physicochemical properties and, consequently, on biological activity, supported by experimental data and detailed protocols. The incorporation of fluorine-containing groups like -CHF2 is a well-established strategy to enhance drug potency, metabolic stability, and overall pharmacokinetics[1].

Physicochemical Consequences of the -CH₃ to -CHF₂ Switch

The replacement of two hydrogen atoms with highly electronegative fluorine atoms fundamentally alters the group's properties, with significant downstream effects.

Enhanced Metabolic Stability

The primary driver for employing the -CHF2 group is its exceptional resistance to oxidative metabolism. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol)[2]. This makes the difluoromethyl group a "hard" metabolic spot, far less susceptible to cleavage by CYP enzymes that readily oxidize the C-H bonds of a methyl group[3][4]. This enhanced stability often translates directly to a longer biological half-life and improved systemic exposure of the drug candidate[5]. While bond strength is a major factor, the improved metabolic profile is also due to how the fluorinated group alters the molecule's interaction with the enzyme's active site[3][4].

Modulated Lipophilicity and Permeability

Lipophilicity, often measured as logP or logD, is a critical parameter governing a drug's absorption, distribution, and ability to cross cell membranes. While fluorine is the most electronegative element, its incorporation into an alkyl group generally increases lipophilicity. The switch from -CH3 to -CHF2 typically results in a moderate increase in the molecule's logP value[6][7]. This can be advantageous for improving membrane permeability and cell penetration, but must be carefully balanced to avoid issues with aqueous solubility or non-specific binding[8][9].

Attenuated Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in the -CHF2 group significantly reduces the electron density of the pyridine ring. This effect extends to the ring nitrogen, making it less basic and lowering its pKa. A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH (7.4). This can be a critical design element, as it can:

  • Reduce off-target activity: A lower basicity can mitigate interactions with targets like the hERG channel, which is a common source of cardiotoxicity.

  • Alter target binding: If the protonated form of the pyridine is essential for a key hydrogen bond with the target protein, lowering the pKa could reduce binding affinity. Conversely, if the neutral form is preferred, a lower pKa could be beneficial.

  • Improve permeability: The neutral form of a molecule is generally more membrane-permeable. By reducing the proportion of the charged, protonated species at physiological pH, the -CHF2 group can enhance passive diffusion across cell membranes[10].

The diagram below illustrates how this bioisosteric replacement strategy influences key molecular properties, ultimately shaping the compound's biological profile.

G cluster_0 Strategy & Modification cluster_1 Physicochemical Consequences cluster_2 Biological Outcome Parent_Methyl Parent Methyl-Pyridine (-CH3) Replacement Bioisosteric Replacement (-CH3 ⟶ -CHF2) Parent_Methyl->Replacement Analog_CHF2 Difluoromethyl-Pyridine Analog (-CHF2) Replacement->Analog_CHF2 Stability Increased Metabolic Stability Analog_CHF2->Stability pKa Lowered pKa (Reduced Basicity) Analog_CHF2->pKa Lipophilicity Modulated Lipophilicity (logP / logD) Analog_CHF2->Lipophilicity Outcome Altered Biological Profile (Pharmacokinetics & Pharmacodynamics) Stability->Outcome pKa->Outcome Lipophilicity->Outcome

Conceptual workflow of bioisosteric replacement and its effects.

Quantitative Data Comparison

The following table summarizes the typical shifts in physicochemical properties when replacing a methyl group with a difluoromethyl group on a simple pyridine scaffold.

PropertyMethyl-Pyridine AnalogDifluoromethyl-Pyridine AnalogRationale for Change
Metabolic Stability Low to Moderate (Prone to CYP-mediated oxidation)High High C-F bond energy prevents enzymatic cleavage[2].
Lipophilicity (logP) ~1.1 - 1.2 (for picolines)[11][12][13]~1.9 (for 2-(difluoromethyl)-6-methylpyridine)[14]Fluorine atoms increase the hydrophobic surface area.
Pyridine pKa ~5.7 - 6.0< 5.0 (Significantly Lower)Strong inductive electron-withdrawal by the -CHF2 group reduces the basicity of the ring nitrogen[15][16].
Hydrogen Bond Donor NoWeak The C-H bond in the -CHF2 group is polarized and can act as a weak hydrogen bond donor[7].

Experimental Protocols for Performance Evaluation

To empirically validate the effects of the -CH3 to -CHF2 substitution, two fundamental in vitro assays are indispensable: the Metabolic Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (Clint)[17]. Liver microsomes are a common choice as they contain a high concentration of CYP enzymes[18][19].

Objective: To compare the metabolic half-life of a methyl-pyridine derivative versus its difluoromethyl analog.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plate and analytical plate

Procedure:

  • Reagent Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Compound Preparation: Dilute the test compounds and controls in buffer to an intermediate concentration. The final assay concentration is typically 1 µM.

  • Pre-incubation: Add the diluted microsome solution to the 96-well plate. Add the diluted compound solution to initiate the reaction. Pre-incubate the plate at 37°C for 10 minutes with shaking[20].

  • Initiation & Sampling: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point for the reaction wells. Immediately transfer an aliquot from the T=0 wells to a separate 96-well plate containing the ice-cold acetonitrile quenching solution.

  • Time Course: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction wells into the quenching plate[21].

  • Trustworthiness Control: Include negative control wells that contain the microsomes and test compound but lack the NADPH cofactor. This ensures that any observed compound loss is due to NADPH-dependent enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate at high speed (e.g., 4000 rpm) for 20 minutes to precipitate the proteins[20].

  • Analysis: Transfer the supernatant to a new analytical plate. Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[18].

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint)[21].

G Start Start Reagents Prepare Reagents (Microsomes, Buffer, Test Compounds) Start->Reagents Incubate Pre-Incubate Plate at 37°C Reagents->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Data Analysis (Calculate t½, Clint) Analyze->Calculate End End Calculate->End

Workflow for the In Vitro Metabolic Stability Assay.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict passive membrane transport, a key component of oral absorption[22]. It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane[10][23].

Objective: To compare the passive permeability of a methyl-pyridine derivative versus its difluoromethyl analog.

Materials:

  • PAMPA "sandwich" system (96-well filter donor plate and 96-well acceptor plate)

  • Artificial membrane lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compounds (10 mM stock in DMSO)

  • Control Compounds (e.g., Propranolol for high permeability, Theophylline for low permeability)

  • UV-Vis Spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Using a pipette, carefully coat the filter at the bottom of each well of the donor plate with a small volume (e.g., 5 µL) of the artificial membrane lipid solution. Allow the solvent to evaporate, leaving a stable lipid layer[23].

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Prepare the test and control compound solutions in PBS (final DMSO concentration <1%). Add these solutions to the lipid-coated donor plate wells[10].

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking[23][24].

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity)[10].

  • Data Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations measured in the donor and acceptor wells and known parameters like incubation time and membrane surface area.

Conclusion and Outlook

The strategic replacement of a methyl group with a difluoromethyl group is a potent tool in the medicinal chemist's arsenal. The primary and most predictable advantage is a significant increase in metabolic stability, which can dramatically improve a compound's pharmacokinetic profile. However, this modification is not a simple "magic bullet." The accompanying reduction in pyridine basicity and modulation of lipophilicity must be carefully considered in the context of the target biology and desired overall drug properties. A lower pKa may be beneficial for permeability and reducing hERG liability but could be detrimental if protonation is required for target binding. Experimental validation using the assays described herein is critical to confirm that the benefits of enhanced stability outweigh any potential negative consequences, guiding the rational design of more effective and durable therapeutic agents.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Gliozzo, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • Gredic, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • Wu, J., et al. Selective Trifluoromethiolation and Difluoromethiolation of Pyridines at C(3) Position. ACS Publications. [Link]

  • RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • Synapse. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Le, T. H. D., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

  • PubChem. 2-(Difluoromethyl)-6-methylpyridine. [Link]

  • Pytel, M. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubChem. 4-Methylpyridine. [Link]

  • PubChem. 2-Methylpyridine. [Link]

  • PubChem. 3-Methylpyridine. [Link]

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Comparative

IR spectroscopy bands for difluoromethyl group identification

Spectroscopic Profiling of the Difluoromethyl ( ) Bioisostere An Advanced IR Characterization Guide Executive Summary: The "Invisible" Donor The difluoromethyl group ( ) has emerged as a premier "lipophilic hydrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling of the Difluoromethyl ( ) Bioisostere

An Advanced IR Characterization Guide

Executive Summary: The "Invisible" Donor

The difluoromethyl group (


) has emerged as a premier "lipophilic hydrogen bond donor" in modern drug design, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups to modulate metabolic stability and membrane permeability. However, characterizing it presents a unique analytical paradox: its primary spectral feature (the C-F stretch) is overwhelmingly strong and non-specific, while its functional differentiator (the C-H stretch) is elusive and weak.

This guide moves beyond basic peak assignment. It details a comparative spectroscopic strategy to definitively identify the


 moiety, distinguishing it from trifluoromethyl (

) and monofluoromethyl (

) analogs using Fourier Transform Infrared (FT-IR) spectroscopy.
Part 1: The Vibrational Signature of [1]

To identify


, you must look past the dominant C-F stretching region and focus on the subtle, environment-sensitive C-H oscillator.
1. The "Fingerprint" Region: C-F Stretching (

)

The C-F bond is one of the strongest single bonds in organic chemistry.

  • Characteristics: Intense, broad bands due to the large dipole moment change.[1][2]

  • Differentiation:

    • 
      :  Typically exhibits a very strong, broad band centered around 
      
      
      
      , often obscuring other features.
    • 
      :  Shows a split pattern (symmetric and asymmetric stretching) often resolvable into two distinct bands within the 
      
      
      
      range.
    • Caveat: This region is often crowded.[1] Relying solely on this region leads to false positives.

2. The "Diagnostic" Region: C-H Stretching (

)

This is your primary confirmation band. The electronegativity of the two fluorine atoms polarizes the C-H bond, altering its force constant compared to a standard alkyl C-H.

  • Frequency: The

    
     stretching vibration (
    
    
    
    ) typically appears between
    
    
    .
  • Intensity: Weak to medium.[1][3]

  • The "Blue-Shift" Phenomenon: Unlike O-H groups which red-shift (lower wavenumber) upon hydrogen bonding, the C-H bond of a

    
     group often undergoes a blue-shift  (higher wavenumber) or negligible shift when acting as a H-bond donor.[4] This is due to the C-H bond shortening as electron density is redistributed toward the fluorine atoms during interaction.
    
3. Deformation Modes
  • 
     Scissoring: 
    
    
    
    (often buried).
  • 
     Bending:  Distinct bands often appear near 
    
    
    
    , separating it from the
    
    
    group which lacks this mode.
Part 2: Comparative Analysis
Table 1: Spectral Differentiation Matrix
FeatureDifluoromethyl (

)
Trifluoromethyl (

)
Monofluoromethyl (

)

Intensity
Strong, often doubletVery Strong, broad singletStrong

Range




Frequency

Absent


Character
Weak, acidic protonN/AMedium, typical alkyl
H-Bond Capacity Yes (Donor) No (Acceptor only)Weak
Diagnostic Test Solvent shift (Blue-shift)N/AStandard Red-shift
Methodological Comparison: IR vs.

NMR

While


 NMR is the gold standard for quantification (integration) and connectivity (coupling constants), IR provides unique solid-state data crucial for formulation.
  • NMR: Shows a doublet (

    
    ) vs. singlet (
    
    
    
    ). Excellent for purity.
  • IR: Shows the hydrogen bonding state (free vs. bound). This is critical for understanding how the drug interacts with its target or crystal lattice, which NMR (in solution) may miss.

Part 3: Experimental Protocol (Self-Validating)

This protocol uses a "Solvent Titration" method to validate the


 assignment by exploiting its H-bond donor capability.
Workflow Diagram

The following logic flow illustrates the decision process for confirming the moiety.

CF2H_Identification Start Unknown Fluorinated Sample Step1 1. Check 1000-1350 cm⁻¹ Start->Step1 Decision1 Strong Absorption? Step1->Decision1 Decision1->Start No (Not Fluorinated) Step2 2. Check 2950-3050 cm⁻¹ Decision1->Step2 Yes Decision2 Weak Band Present? Step2->Decision2 ResultCF3 Likely CF3 Group (No acidic proton) Decision2->ResultCF3 No Step3 3. Solvent Titration Test (CCl4 vs. Acetone) Decision2->Step3 Yes Observation Observe C-H Shift Step3->Observation ResultCF2H Confirmed CF2H (Blue-shift or Broadening) Observation->ResultCF2H Blue Shift/Distinct ResultAlkyl Standard Alkyl Fluoride (Red-shift/No shift) Observation->ResultAlkyl Standard Shift

Figure 1: Decision tree for distinguishing fluorinated moieties using IR spectral features.

Detailed Protocol: The "Solvent Shift" Validation

Objective: Confirm


 presence by observing the H-bond donor effect on the C-H stretch.[4]

Materials:

  • Sample Compound (~5 mg)

  • Solvent A: Carbon Tetrachloride (

    
    ) or Hexane (Non-polar, non-H-bonding).
    
  • Solvent B: Acetone-

    
     or DMSO-
    
    
    
    (Strong H-bond acceptor). Note: Deuterated solvents are preferred to remove solvent C-H interference, though standard HPLC grade is acceptable if background subtraction is precise.

Procedure:

  • Baseline Scan: Collect a background spectrum of the ATR crystal (Diamond/ZnSe).

  • Non-Polar Acquisition: Dissolve sample in Solvent A. Deposit on ATR, evaporate solvent (if volatile) or measure as liquid film.

    • Target: Record the "Free"

      
       frequency.
      
  • Polar Acquisition: Dissolve sample in Solvent B.

    • Target: Record the "Bound"

      
       frequency.[5]
      
  • Analysis:

    • If the band at

      
       shifts to a higher wavenumber (Blue-shift)  or shows significant broadening without the typical strong red-shift of an O-H group, it confirms the unique electronic environment of the 
      
      
      
      proton [1, 2].
Part 4: Technical Considerations & Troubleshooting
ATR vs. Transmission
  • Recommendation: Use Diamond ATR .

  • Reasoning: Fluorinated compounds often have low melting points or exist as oils. Diamond ATR allows for direct analysis without KBr pellet preparation, which can induce pressure-based spectral shifts. Furthermore, the high refractive index of Diamond matches well with organic samples, though care must be taken with the strong C-F bands which can undergo "anomalous dispersion" (derivative-shaped peaks) in ATR.

    • Correction: Apply an Advanced ATR Correction algorithm (available in most software like Opus or LabSolutions) to correct for penetration depth differences at lower wavenumbers (

      
      ).
      
Overcoming "The Mask"

The C-F stretch is so intense it can mask the fingerprint region.

  • Solution: Reduce the pathlength (if using transmission) or apply a thinner film. If using ATR, ensure good contact but avoid over-pressure which might distort the crystal lattice of solid samples.

References
  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Theoretical and Experimental Study. The Journal of Physical Chemistry A, 121(38), 7169–7175. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Validation

A-Senior-Application-Scientist's-Guide-to-Validating-the-Purity-of-2-(Difluoromethyl)pyridine-3-carboxamide-via-LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-focused compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison of methodologies for validating the purity of 2-(Difluoromethyl)pyridine-3-carboxamide, with a primary focus on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Criticality of Purity for 2-(Difluoromethyl)pyridine-3-carboxamide

2-(Difluoromethyl)pyridine-3-carboxamide is a heterocyclic organic compound with potential applications in pharmaceutical development.[1][2][3] Its molecular formula is C₇H₆F₂N₂O, and it has a molecular weight of 172.13 g/mol .[1] The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity, and overall safety profile. Therefore, a rigorously validated analytical method to confirm its purity is not just a matter of quality control, but a fundamental requirement for its progression through the research and development pipeline.

LC-MS: The Gold Standard for Purity Determination

While various analytical techniques can be employed for purity assessment, LC-MS stands out due to its exceptional sensitivity and specificity.[4][5][6] It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass detection of mass spectrometry (MS).[4][7] This combination allows for not only the quantification of the main compound but also the detection and potential identification of co-eluting impurities that might be missed by conventional methods like HPLC with UV detection.[8][9]

The "Why" Behind the Method: A Self-Validating System

The protocol outlined below is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation.[10][11][12][13][14] Each step is chosen to ensure the method is fit for its intended purpose, providing accurate, reliable, and reproducible results.[15]

Experimental Workflow for LC-MS Purity Validation

The following diagram illustrates the comprehensive workflow for the validation of 2-(Difluoromethyl)pyridine-3-carboxamide purity using LC-MS.

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Prep_Standard Prepare Stock Standard of 2-(Difluoromethyl)pyridine-3-carboxamide LC_Separation Chromatographic Separation (C18 Column) Prep_Standard->LC_Separation Prep_Sample Prepare Sample Solution Prep_Sample->LC_Separation Prep_Spiked Prepare Spiked Sample (for Accuracy) Prep_Spiked->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Specificity Specificity & Peak Purity Purity_Calculation Purity Calculation (% Area) Specificity->Purity_Calculation Linearity Linearity & Range Linearity->Purity_Calculation Accuracy Accuracy (% Recovery) Accuracy->Purity_Calculation Precision Precision (Repeatability & Intermediate) Precision->Purity_Calculation LOD_LOQ LOD & LOQ LOD_LOQ->Purity_Calculation Robustness Robustness Final_Report Generate Validation Report Robustness->Final_Report Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Impurity_ID Impurity Identification (Mass & Fragmentation) Purity_Calculation->Impurity_ID Impurity_ID->Final_Report

Caption: Workflow for LC-MS purity validation.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 2-(Difluoromethyl)pyridine-3-carboxamide reference standard (purity ≥99.5%)

  • Sample of 2-(Difluoromethyl)pyridine-3-carboxamide for testing

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

3. Chromatographic Conditions (Rationale):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is chosen for its versatility in retaining and separating a wide range of small molecules.

  • Mobile Phase A: 0.1% Formic acid in water. The acid helps to protonate the analyte, improving peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent that provides good elution strength.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the main peak while also resolving potential impurities with different polarities. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions (Rationale):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected as the pyridine nitrogen is readily protonated.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) to detect the parent ion and any potential impurities.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Fragmentation (for impurity identification): For unknown peaks, tandem MS (MS/MS) can be used to obtain fragmentation patterns, which provide structural information.[16][17][18][19]

5. Validation Parameters (as per ICH Q2(R2)): [10][20][12][14][21]

  • Specificity/Peak Purity: The ability to assess the analyte unequivocally in the presence of other components.[6][22] This is a key advantage of LC-MS, where the mass spectrum across a single chromatographic peak can be evaluated for homogeneity.[23][24][25][26][27]

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration) to demonstrate a proportional response.[28][29][30]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into the sample matrix.[6][22]

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[6][22]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's reliability is tested by making deliberate small variations in parameters like mobile phase composition, flow rate, and column temperature.[22]

Data Analysis and Interpretation

The primary output from the LC-MS analysis is a total ion chromatogram (TIC). The purity of 2-(Difluoromethyl)pyridine-3-carboxamide is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Any additional peaks are considered potential impurities. The mass-to-charge ratio (m/z) of these peaks can provide clues to their identity. For instance, common impurities in pyridine carboxamide synthesis can include unreacted starting materials or by-products from side reactions.[31] Further investigation using MS/MS fragmentation can help in the structural elucidation of these unknown impurities.[16][17][18][19]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it's important to understand its performance in the context of other available techniques.

FeatureLC-MSHPLC-UVNuclear Magnetic Resonance (NMR)
Specificity Very High (mass-based)Moderate (chromophore-based)High (structure-based)
Sensitivity Very High (pg-fg level)High (ng-µg level)Low (mg level)
Impurity Identification Excellent (mass and fragmentation)Limited (requires standards)Excellent (structural information)
Quantitation Good (requires careful validation)Excellent (well-established)Good (requires internal standard)
Throughput HighHighLow
Cost HighModerateHigh
Key Advantage Unambiguous identification of unknownsRobust and routine quantitationDefinitive structural elucidation
Key Limitation Potential for ion suppressionCo-eluting impurities with similar UV spectra can be missedLow sensitivity

Conclusion: A Multi-faceted Approach to Ensuring Purity

Validating the purity of 2-(Difluoromethyl)pyridine-3-carboxamide requires a robust and reliable analytical method. LC-MS offers an unparalleled combination of sensitivity and specificity, making it the preferred technique for comprehensive impurity profiling.[5][7] By following a well-designed and validated protocol, researchers can have high confidence in the quality of their compound, a critical factor for the success of their research and development endeavors. While techniques like HPLC-UV and NMR have their merits, the ability of LC-MS to both quantify the main component and identify unknown impurities in a single analysis makes it an indispensable tool in the modern pharmaceutical landscape.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Lankinen, H., & Anton, K. (2001). Peak purity assessment in liquid chromatography-mass spectrometry. Journal of Chromatography A, 915(1-2), 43–52. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • McMaster, M. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Peak purity assessment in liquid chromatography-mass spectrometry. (n.d.). Request PDF. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (n.d.). Perpusnas. [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. (n.d.). Almac. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). LCGC. [Link]

  • Wen, J., et al. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

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  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152–4157. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(Difluoromethyl)pyridine-3-carboxamide

Introduction In the landscape of pharmaceutical development, the precision and accuracy of analytical chemistry are paramount. The characterization and quality control of active pharmaceutical ingredients (APIs) and thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the precision and accuracy of analytical chemistry are paramount. The characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates rely on robust, validated analytical methods. 2-(Difluoromethyl)pyridine-3-carboxamide, a key heterocyclic building block in medicinal chemistry, is no exception. Its purity profile directly influences the safety and efficacy of downstream products. This guide provides an in-depth comparison of analytical methodologies and reference standards for the comprehensive analysis of this compound, grounded in the principles of scientific integrity and field-proven expertise. Our focus is not merely on procedural steps but on the underlying rationale, enabling researchers and drug development professionals to make informed decisions for their analytical strategies.

Physicochemical Properties and Reference Standard Profile

Understanding the fundamental properties of 2-(Difluoromethyl)pyridine-3-carboxamide is the first step in selecting appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₇H₆F₂N₂O[1]
Molecular Weight 172.13 g/mol [1]
Predicted Boiling Point 288.3 ± 40.0 °C[2]
Predicted Density 1.331 ± 0.06 g/cm³[2]
Appearance White to yellow powder or crystals[3]

A primary reference standard is the cornerstone of quantitative analysis. Commercially available standards for 2-(Difluoromethyl)pyridine-3-carboxamide typically offer a purity of ≥95% and require specific storage conditions to maintain stability, such as under an inert atmosphere at 2-8°C.[1][3] Verification of the identity and purity of each new lot of reference material is a critical, non-negotiable step in maintaining a state of analytical control.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked—be it identity, purity, potency, or the profile of related substances. For a molecule like 2-(Difluoromethyl)pyridine-3-carboxamide, a multi-modal approach is often necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the assay and impurity profiling of pyridine carboxamide derivatives.[4][5]

  • Expertise & Causality: The choice of a reversed-phase method (e.g., using a C18 column) is logical due to the moderate polarity of the molecule. The aromatic pyridine ring provides a strong chromophore, making UV detection highly effective. A starting wavelength of approximately 260 nm is recommended, typical for pyridine-based structures.[4] For enhanced sensitivity and specificity, especially in impurity profiling, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, allowing for the identification of unknown impurities based on their mass-to-charge ratio.[6][7]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[8] Its primary applications for this topic are the analysis of residual solvents from the manufacturing process and the detection of volatile process-related impurities.

  • Expertise & Causality: Given the compound's predicted high boiling point, direct GC analysis may be challenging without high inlet and oven temperatures, which risk thermal degradation. However, for related volatile impurities, a headspace GC-MS method is ideal.[4] This technique samples the vapor phase above the sample, avoiding the injection of non-volatile matrix components and providing high sensitivity for volatile analytes. For certain carboxamides, derivatization (e.g., silylation) can increase volatility, though this adds complexity to the sample preparation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the definitive structural elucidation of a reference standard and its impurities.[10] It provides detailed information about the chemical environment of specific nuclei.

  • Expertise & Causality: For 2-(Difluoromethyl)pyridine-3-carboxamide, a suite of NMR experiments is required.

    • ¹H NMR: Will confirm the presence and connectivity of protons on the pyridine ring and the amide group.

    • ¹³C NMR: Provides a map of the carbon skeleton.[11]

    • ¹⁹F NMR: This is critical due to the difluoromethyl (-CHF₂) group. It will provide a distinct signal whose chemical shift and coupling constants are highly sensitive to the molecular structure, making it a powerful tool for identity confirmation and detecting fluorine-containing impurities.[12][13] Quantitative NMR (qNMR) can also be employed as a primary method for determining the purity of the reference standard without the need for a separate, pre-qualified standard of the same material.

Summary Comparison of Techniques
TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Assay, Quantification, Impurity ProfilingRobust, precise, widely available, excellent for non-volatile compounds.[5]Limited peak identification capabilities without a reference standard.
LC-MS Impurity Identification & QuantificationHigh sensitivity and specificity, provides molecular weight information for unknown peaks.[6][7]Higher cost and complexity, potential for matrix effects.
GC-MS Residual Solvents, Volatile ImpuritiesExcellent for volatile compounds, high sensitivity.[4][8]Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Structural Elucidation, Identity Confirmation, Purity (qNMR)Provides definitive structural information, can be a primary quantification method.[10]Lower sensitivity compared to chromatographic methods, higher equipment cost.

Impurity Profiling: A Critical Consideration

Regulatory authorities mandate stringent control over impurities in pharmaceutical products.[14] Impurity profiling is the process of identifying and quantifying all potential impurities, which can arise from the manufacturing process, degradation, or storage.[5][15]

G API API Synthesis LCMS LC-MS/MS (Detection & Identification) API->LCMS Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->LCMS HPLC HPLC-UV (Quantification) LCMS->HPLC Develop Quantitative Method Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation Isolate Unknowns > Threshold Set_Spec Set Specification Limits HPLC->Set_Spec NMR_Spec NMR Spectroscopy (Structural Elucidation) Isolation->NMR_Spec Confirm Structure Tox_Eval Toxicological Evaluation NMR_Spec->Tox_Eval Tox_Eval->Set_Spec

For 2-(Difluoromethyl)pyridine-3-carboxamide, potential impurities could include:

  • Process-Related Impurities: Starting materials, intermediates, or by-products from the synthetic route.

  • Degradation Impurities: Products formed by hydrolysis of the amide, oxidation, or other chemical transformations. Forced degradation studies are essential to identify these potential degradants.[14]

Experimental Protocols

The following protocols are provided as robust starting points for method development and must be fully validated for their intended use.

Protocol 1: HPLC-UV Method for Assay and Purity

This protocol is designed as a self-validating system by incorporating system suitability testing (SST) to ensure the chromatographic system is performing adequately.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Reagent and Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water

    • Reference Standard (RS) Solution: Accurately weigh ~10 mg of 2-(Difluoromethyl)pyridine-3-carboxamide RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in Diluent.

  • System Suitability Testing (SST):

    • Inject the RS solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Procedure & Calculations:

    • Inject the Diluent (as a blank), followed by the RS solution and the Sample solution.

    • Calculate the assay percentage and the level of impurities using area normalization.

G A Prepare Mobile Phase & Diluent D Equilibrate HPLC System with Mobile Phase A->D B Prepare Reference Standard (0.1 mg/mL) E Perform System Suitability (5 Injections of RS) B->E C Prepare Sample (0.1 mg/mL) G Inject Blank, RS, and Sample C->G D->E F Check SST Criteria (Tailing, Plates, RSD) E->F F->G SST Passes I SST Fails F->I SST Fails H Integrate Peaks & Calculate Results G->H J Troubleshoot System I->J J->D

Conclusion

The reliable analysis of 2-(Difluoromethyl)pyridine-3-carboxamide requires a well-defined strategy that begins with a fully characterized reference standard. While HPLC serves as the primary technique for routine quality control, including assay and impurity quantification, it must be complemented by other methods. LC-MS is indispensable for the identification of unknown impurities, GC is crucial for monitoring volatile components, and NMR spectroscopy remains the ultimate authority for structural confirmation. By understanding the causal principles behind each technique and implementing robust, self-validating protocols, researchers and drug development professionals can ensure the quality, safety, and integrity of their materials, paving the way for successful downstream applications.

References

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  • Supporting Information for Organometallic Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PLOS Pathogens. [Link]

  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

  • Impurity Profiling & Characterization | Analytical Testing. Pharmaffiliates. [Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. International Journal of Applied Pharmaceutics. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. NIScPR. [Link]

  • FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. International Journal of ChemTech Research. [Link]

  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI. [Link]

  • N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide. PubChem. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-(Difluoromethyl)pyridine-3-carboxamide

[1][2] Executive Summary & Chemical Context 2-(Difluoromethyl)pyridine-3-carboxamide (CAS: 1803997-98-9 ) is a fluorinated heterocyclic building block used frequently in medicinal chemistry for structure-activity relatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

2-(Difluoromethyl)pyridine-3-carboxamide (CAS: 1803997-98-9 ) is a fluorinated heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2]

As a Senior Application Scientist, I often observe a critical operational error in laboratories: treating fluorinated pyridine derivatives as generic organic waste. This is incorrect. The presence of the difluoromethyl (-CHF₂) group mandates that this compound be classified and handled as Halogenated Organic Waste .[1]

Improper disposal into non-halogenated streams can damage standard incineration infrastructure due to the generation of hydrofluoric acid (HF) during combustion.[2] This guide outlines a self-validating disposal protocol that ensures safety, regulatory compliance, and environmental stewardship.

Hazard Profile & Physical Properties

Before initiating disposal, you must validate the material's state and hazards.[2] This data dictates the PPE and containment strategy.[1][2][3][4]

PropertySpecificationOperational Implication
CAS Number 1803997-98-9Unique identifier for waste labeling.[1][2]
Physical State Solid (White to yellow powder/crystals)Requires particulate control (dust minimization).[1][2]
Molecular Formula C₇H₆F₂N₂OContains Fluorine: Must go to Halogenated Waste.[1][2]
GHS Classification WarningH302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant).
Reactivity Stable; Incompatible with strong oxidizers/acidsDo not mix with nitric acid or peroxides in waste streams.[1][2]

Pre-Disposal: Segregation Strategy

The Core Directive: You must segregate this chemical from non-halogenated solvents.[1][2]

Why Segregation Matters (The Causality)

When organic waste is incinerated, standard hydrocarbons produce CO₂ and H₂O.[2] However, 2-(Difluoromethyl)pyridine-3-carboxamide releases hydrogen fluoride (HF) gas upon combustion.[1][2]

  • Non-Halogenated Incinerators: Lack the acid scrubbers necessary to neutralize HF.[1][2] HF gas corrodes the combustion chamber and exhaust stack.[1][2]

  • Halogenated Incinerators: Equipped with caustic scrubbers (e.g., NaOH spray) to capture HF as harmless NaF salts.[1]

Segregation Protocol
  • Solid Waste: Collect pure solid substance or contaminated disposables (weigh boats, gloves) in a dedicated Solid Hazardous Waste container.[1][2]

  • Liquid Waste (Solutions): If the substance is dissolved in a solvent (e.g., DMSO, Methanol):

    • The entire solution is now Halogenated Solvent Waste .[1][2]

    • Even if the solvent itself is non-halogenated (like methanol), the solute renders the mixture halogenated.[1]

Operational Disposal Workflow

The following decision tree provides a logical path for disposing of 2-(Difluoromethyl)pyridine-3-carboxamide in various experimental states.

DisposalWorkflow Start Waste Generation: 2-(Difluoromethyl)pyridine-3-carboxamide StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid or Contaminated Debris StateCheck->SolidPath Solid/Dust LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container Type: Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Check Solvent Compatibility LiquidPath->LiquidCheck Labeling Labeling: List Full Chemical Name Check 'Halogenated' SolidContainer->Labeling HalogenatedStream Stream: HALOGENATED Organic Waste LiquidCheck->HalogenatedStream Regardless of Solvent Type HalogenatedStream->Labeling Final Final Disposal: High-Temp Incineration (with HF Scrubbing) Labeling->Final

Figure 1: Decision matrix for segregating fluorinated pyridine waste streams to ensure protection of incineration infrastructure.

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent respiratory exposure to dust or skin contact.[2][4]

PPE Requirements:

  • Nitrile gloves (double gloving recommended for solutions).[1][2]

  • Safety glasses with side shields.[1][2]

  • Lab coat.[1][2]

  • N95 or P100 respirator if dust formation is visible.[1][2]

Step-by-Step Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Dampen: If the spill is solid powder, cover it with a paper towel dampened with a compatible solvent (e.g., isopropyl alcohol) or water.[1][2] This prevents dust from becoming airborne.[1][2][3]

  • Collect: Scoop the material and the contaminated paper towels into a sealable plastic bag or wide-mouth jar.

  • Label: Mark the container as "Hazardous Waste - Fluorinated Solid Debris" .

  • Clean: Wipe the surface with soap and water; dispose of the wipe in the same hazardous waste container.[1][2]

Regulatory Compliance (EPA/RCRA Context)

While 2-(Difluoromethyl)pyridine-3-carboxamide is not explicitly listed on the EPA's "P" or "U" lists (unlike its parent compound, Pyridine - U196), it must be characterized by the generator (you).[1][2]

  • Generator Knowledge: As the researcher, you possess the "generator knowledge" that this substance is toxic (H302) and an irritant.[1]

  • Waste Coding: In the absence of a specific code, use the general code for ignitable (if in flammable solvent, D001 ) or toxic organic waste.[1] Consult your institution's EHS officer for local coding preferences.[1][2]

  • Labeling Standard:

    • DO NOT use abbreviations (e.g., "Dfp-3-c").

    • DO write: "2-(Difluoromethyl)pyridine-3-carboxamide".

    • DO explicitly check the box for "Contains Halogens" on your waste tag.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 15, 2026, from [Link][1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(Difluoromethyl)pyridine-3-carboxamide

As a researcher in the dynamic field of drug development, your work with novel compounds like 2-(Difluoromethyl)pyridine-3-carboxamide is pivotal. This guide is designed to provide you with essential, immediate safety an...

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the dynamic field of drug development, your work with novel compounds like 2-(Difluoromethyl)pyridine-3-carboxamide is pivotal. This guide is designed to provide you with essential, immediate safety and logistical information for handling this compound, ensuring both your protection and the integrity of your research. The following protocols are grounded in established safety principles for similar chemical structures and are intended to be a comprehensive resource for your laboratory operations.

Hazard Assessment and Triage

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-(Difluoromethyl)pyridine-3-carboxamide, a conservative approach to handling is paramount. An analysis of structurally similar compounds, such as pyridine carboxamides and difluoromethylated pyridines, indicates a number of potential hazards.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory to create a robust barrier between you and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(Difluoromethyl)pyridine-3-carboxamide. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (or higher) if not in a fume hood
Dissolution and Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork exclusively in a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
The Logic of PPE Selection

The level of PPE is escalated based on the potential for exposure. For instance, when handling the solid compound, the primary risk is the inhalation of fine particulates, necessitating respiratory protection if not performed in a contained environment like a fume hood. During reaction workups, the risk of splashes increases, justifying the use of chemical splash goggles and a face shield.[4]

Procedural Workflow for Safe Handling

A systematic approach to handling 2-(Difluoromethyl)pyridine-3-carboxamide will minimize the risk of exposure. The following workflow is recommended for all laboratory procedures involving this compound.

prep Preparation - Review SDS of similar compounds - Assemble all necessary PPE weigh Weighing - Perform in a fume hood or ventilated balance enclosure - Use anti-static weigh paper prep->weigh Proceed with caution dissolve Dissolution - Add solvent to the solid slowly - Ensure constant stirring weigh->dissolve Transfer carefully reaction Reaction - Conduct in a certified chemical fume hood - Monitor the reaction for any unexpected changes dissolve->reaction Charge reactor cleanup Cleanup and Decontamination - Wipe down surfaces with an appropriate solvent - Dispose of all contaminated materials as hazardous waste reaction->cleanup Upon completion disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines for chemical waste disposal cleanup->disposal Segregate waste

Caption: A step-by-step workflow for the safe handling of 2-(Difluoromethyl)pyridine-3-carboxamide.

Emergency Preparedness: A Proactive Stance

Accidents can happen, and being prepared is a critical component of laboratory safety.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response:

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 2-(Difluoromethyl)pyridine-3-carboxamide, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

The following decision tree can guide the selection of appropriate PPE based on the specific task.

start Start: Assess the Task is_solid Handling Solid? start->is_solid in_hood In Fume Hood? is_solid->in_hood Yes is_solid->in_hood No use_respirator Wear N95 Respirator in_hood->use_respirator No no_respirator Respirator Not Required in_hood->no_respirator Yes is_splash_risk Risk of Splash? use_respirator->is_splash_risk no_respirator->is_splash_risk use_goggles_shield Wear Goggles & Face Shield is_splash_risk->use_goggles_shield Yes use_goggles Wear Chemical Splash Goggles is_splash_risk->use_goggles No

Sources

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